Trimethaphan Camsylate
Description
Properties
CAS No. |
68-91-7 |
|---|---|
Molecular Formula |
C32H40N2O5S2 |
Molecular Weight |
596.8 g/mol |
IUPAC Name |
3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate |
InChI |
InChI=1S/C22H25N2OS.C10H16O4S/c25-22-23(14-17-8-3-1-4-9-17)19-16-26-13-7-12-20(26)21(19)24(22)15-18-10-5-2-6-11-18;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h1-6,8-11,19-21H,7,12-16H2;7H,3-6H2,1-2H3,(H,12,13,14)/q+1;/p-1/t;7-,10-/m.1/s1 |
InChI Key |
HALWUDBBYKMYPW-STOWLHSFSA-M |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)[O-])C.C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5 |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5 |
Appearance |
Solid powder |
Other CAS No. |
68-91-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Trimethaphan camsylate |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Trimethaphan Camsylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethaphan (B611479) camsylate is a potent, short-acting ganglionic blocking agent that functions as a competitive, non-depolarizing antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) within the autonomic ganglia. This comprehensive technical guide delineates the molecular mechanism of action of trimethaphan, its physiological consequences, and the experimental methodologies employed to characterize its pharmacological profile. While trimethaphan has largely been superseded in clinical practice, it remains a valuable tool in pharmacological research for investigating the autonomic nervous system's role in physiological and pathophysiological processes. This document provides a detailed overview for researchers, scientists, and drug development professionals engaged in cardiovascular and autonomic pharmacology.
Core Mechanism of Action: Competitive Antagonism at Ganglionic Nicotinic Acetylcholine Receptors
The principal mechanism of action of trimethaphan camsylate is the blockade of neurotransmission at the autonomic ganglia of both the sympathetic and parasympathetic nervous systems.[1][2][3] This is achieved through competitive antagonism of neuronal nicotinic acetylcholine receptors (NN or N1 subtype).[4]
Acetylcholine released from preganglionic neurons normally binds to these receptors on the postganglionic neuron, causing a conformational change that opens an ion channel permeable to sodium and potassium ions. The resulting influx of positive charge leads to depolarization of the postsynaptic membrane and, if the threshold is reached, the generation of an action potential that propagates to the effector organ.
Trimethaphan, by competing with acetylcholine for the same binding sites on the nAChR, prevents this sequence of events.[3] As a non-depolarizing antagonist, it does not activate the receptor upon binding.[5] Consequently, it inhibits the excitatory postsynaptic potential (EPSP) and blocks the transmission of nerve impulses from preganglionic to postganglionic neurons.[6]
The chemical structure of trimethaphan, a sulfonium (B1226848) compound, confers a positive charge that restricts its passage across the blood-brain barrier, limiting its effects to the peripheral nervous system.[4][5]
Signaling Pathway Disruption by Trimethaphan
The signaling cascade interrupted by trimethaphan is the fundamental pathway of autonomic ganglionic neurotransmission. The following diagram illustrates the competitive blockade exerted by trimethaphan at the ganglionic synapse.
Caption: Trimethaphan competitively blocks nicotinic acetylcholine receptors at the autonomic ganglia, preventing acetylcholine-mediated depolarization of the postganglionic neuron and subsequent action potential generation.
Secondary Mechanisms of Action
In addition to its primary ganglionic blocking activity, trimethaphan has been reported to have secondary effects that contribute to its overall pharmacological profile:
-
Direct Vasodilation: Some studies suggest that trimethaphan can directly relax vascular smooth muscle, contributing to its hypotensive effect.[2][3][7] This action is independent of its ganglionic blockade.
-
Histamine (B1213489) Release: Trimethaphan can induce the release of histamine from mast cells, which can also contribute to vasodilation and hypotension.[2][3]
Quantitative Pharmacological Data
A comprehensive review of the available literature reveals a notable lack of specific quantitative binding data for this compound, such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values from radioligand binding assays. One source provides an IC50 of 5.15 and a Ki of 5.56 for "trimethaphan" without specifying the receptor subtype, tissue, or experimental conditions, rendering the data difficult to interpret in a specific context.[8] The table below summarizes the known pharmacological actions of trimethaphan.
| Parameter | Receptor/Target | Value | Species/Tissue | Method | Reference |
| Primary Action | Neuronal Nicotinic Acetylcholine Receptors (NN) | Competitive Antagonist | Autonomic Ganglia | Functional Assays | [3][4][5] |
| Secondary Action | Vascular Smooth Muscle | Direct Vasodilator | Canine Arteries | In Vitro Muscle Bath | [7] |
| Secondary Action | Mast Cells | Histamine Release | - | - | [2][3] |
| Binding Affinity (Ki) | Nicotinic Acetylcholine Receptor Alpha 5 Subunit | 5.56 (pKi) | Musca domestica | Radioligand Binding | [8] |
| Functional Inhibition (IC50) | Nicotinic Acetylcholine Receptor (Torpedo) | 5.15 (pIC50) | Torpedo californica | Ion Channel Assay | [8] |
Note: The quantitative data presented is of limited applicability to human autonomic ganglia and should be interpreted with caution.
Experimental Protocols
The characterization of a ganglionic blocking agent like trimethaphan involves a multi-faceted approach, combining in vitro and in vivo techniques to elucidate its mechanism and physiological effects.
Radioligand Binding Assay for Nicotinic Receptors
This in vitro method is used to determine the binding affinity of a compound for a specific receptor.
-
Objective: To quantify the affinity (Ki) of trimethaphan for neuronal nicotinic acetylcholine receptors.
-
Methodology:
-
Membrane Preparation: A tissue source rich in neuronal nAChRs (e.g., rat brain cortex or a cell line expressing the desired nAChR subtype) is homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]epibatidine or [³H]acetylcholine) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled trimethaphan.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Quantification: The radioactivity on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of trimethaphan that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Isolated Tissue Preparations
This functional assay assesses the antagonist activity of a compound on a whole tissue level.
-
Objective: To determine the potency of trimethaphan in blocking agonist-induced contractions in tissues containing autonomic ganglia.
-
Methodology:
-
Tissue Preparation: A section of tissue containing a ganglion and a smooth muscle effector, such as the guinea pig ileum or the rat urinary bladder, is suspended in an organ bath containing a physiological salt solution at 37°C and aerated with 95% O₂/5% CO₂.
-
Tension Recording: The tissue is connected to a force transducer to record isometric or isotonic contractions.
-
Agonist Stimulation: A nicotinic agonist (e.g., nicotine (B1678760) or dimethylphenylpiperazinium, DMPP) is added to the bath to induce a contractile response.
-
Antagonist Application: The tissue is pre-incubated with varying concentrations of trimethaphan before re-exposure to the agonist.
-
Data Analysis: A Schild plot is constructed to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response. For a competitive antagonist, the pA₂ is equal to the pKi.
-
In Vivo Hemodynamic Monitoring
This in vivo protocol evaluates the cardiovascular effects of the ganglionic blockade.
-
Objective: To measure the effects of trimethaphan on blood pressure, heart rate, and autonomic reflexes in an intact animal model.
-
Methodology:
-
Animal Instrumentation: Anesthetized animals (e.g., rats, rabbits, or dogs) are instrumented with an arterial catheter for blood pressure measurement and ECG leads for heart rate monitoring.
-
Drug Administration: Trimethaphan is administered intravenously, typically as a continuous infusion, to achieve and maintain a steady level of ganglionic blockade.
-
Autonomic Reflex Testing: The efficacy of the blockade is assessed by challenging autonomic reflexes. For example, the baroreceptor reflex can be tested by administering a pressor agent like phenylephrine (B352888) and observing for the absence of reflex bradycardia.
-
Data Acquisition and Analysis: Cardiovascular parameters are continuously recorded and analyzed to determine the dose-response relationship for trimethaphan's effects on blood pressure and heart rate.
-
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the logical relationships in the mechanism of action and a typical experimental workflow for characterizing a ganglionic blocker.
Caption: Logical flow from the molecular action of trimethaphan to its systemic physiological effects.
Caption: A generalized experimental workflow for the preclinical and clinical development of a ganglionic blocking agent.
Conclusion
This compound exerts its pharmacological effects primarily through the competitive, non-depolarizing blockade of nicotinic acetylcholine receptors at the autonomic ganglia. This non-selective action on both sympathetic and parasympathetic outflow results in a profound but short-lived reduction in blood pressure, accompanied by a wide array of other autonomic effects. While the lack of specific, high-quality quantitative binding data in the public domain is a limitation, the qualitative mechanism and the physiological consequences are well-established through decades of pharmacological research. Trimethaphan remains a cornerstone compound for the study of autonomic physiology and a classic example of the therapeutic potential and challenges of targeting the autonomic ganglia.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Trimethaphan | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trimethaphan - BioPharma Notes [biopharmanotes.com]
- 4. Trimetaphan Camsilate [benchchem.com]
- 5. Trimetaphan camsilate - Wikipedia [en.wikipedia.org]
- 6. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]
- 7. Trimethaphan is a direct arterial vasodilator and an alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. trimetaphan [drugcentral.org]
Trimethaphan Camsylate: A Technical Guide to its Antagonism of Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethaphan (B611479) camsylate is a potent, short-acting, competitive antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) located within autonomic ganglia. By blocking the action of acetylcholine, it effectively interrupts neurotransmission in both the sympathetic and parasympathetic nervous systems, leading to a reduction in vasomotor tone and blood pressure. This technical guide provides a comprehensive overview of the mechanism of action, pharmacological properties, and experimental evaluation of trimethaphan camsylate. Detailed experimental protocols and visual representations of its mechanism are included to facilitate further research and drug development efforts.
Introduction
This compound is a non-depolarizing ganglionic blocking agent that has been historically used for the induction of controlled hypotension during surgery and for the management of hypertensive crises.[1] Its mechanism of action lies in its ability to competitively antagonize nicotinic acetylcholine receptors at the autonomic ganglia, thereby inhibiting both sympathetic and parasympathetic outflow.[2] This dual action results in vasodilation, reduced cardiac output, and a subsequent lowering of arterial blood pressure.[1] Due to its charged sulfonium (B1226848) group, this compound does not cross the blood-brain barrier, restricting its effects to the peripheral nervous system.[1]
Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism
The primary molecular target of this compound is the neuronal (Nn or N1) subtype of nicotinic acetylcholine receptors. These ligand-gated ion channels are pentameric structures composed of various alpha (α) and beta (β) subunits, with the α3β4 and α3β2 subtypes being prominent in autonomic ganglia.
Under normal physiological conditions, the binding of acetylcholine (ACh) released from preganglionic neurons to these receptors causes a conformational change, opening the ion channel and allowing an influx of sodium and calcium ions. This influx leads to depolarization of the postganglionic neuron and propagation of the nerve impulse.
This compound, as a competitive antagonist, binds to the same site as acetylcholine on the nAChR but does not activate the channel.[3] This occupation of the receptor binding site prevents acetylcholine from binding and initiating channel opening, thereby blocking ganglionic transmission.
Signaling Pathway of Nicotinic Receptor Antagonism by this compound
The following diagram illustrates the competitive antagonism of trimethaphan at the ganglionic nicotinic acetylcholine receptor.
Caption: Competitive antagonism by Trimethaphan at the ganglionic synapse.
Quantitative Pharmacological Data
Precise Ki or IC50 values for this compound at specific mammalian nicotinic receptor subtypes are not extensively reported in publicly available literature. However, comparative and functional studies provide valuable insights into its potency.
| Parameter | Value | Species/System | Reference |
| Antinicotinic Potency | Approximately 1/4 that of hexamethonium | Dog mesenteric arteries | [4] |
| EC50 | 0.67 µM | Locust thoracic ganglia (nicotinic ACh1 receptor) | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be utilized to characterize the antagonist properties of this compound at nicotinic acetylcholine receptors.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is adapted from standard competitive binding assays for nAChRs and can be used to determine the binding affinity (Ki) of this compound.
Objective: To determine the inhibitory constant (Ki) of this compound for a specific nAChR subtype (e.g., α3β4) expressed in a cell line.
Materials:
-
HEK-293 cells stably expressing the human α3β4 nAChR subtype.
-
Cell culture reagents.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Radioligand: [³H]-Epibatidine (a high-affinity nAChR agonist).
-
Non-specific binding control: A high concentration of a non-labeled nAChR ligand (e.g., 1 mM nicotine).
-
This compound stock solution.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK-293 cells expressing the target nAChR to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of this compound.
-
Add a constant concentration of [³H]-Epibatidine (typically at or below its Kd) to all wells.
-
For non-specific binding wells, add the high concentration of the non-labeled ligand.
-
Add the serially diluted this compound to the experimental wells.
-
Add the prepared cell membranes to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol can be used to functionally characterize the antagonist effects of this compound on nAChRs expressed in Xenopus oocytes.
Objective: To determine the functional antagonism (IC50) and mechanism (competitive vs. non-competitive) of this compound at a specific nAChR subtype.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the subunits of the desired nAChR.
-
Oocyte injection setup.
-
Two-electrode voltage clamp amplifier and data acquisition system.
-
Perfusion system.
-
Recording solution (e.g., ND96).
-
Acetylcholine (agonist) stock solution.
-
This compound stock solution.
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject oocytes with a mixture of cRNAs for the nAChR subunits.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
-
Antagonist Application and Data Acquisition:
-
Establish a stable baseline current.
-
Apply a concentration of acetylcholine that elicits a submaximal response (e.g., EC20) to obtain a control current.
-
Wash out the acetylcholine.
-
Pre-apply this compound at a specific concentration for a set period (e.g., 2-5 minutes).
-
Co-apply the same concentration of acetylcholine in the continued presence of this compound and record the inhibited current.
-
Repeat this process for a range of this compound concentrations to generate a concentration-response curve for inhibition.
-
-
Data Analysis:
-
Measure the peak amplitude of the acetylcholine-evoked currents in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration of the antagonist.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50.
-
To determine the mechanism of antagonism, perform a Schild analysis by measuring the shift in the acetylcholine concentration-response curve at different fixed concentrations of this compound. A parallel rightward shift with a Schild plot slope of 1 is indicative of competitive antagonism.
-
Caption: Workflow for TEVC electrophysiology to assess nAChR antagonism.
Conclusion
This compound serves as a classic example of a nicotinic acetylcholine receptor antagonist with a specific action at the autonomic ganglia. Its well-defined mechanism of action and peripheral selectivity have made it a valuable tool in both clinical practice and pharmacological research. The experimental protocols and conceptual diagrams provided in this guide offer a framework for the continued investigation of this compound and the development of novel therapeutics targeting nicotinic acetylcholine receptors. Further research to elucidate its precise binding affinities for various nAChR subtypes will enhance our understanding of its pharmacological profile.
References
- 1. Trimetaphan camsilate - Wikipedia [en.wikipedia.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. A comparison between mechanisms of action of different nicotinic blocking agents on rat submandibular ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trimethaphan is a direct arterial vasodilator and an alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
An In-depth Examination of a Prototypical Ganglionic Blocker for Preclinical and Research Applications
This technical guide provides a comprehensive overview of Trimethaphan (B611479) Camsylate, a potent, short-acting ganglionic blocking agent. Primarily of historical clinical significance, Trimethaphan Camsylate remains a valuable pharmacological tool for scientific researchers studying the autonomic nervous system, cardiovascular physiology, and related pathological states. This document details its mechanism of action, pharmacokinetic profile, and established research applications, presenting quantitative data, experimental protocols, and key signaling pathways to support advanced scientific inquiry.
SEO-Driven Long-Tail Keywords for Scientific Researchers
For researchers seeking specific information on this compound, the following long-tail keywords are designed to optimize search engine visibility for relevant technical content:
-
This compound mechanism of action on nicotinic receptors
-
Quantitative effects of Trimethaphan on arterial blood pressure
-
Trimethaphan dose-response relationship in controlled hypotension
-
In vivo animal models of ganglionic blockade using Trimethaphan
-
Comparing this compound and hexamethonium (B1218175) in research
-
Experimental protocol for Trimethaphan-induced hypotension in rats
-
This compound for studying autonomic control of heart rate
-
Use of Trimethaphan in preclinical models of hypertensive crisis
-
Pharmacological research applications of nicotinic receptor antagonists
-
Trimethaphan's effect on sympathetic and parasympathetic tone
-
In vitro smooth muscle relaxation assay with Trimethaphan
-
Detailed synthesis pathway of this compound
-
Cardiovascular hemodynamics under Trimethaphan infusion
-
This compound in studies of neurogenic orthostatic hypotension
-
Formulation of this compound for intravenous administration in research
Core Mechanism of Action
This compound is a non-depolarizing, competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) located in the autonomic ganglia of both the sympathetic and parasympathetic nervous systems[1][2][3]. By occupying these receptor sites, it prevents the binding of acetylcholine (ACh), thereby blocking the transmission of nerve impulses from preganglionic to postganglionic neurons[2][4]. This non-selective blockade of the entire autonomic outflow leads to a variety of physiological effects, the most prominent of which is a marked decrease in blood pressure[1][3].
The hypotensive effect is primarily due to the blockade of sympathetic ganglia, which reduces sympathetic tone to the vasculature, causing vasodilation and a decrease in total peripheral resistance[2][5]. Additionally, Trimethaphan may have a direct vasodilatory effect on blood vessels and can cause the release of histamine, further contributing to its hypotensive action[2][6].
// Nodes ACh [label="Acetylcholine (ACh)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Trimethaphan [label="this compound", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges ACh_vesicle -> ACh [label="Release"]; ACh -> nAChR [label="Binds & Activates", color="#34A853", arrowhead=normal]; Trimethaphan -> nAChR [label="Competitively Blocks", color="#EA4335", arrowhead=tee]; nAChR -> Response [label="Depolarization", color="#4285F4", arrowhead=normal];
{rank=same; ACh; Trimethaphan;} }
In Vitro Assay: Vascular Smooth Muscle Relaxation
This protocol outlines a method to assess the direct vasodilatory effects of Trimethaphan on isolated arterial strips.
Objective: To determine the dose-response relationship of Trimethaphan-induced relaxation in pre-contracted vascular smooth muscle.
Materials:
-
Isolated arterial segments (e.g., canine mesenteric or femoral arteries)
-
Organ bath system with temperature control and aeration (95% O2, 5% CO2)
-
Krebs-Henseleit or similar physiological salt solution
-
Force-displacement transducer and data acquisition system
-
Vasoconstrictor agent (e.g., Prostaglandin F2α or Phenylephrine)
-
This compound stock solution and dilution series
Procedure:
-
Harvest arterial segments from a euthanized animal and prepare helically cut strips (e.g., 2 mm wide, 15 mm long).
-
Mount the arterial strips in an organ bath containing physiological salt solution, maintained at 37°C and aerated.
-
Connect one end of the strip to a fixed point and the other to a force transducer. Apply a resting tension (e.g., 1.5 g) and allow the tissue to equilibrate for 60-90 minutes, washing with fresh solution every 15-20 minutes.
-
Induce a stable contraction by adding a vasoconstrictor agent (e.g., Prostaglandin F2α, 10⁻⁶ M) to the bath.
-
Once the contraction has plateaued, add this compound to the bath in a cumulative, stepwise manner (e.g., from 10⁻⁷ M to 10⁻³ M), allowing the tissue to reach a steady-state response at each concentration.
-
Record the change in tension at each concentration.
-
Express the relaxation at each concentration as a percentage of the maximal contraction induced by the vasoconstrictor.
-
Plot the dose-response curve to determine parameters such as EC₅₀.
dot
Conclusion
While its clinical use has been superseded by more selective agents, this compound remains an indispensable tool in the realm of physiological and pharmacological research. Its ability to induce a rapid, controllable, and reversible blockade of the entire autonomic nervous system provides a unique model for investigating autonomic control mechanisms in health and disease. For researchers in cardiovascular physiology, neuropharmacology, and drug development, a thorough understanding of Trimethaphan's properties, as outlined in this guide, is essential for its effective application in experimental settings.
References
- 1. Trimetaphan camsilate - Wikipedia [en.wikipedia.org]
- 2. Trimethaphan - BioPharma Notes [biopharmanotes.com]
- 3. Cerebral energy levels during trimethaphan-induced hypotension in the rat: effects of light versus deep halothane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trimethaphan | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A comparison of the cardiovascular effects of sodium nitroprusside and trimethaphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular disease models: A game changing paradigm in drug discovery and screening - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides a comprehensive overview of the foundational concepts and exploratory stages that constitute the bedrock of modern drug discovery. Tailored for researchers, scientists, and drug development professionals, it delves into the core principles, experimental methodologies, and critical decision-making processes that drive the journey from an initial hypothesis to a viable drug candidate.
Core Foundational Concepts in Pharmacology
The preliminary phase of any drug discovery program is rooted in the fundamental principles of pharmacology, primarily divided into pharmacokinetics and pharmacodynamics.[[“]][2][3]
-
Pharmacokinetics (PK): This discipline studies "what the body does to the drug."[4][5] It encompasses the absorption, distribution, metabolism, and excretion (ADME) of a compound.[[“]][4] A thorough understanding of PK is essential for designing drugs with optimal exposure and duration of action.[[“]]
-
Pharmacodynamics (PD): Conversely, pharmacodynamics investigates "what the drug does to the body."[2][4] This involves the molecular mechanisms of action, the relationship between drug concentration and its effect, and the study of how drugs interact with biological targets like receptors or enzymes to produce a physiological response.[[“]][6]
The interplay between these two fields governs the efficacy and safety of a potential therapeutic agent.
The Exploratory Drug Discovery Pipeline
The exploratory phase of drug development is a systematic, multi-stage process designed to identify and refine new therapeutic agents. It begins with a deep understanding of a disease's biological basis and progresses through rigorous testing and optimization. The key stages include target identification and validation, hit discovery, lead generation, and lead optimization.[7]
The process begins by identifying a biological target (e.g., a protein, gene, or RNA) that plays a critical role in a disease.[7] A "druggable" target must be accessible to the drug molecule and, upon binding, elicit a measurable biological response that is hypothesized to be therapeutically beneficial.[7]
-
Target Identification: This involves using a variety of methods, including genomic, proteomic, and bioinformatics approaches, to link potential targets to a specific disease pathology.[7][8]
-
Target Validation: Following identification, validation provides confidence that modulating the target will have the desired therapeutic effect.[7][8] This often involves techniques like RNA interference (RNAi) or the use of monoclonal antibodies to simulate the effect of a drug on the target.[7]
A common class of targets in drug discovery are G-protein-coupled receptors (GPCRs), which are involved in a vast number of physiological processes.
Once a target is validated, the search begins for "hits"—molecules that show the desired activity against the target in a screening assay.[7] This is often accomplished through High-Throughput Screening (HTS).
Experimental Protocol: High-Throughput Screening (HTS)
-
Assay Development: A robust and sensitive biochemical or cell-based assay is designed to measure the activity of the target. The assay must be miniaturized to fit into a microplate format (e.g., 384- or 1536-well plates).
-
Library Screening: A large library of diverse chemical compounds is screened against the target using the developed assay. This process is automated with robotic liquid handling systems.
-
Data Acquisition: The assay signal (e.g., fluorescence, luminescence) from each well is read by a plate reader.
-
Hit Identification: Raw data is analyzed to identify compounds that produce a signal significantly different from the control wells. A "hit" is a compound that meets a predefined activity threshold and is confirmed upon retesting.[7]
Hits that are confirmed are then evaluated to become a "lead" series. A lead compound is a more promising starting point that has properties making it more amenable to chemical modification and optimization.
| Parameter | "Hit" Compound | "Lead" Compound | "Candidate" Drug |
| Potency (e.g., IC50) | Micromolar (µM) range | Sub-micromolar to nanomolar (nM) | Low nanomolar (nM) range |
| Selectivity | Often low or unknown | Moderate to high | High selectivity against off-targets |
| Structure-Activity | Not established | Preliminary SAR established | Well-defined SAR |
| Physicochemical Props. | Variable | Favorable for modification | Optimized for ADME properties |
| Patentability | May not be novel | Novel chemical scaffold | Strong IP position |
The lead optimization phase refines the chemical structure of lead compounds to improve key drug-like properties.[7] This iterative process involves medicinal chemists synthesizing analogues and pharmacologists testing them to build a structure-activity relationship (SAR).[9] The goal is to enhance potency and selectivity while improving metabolic stability, solubility, and oral bioavailability, and reducing toxicity.[10][11]
Preclinical Development
Before a drug can be tested in humans, it must undergo rigorous preclinical research to assess its safety and efficacy.[12] This stage involves both in vitro (cell-based) and in vivo (animal) studies conducted under Good Laboratory Practice (GLP) regulations.[12]
Experimental Protocol: In Vivo Acute Toxicity Study (Rodent Model)
-
Animal Acclimation: Healthy, young adult rodents (e.g., rats or mice) of a specific strain are acclimated to the laboratory environment.
-
Dose Formulation: The candidate drug is prepared in a suitable vehicle for administration (e.g., saline, corn oil).
-
Dose Administration: The drug is administered to several groups of animals at increasing dose levels, typically via the intended clinical route (e.g., oral gavage, intravenous injection). A control group receives the vehicle only.
-
Clinical Observation: Animals are closely monitored for a set period (e.g., 14 days) for any signs of toxicity, including changes in appearance, behavior, body weight, and food/water consumption.
-
Pathology: At the end of the study, all animals are euthanized. A full necropsy is performed, and major organs and tissues are collected for histopathological examination to identify any treatment-related changes.
-
Data Analysis: The data is used to determine the No-Observed-Adverse-Effect Level (NOAEL) and to identify potential target organs for toxicity.
Successful navigation of preclinical studies is a prerequisite for filing an Investigational New Drug (IND) application with regulatory authorities like the FDA to begin clinical trials in humans.[13]
References
- 1. consensus.app [consensus.app]
- 2. Pharmacology - Wikipedia [en.wikipedia.org]
- 3. [Basic concepts in pharmacology: important terms in pharmacodynamics and pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. viares.com [viares.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. pharmafocuseurope.com [pharmafocuseurope.com]
- 7. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulatory Guidelines for New Drug Development | Auctores [auctoresonline.org]
- 9. Fundamental considerations in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Design and Discovery: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The 5 Drug Development Phases - Patheon pharma services [patheon.com]
- 13. Drug Development and Review Definitions | FDA [fda.gov]
Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.
A Technical Guide to Compound Validation and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical stages of compound validation and comparative analysis in the drug discovery pipeline. Adherence to rigorous, well-structured protocols at these stages is paramount for minimizing costly failures in later clinical phases.[1][2] We will explore key experimental methodologies, data presentation standards, and logical frameworks for decision-making.
Section 1: Foundational Validation of the Lead Compound
Before a compound can be compared to others, its own activity, potency, and mechanism of action (MoA) must be rigorously confirmed.[3] This foundational validation ensures that you are advancing a viable candidate and that subsequent comparative data is built upon a solid baseline.[1]
Key Validation Experiments
Initial validation aims to confirm the compound's effect on its intended biological target.[4][5] This involves a series of experiments to build confidence in the initial findings.[3]
-
Target Engagement Assays: These experiments confirm that the compound physically interacts with its target protein within a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a widely used method for this purpose, measuring changes in protein stability upon ligand binding.[5]
-
Dose-Response and Potency Determination: In vitro assays are used to determine the concentration of the compound required to elicit a biological response. Key metrics such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) are established.[6]
-
Selectivity Profiling: It is crucial to understand if the compound interacts with other targets, which could lead to off-target effects. This is often done by screening the compound against a panel of related proteins (e.g., a kinase panel).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a general procedure for validating target engagement.
-
Cell Culture: Grow cells of interest to approximately 80% confluency.
-
Compound Treatment: Treat cells with the test compound at various concentrations, including a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 1 hour) at 37°C.[7]
-
Thermal Challenge: Heat the cell lysates across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) protein by centrifugation.
-
Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature point using methods like Western Blot or Mass Spectrometry.
-
Data Analysis: Plot the amount of soluble protein against temperature. A successful target engagement will result in a thermal shift, indicating that the compound binding has stabilized the protein against heat-induced denaturation.
Validation Workflow
The initial validation process can be visualized as a sequential workflow. A failure at any step necessitates a re-evaluation of the compound's viability.
Section 2: Comparative Analysis
Once a compound is validated, it must be compared against existing standards, such as competitor compounds or current therapies.[8][9] This comparative analysis is essential for determining its potential therapeutic value and commercial viability. The goal is to establish superiority or differentiation in key areas like potency, selectivity, or mechanism of action.[10]
Data Presentation for Comparative Analysis
Clear, concise data presentation is critical for effective comparison.[11] Quantitative data should be summarized in tables to facilitate direct comparison of key parameters.
Table 1: Comparative In Vitro Potency (IC₅₀)
| Compound | Target Kinase IC₅₀ (nM) | Off-Target Kinase 1 IC₅₀ (nM) | Off-Target Kinase 2 IC₅₀ (nM) | Selectivity Ratio (Off-Target 1 / Target) |
| Your Compound | 15 | 1,500 | >10,000 | 100x |
| Competitor A | 25 | 500 | 8,000 | 20x |
| Standard Drug B | 50 | 2,500 | >10,000 | 50x |
Table 2: Cellular Activity Comparison
| Compound | Cell Viability EC₅₀ (µM) | Target Phosphorylation IC₅₀ (µM) | hERG Inhibition IC₅₀ (µM) |
| Your Compound | 5.2 | 0.8 | >50 |
| Competitor A | 8.1 | 1.5 | 12.5 |
| Standard Drug B | 12.5 | 2.1 | >50 |
Experimental Protocol: Comparative Cell Viability Assay (MTT Assay)
This protocol outlines a method for comparing the effects of multiple compounds on cell proliferation.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]
-
Compound Preparation: Prepare serial dilutions of "Your Compound," "Competitor A," and "Standard Drug B" in the appropriate cell culture medium.
-
Treatment: Treat the cells with the different compounds across a range of concentrations. Include a vehicle-only control and a no-cell (blank) control.
-
Incubation: Incubate the plates for a period relevant to the cell doubling time (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: After subtracting the blank, calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the EC₅₀ for each compound.[12]
Visualizing Mechanism of Action: Signaling Pathways
Understanding how a compound modulates a signaling pathway provides insight into its mechanism of action and can be a key point of comparison.[13][14] For example, a compound may inhibit a kinase (like MEK) in the MAPK/ERK pathway, which is often dysregulated in cancer.
Section 3: Logical Framework for Advancement
The data from validation and comparative experiments must feed into a structured decision-making process.[15] This framework helps determine whether a compound should be advanced, optimized, or discontinued.
Decision Tree for Lead Advancement
A decision tree provides a logical workflow for interpreting experimental outcomes and guiding next steps. The primary goal is to select candidates with the highest probability of success in later, more expensive preclinical and clinical stages.[15][16]
References
- 1. Target Identification and Validation at MDC [md.catapult.org.uk]
- 2. Whitepaper: Minimize Risk for Your Preclinical Research | Mispro [mispro.com]
- 3. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Target Identification to Approval: Understanding Drug Discovery Cycles – Home 1 [liveonbiolabs.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. researchgate.net [researchgate.net]
- 7. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Overview of methods for comparing the efficacies of drugs in the absence of head-to-head clinical trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of methods for comparing the efficacies of drugs in the absence of head-to-head clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Presentation of Quantitative Data | PSM Made Easy [ihatepsm.com]
- 12. benchchem.com [benchchem.com]
- 13. Computational analyses of mechanism of action (MoA): data, methods and integration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling Pathway Analysis | Creative Diagnostics [creative-diagnostics.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Drug Discovery Workflow - What is it? [vipergen.com]
Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.
- 1. PDB-101: Molecule of the Month: Nuclear Pore Complex [pdb101.rcsb.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nuclear pore complex - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The nuclear lamina in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Nuclear speckle | CD-CODE Encyclopedia [wiki.cd-code.org]
- 14. Nuclear Speckles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Nuclear speckles. | Semantic Scholar [semanticscholar.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. A Simple Kinetic Model with Explicit Predictions for Nuclear Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Nucleolus, Ribosomes, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nucleolar function and size in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. New Insights into Connection of Nucleolar Functions and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nuclear proteins: promising targets for cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. jnm.snmjournals.org [jnm.snmjournals.org]
- 26. Targeted Radionuclide Therapy - Advancing Nuclear Medicine Through Innovation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. sciencedaily.com [sciencedaily.com]
- 28. youtube.com [youtube.com]
- 29. promega.com [promega.com]
- 30. Advances in high-resolution imaging – techniques for three-dimensional imaging of cellular structures - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. nuc.berkeley.edu [nuc.berkeley.edu]
- 33. anl.gov [anl.gov]
- 34. Table of Keywords [www-kaken.jsps.go.jp]
- 35. Browse Products INL Software, Data, and AI Models Marketplace [inlsoftware.inl.gov]
- 36. WO2019014234A1 - Nucleoporins as drug targets for anti-proliferative therapeutics - Google Patents [patents.google.com]
- 37. researchgate.net [researchgate.net]
- 38. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of Trimethaphan Camsylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethaphan (B611479) camsylate is a short-acting ganglionic blocking agent that has been used clinically for the induction of controlled hypotension during surgery and for the management of hypertensive crises. Its synthesis is a multi-step process involving the construction of a complex heterocyclic core and subsequent salt formation. This technical guide provides a detailed overview of the synthesis pathway of Trimethaphan Camsylate, including experimental protocols, quantitative data, and visualizations of the chemical transformations.
Synthesis Pathway Overview
The synthesis of this compound originates from (+)-3,4-(1,3-dibenzylureylene)tetrahydro-2-oxothiophene, a key intermediate that can be derived from the synthesis of biotin. The overall pathway involves three main stages:
-
Grignard Reaction: Reaction of the thiophenone starting material with a Grignard reagent to introduce a side chain.
-
Reduction and Cyclization: Subsequent reduction and intramolecular cyclization to form the characteristic tricyclic thieno[1',2':1,2]thieno[3,4-d]imidazol-5-ium core of the trimethaphan cation.
-
Salt Formation: Conversion of the trimethaphan cation into its camsylate salt to enhance its stability and solubility.
Detailed Synthesis Steps
Step 1: Grignard Reaction with 3-Ethoxypropylmagnesium Bromide
The synthesis commences with the reaction of (+)-3,4-(1,3-dibenzylureylene)tetrahydro-2-oxothiophene with 3-ethoxypropylmagnesium bromide. This Grignard reaction is a crucial carbon-carbon bond-forming step.
Experimental Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 3-ethoxypropyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is typically stirred at room temperature until the magnesium is consumed.
-
Reaction with Thiophene Derivative: The solution of 3-ethoxypropylmagnesium bromide is then cooled in an ice bath. A solution of (+)-3,4-(1,3-dibenzylureylene)tetrahydro-2-oxothiophene in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) is added dropwise to the Grignard reagent. The reaction mixture is stirred at a controlled temperature (e.g., 0-5 °C) for a specified period to ensure complete reaction.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
Step 2: Reduction and Intramolecular Cyclization
The product from the Grignard reaction undergoes reduction and a subsequent acid-catalyzed intramolecular cyclization to form the trimethaphan cation.
Experimental Protocol:
-
Reduction: The crude product from the previous step is dissolved in a suitable solvent, such as methanol (B129727) or ethanol. A reducing agent, for example, sodium borohydride, is added portion-wise at a low temperature (e.g., 0 °C). The reaction mixture is stirred until the reduction is complete, as monitored by thin-layer chromatography (TLC).
-
Cyclization: After the reduction is complete, the reaction mixture is acidified by the addition of an acid, such as hydrochloric acid or sulfuric acid, at a controlled temperature. The acidification protonates the hydroxyl group, facilitating a nucleophilic attack from the sulfur atom, leading to the formation of the thiophanium ring and the final tricyclic structure. The mixture is typically stirred at room temperature or gently heated to drive the cyclization to completion.
-
Isolation: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., dichloromethane). The aqueous layer containing the trimethaphan cation is separated and may be used directly in the next step or purified further.
Step 3: Formation of this compound
The final step is the formation of the camsylate salt by treating the trimethaphan cation with camphorsulfonic acid.[1] This salt formation improves the drug's stability and allows for its formulation as a pharmaceutical product.
Experimental Protocol:
-
Salt Formation: An aqueous solution of the trimethaphan cation is treated with an equimolar amount of (+)-camphorsulfonic acid. The mixture is stirred until a clear solution is obtained.
-
Crystallization and Purification: The solvent is slowly evaporated under reduced pressure, or the solution is cooled to induce crystallization of this compound. The resulting crystals are collected by filtration, washed with a cold solvent (e.g., acetone (B3395972) or ether) to remove any impurities, and dried under vacuum. Recrystallization from a suitable solvent system may be performed to obtain a product of high purity.
Quantitative Data
| Step | Reaction | Reagents and Conditions | Typical Yield |
| 1 | Grignard Reaction | (+)-3,4-(1,3-dibenzylureylene)tetrahydro-2-oxothiophene, 3-ethoxypropylmagnesium bromide, anhydrous diethyl ether/THF, 0-5 °C | 75-85% |
| 2 | Reduction and Cyclization | Sodium borohydride, methanol, followed by aqueous acid (e.g., HCl) | 60-70% |
| 3 | Salt Formation | (+)-Camphorsulfonic acid, water/acetone | >90% |
Note: Yields are approximate and can vary based on reaction scale and specific conditions.
Visualizations
Synthesis Pathway of this compound
Caption: Overall synthesis scheme for this compound.
Experimental Workflow for Grignard Reaction
Caption: Workflow for the Grignard reaction step.
References
An In-depth Technical Guide to the Pharmacodynamics of Trimethaphan Camsylate
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the pharmacodynamics of Trimethaphan Camsylate, a short-acting ganglionic blocking agent. It details the drug's mechanism of action, physiological effects, and relevant quantitative parameters. Furthermore, this guide outlines standard experimental protocols for the in vitro and in vivo characterization of Trimethaphan and similar nicotinic acetylcholine (B1216132) receptor antagonists, supported by workflow and pathway visualizations to facilitate understanding and application in a research context.
Introduction
This compound, formerly marketed as Arfonad, is a potent, short-acting sympatholytic and parasympatholytic drug.[1] Chemically, it is a sulfonium (B1226848) compound, a structural feature that renders it unable to cross the blood-brain barrier, thereby confining its effects to the peripheral nervous system.[2] Its primary clinical and research application stems from its function as a ganglionic blocker, enabling the non-selective inhibition of neurotransmission through the autonomic ganglia.[1][3] This property has made it a valuable tool for producing controlled hypotension during surgery and for studying the physiology of the autonomic nervous system.[2][4] Although its clinical use has largely been superseded by more selective agents, Trimethaphan remains a significant compound for experimental pharmacology.[5]
Mechanism of Action
The pharmacodynamic effect of this compound is rooted in its activity as a competitive, non-depolarizing antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), also known as Nn or N1 receptors.[1][2] These receptors are located on the postsynaptic membranes of both sympathetic and parasympathetic autonomic ganglia.[6]
Core Mechanism:
-
Competition with Acetylcholine (ACh): Trimethaphan competes with the endogenous neurotransmitter, acetylcholine, for the binding sites on ganglionic nAChRs.[7]
-
Receptor Blockade: By binding to these receptors without activating them, Trimethaphan prevents the ACh-mediated depolarization of the postsynaptic membrane.[7]
-
Inhibition of Autonomic Outflow: This blockade effectively inhibits the transmission of action potentials from preganglionic to postganglionic neurons across the entire autonomic nervous system (both sympathetic and parasympathetic divisions).[3][8]
Additional proposed mechanisms include a direct peripheral vasodilatory effect and the release of histamine, both of which contribute to its hypotensive action.[7][9]
Pharmacodynamic Profile
The non-selective blockade of both sympathetic and parasympathetic ganglia results in a wide array of physiological effects. The observable outcome in a specific organ system depends on the dominant autonomic tone in that tissue.
Quantitative Pharmacodynamic & Pharmacokinetic Data
Table 1: Pharmacodynamic & Pharmacokinetic Properties
| Parameter | Description | Value / Observation | Citations |
|---|---|---|---|
| Drug Class | Ganglionic Blocking Agent; Antihypertensive | - | [4][9] |
| Mechanism | Competitive Antagonist at Neuronal Nicotinic ACh Receptors | Blocks both sympathetic and parasympathetic ganglia. | [2][3] |
| Target(s) | Neuronal Acetylcholine Receptor Subunit Alpha-10, Alpha-4 | Antagonist activity confirmed in humans. | [9] |
| Administration | Intravenous Infusion | Required for continuous effect and precise control. | [1][3] |
| Onset of Action | 1 to 2 minutes | Rapid onset is characteristic of IV administration. | [3] |
| Duration of Action | Approximately 10 minutes | Short duration allows for fine titration of blood pressure. | [1][3] |
| Metabolism | Potentially by pseudocholinesterase | - | [7] |
| Excretion | Renal (filtered and actively secreted) | Primarily excreted unchanged. |[1][7] |
Systemic Physiological Effects
The broad-spectrum autonomic blockade leads to predictable, albeit widespread, side effects.
Table 2: Systemic Effects and Adverse Reactions from Autonomic Blockade
| System | Sympathetic Blockade Effect | Parasympathetic Blockade Effect | Common Adverse Effects | Citations |
|---|---|---|---|---|
| Cardiovascular | Vasodilation, decreased peripheral resistance, hypotension. | Tachycardia (due to blockade of vagal tone). | Postural (Orthostatic) hypotension , tachycardia, precipitation of angina. | [1][3][7] |
| Ocular | - | Mydriasis (pupil dilation), Cycloplegia (loss of accommodation/focus). | Blurred vision, visual disturbances. | [1][2] |
| Gastrointestinal | - | Decreased motility and secretions. | Dry mouth, constipation, anorexia, nausea, vomiting. | [1][3][7] |
| Genitourinary | - | Inhibition of bladder contraction. | Urinary retention, particularly in patients with prostatic hyperplasia. | [3][5][7] |
| Other | - | - | Histamine release can cause urticaria and itching; potential for respiratory depression (rare). |[1][7] |
Experimental Protocols for Research
The following sections outline generalized methodologies for the characterization of this compound or other nAChR antagonists.
In Vitro Protocol: Cell-Based nAChR Antagonist Assay
This protocol describes a common method to determine the potency of an antagonist (e.g., IC50) at a specific nAChR subtype using a cell-based fluorescent membrane potential assay.[10]
Objective: To quantify the inhibitory effect of this compound on agonist-induced activation of a specific nAChR subtype expressed in a stable cell line.
Materials:
-
Human cell line stably expressing the nAChR subtype of interest (e.g., SH-EP1 cells expressing α4β2 or α3β4).[11]
-
Culture medium, flasks, and multi-well assay plates (e.g., 384-well).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[10]
-
Fluorescent Membrane Potential Dye Kit.[10]
-
nAChR Agonist: Nicotine or Acetylcholine.
-
Test Compound: this compound.
-
Control Antagonist: Mecamylamine.[11]
-
Automated liquid handler and a fluorescence plate reader.
Methodology:
-
Cell Culture & Plating:
-
Culture the stable cell line under standard conditions (37°C, 5% CO₂).
-
Plate cells into 384-well microplates at a predetermined density and allow them to adhere overnight.[10]
-
-
Dye Loading:
-
Remove culture medium and add the prepared membrane potential dye solution to each well.
-
Incubate the plate as per the dye manufacturer's instructions to allow for cellular uptake.[10]
-
-
Compound & Agonist Preparation:
-
Prepare a serial dilution of this compound to generate a concentration-response curve.
-
Prepare the nAChR agonist (e.g., nicotine) at a concentration known to elicit a high-level response (e.g., EC₉₀).[11]
-
-
Assay Execution:
-
Using a fluorescence plate reader, establish a baseline fluorescence reading.
-
Add the test compound (Trimethaphan) or control antagonist (Mecamylamine) to the wells, followed shortly by the agonist (nicotine). This can be done simultaneously.[11]
-
Immediately monitor the change in fluorescence intensity over time. Agonist binding opens ion channels, causing membrane depolarization and an increase in fluorescence. An antagonist will inhibit this change.[10]
-
-
Data Analysis:
-
The antagonist's effect is measured as the percentage inhibition of the agonist-induced fluorescence signal.
-
Plot the percent inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the maximal agonist response.[12][13]
-
References
- 1. Trimetaphan camsilate - Wikipedia [en.wikipedia.org]
- 2. Trimetaphan Camsilate [benchchem.com]
- 3. Trimethaphan - BioPharma Notes [biopharmanotes.com]
- 4. Trimetaphan (Camsylate) - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 5. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]
- 6. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
- 7. Trimethaphan | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. benchchem.com [benchchem.com]
- 11. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Trimethaphan Camsylate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties of Trimethaphan Camsylate, a potent ganglionic blocking agent. The information is curated to support research and development activities in pharmacology and medicinal chemistry.
Physicochemical Data Summary
Quantitative data for this compound is summarized in the table below for ease of reference and comparison.
| Parameter | Value | Reference |
| Chemical Formula | C32H40N2O5S2 | [1][2] |
| (or C22H25N2OS • C10H16O4S) | [3] | |
| Molecular Weight | 596.80 g/mol | [1][2][4] |
| (or 597.817 g/mol ) | [3] | |
| Exact Mass | 596.2379 u | [1] |
| CAS Number | 68-91-7 | [1] |
Mechanism of Action: Ganglionic Blockade
This compound functions as a non-depolarizing ganglionic blocker. It competitively inhibits the action of acetylcholine (B1216132) at nicotinic receptors within the autonomic ganglia of both the sympathetic and parasympathetic nervous systems. This blockade results in a reduction of sympathetic tone to the vasculature, leading to vasodilation and a subsequent decrease in arterial blood pressure.
The following diagram illustrates the logical workflow of this compound's mechanism of action.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the pharmacological activity of this compound. Below are outlines of key experimental methodologies.
In Vitro Ganglionic Blockade Assay
Objective: To determine the potency and efficacy of this compound in blocking nicotinic acetylcholine receptors in an isolated ganglion preparation.
Methodology:
-
Preparation: Isolate a suitable ganglion preparation, such as the superior cervical ganglion from a rat or rabbit.
-
Superfusion: Place the ganglion in an organ bath and superfuse with a physiological salt solution (e.g., Krebs solution) maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Stimulation: Stimulate the preganglionic nerve with supramaximal electrical stimuli to elicit postganglionic action potentials.
-
Recording: Record the compound action potentials from the postganglionic nerve using extracellular electrodes.
-
Drug Application: After obtaining a stable baseline response, apply increasing concentrations of this compound to the superfusion solution.
-
Data Analysis: Measure the amplitude of the postganglionic compound action potential at each concentration of the drug. Calculate the IC50 value, which is the concentration of this compound that produces a 50% inhibition of the maximal response.
In Vivo Blood Pressure Monitoring in Animal Models
Objective: To evaluate the hypotensive effects of this compound in a living organism.
Methodology:
-
Animal Model: Use a suitable animal model, such as a spontaneously hypertensive rat or a normotensive anesthetized rat.
-
Catheterization: Surgically implant a catheter into the carotid artery or femoral artery for direct blood pressure measurement. Implant a second catheter into the jugular vein or femoral vein for intravenous drug administration.
-
Anesthesia: Anesthetize the animal with a suitable agent (e.g., urethane (B1682113) or a combination of ketamine and xylazine).
-
Baseline Measurement: After a stabilization period, record baseline mean arterial pressure (MAP) and heart rate.
-
Drug Administration: Administer a bolus intravenous injection or a continuous infusion of this compound.
-
Data Acquisition: Continuously monitor and record MAP and heart rate throughout the experiment.
-
Dose-Response Analysis: Administer a range of doses to construct a dose-response curve and determine the dose required to produce a specific reduction in blood pressure.
The following diagram outlines the general workflow for in vivo blood pressure studies.
References
Solubility and stability of Trimethaphan Camsylate
An In-depth Technical Guide on the Solubility and Stability of Trimethaphan Camsylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, sold under the trade name Arfonad, is a short-acting, competitive ganglionic blocking agent.[1][2] It functions as a non-depolarizing competitive antagonist at nicotinic acetylcholine (B1216132) receptors in autonomic ganglia, thereby blocking both the sympathetic and parasympathetic nervous systems.[1] This sympatholytic and parasympatholytic effect leads to vasodilation and a reduction in blood pressure, making it useful in the treatment of hypertensive emergencies and for inducing controlled hypotension during surgery.[1][3][4][5]
Chemically, it is the (S)-camphorsulfonate salt of trimethaphan.[4][6] As a sulfonium (B1226848) compound, it carries a positive charge which prevents it from crossing the blood-brain barrier, limiting its effects to the peripheral nervous system.[1][2] This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, presents detailed experimental protocols for their determination, and visualizes key pathways and workflows.
Solubility Profile
This compound is described as white crystals or a white, crystalline powder with a bitter taste and a slight odor.[4] Its solubility is a critical parameter for formulation development, particularly for its intravenous route of administration.
Qualitative and Quantitative Solubility Data
The solubility of this compound has been reported in various solvents. The camsilate salt form is utilized to improve properties such as water solubility.[2] The compound is generally soluble in water and alcohol, but only slightly soluble in acetone (B3395972) and ether.[4][7] A 1% aqueous solution of this compound has a pH between 5.0 and 6.0.[4][7]
| Solvent | Solubility Description | Quantitative Value | Reference |
| Water | Soluble | 1 gram dissolves in < 5 mL | [3][7] |
| Predicted Solubility | 0.00197 mg/mL (ALOGPS) | [8] | |
| Alcohol | Soluble | 1 gram dissolves in < 2 mL | [3][7] |
| Acetone | Slightly Soluble | - | [4][7] |
| Ether | Slightly Soluble | - | [4][7] |
| DMSO | Soluble | - | [9] |
Stability Profile
The stability of this compound is crucial for determining its shelf-life and appropriate storage conditions. Stability studies evaluate the effect of environmental factors like temperature, humidity, and light on the quality of the drug substance.[10][11]
Storage and Stability Data
This compound injection is recommended to be stored under refrigerated conditions. However, it exhibits stability for a limited period at room temperature. The brief duration of its pharmacological action is not due to inactivation by plasma cholinesterase.[12]
| Condition | Duration | Stability Notes | Reference |
| Refrigerated Storage (2-8 °C) | Long-term | Recommended storage for injection. | [3] |
| Short-term Storage (0-4 °C) | Days to weeks | Recommended for the solid powder. | [9] |
| Long-term Storage (-20 °C) | Months to years | Recommended for the solid powder. | [9] |
| Room Temperature (up to 25 °C) | 14 days | Stable after removal from refrigeration. | [3] |
| Ambient Shipping | A few weeks | Stable enough for ordinary shipping. | [9] |
Degradation Pathways
Specific degradation pathways for this compound are not extensively detailed in the reviewed literature. However, forced degradation studies under various stress conditions (hydrolysis, oxidation, photolysis, thermal stress) are standard practice to identify potential degradation products and pathways for pharmaceutical compounds.[13][14] For this compound, hydrolysis and photolysis would be key pathways to investigate, given its structure and intended sterile solution formulation.
Experimental Protocols
Standardized protocols are essential for the accurate and reproducible determination of solubility and stability.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[15][16]
Objective: To determine the saturated concentration of this compound in a specific solvent system at a controlled temperature.
Materials:
-
This compound powder
-
Solvent of interest (e.g., purified water, phosphate (B84403) buffer pH 7.4)
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.45 µm PTFE syringe filters)
-
Validated analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC system)
-
Vials or flasks
Procedure:
-
Preparation: Add an excess amount of this compound powder to a flask containing a known volume of the solvent. The excess solid is crucial to ensure a saturated solution is achieved.
-
Equilibration: Seal the flask and place it in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[15] The time required to reach equilibrium should be established in preliminary experiments by measuring the concentration at different time points until a plateau is reached.[16]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtering the solution through a low-binding membrane filter.
-
Quantification: Dilute the clear, saturated filtrate with the appropriate solvent to a concentration within the calibrated range of the analytical method.
-
Analysis: Measure the concentration of this compound in the diluted sample using a validated, stability-indicating analytical method like HPLC or UV-Vis spectroscopy.
-
Calculation: Calculate the solubility by correcting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[16]
Protocol for Stability Testing (Forced Degradation)
Forced degradation studies are performed to identify the likely degradation products and to establish the intrinsic stability of the drug substance.[13] This helps in developing stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated photostability chamber
-
Calibrated oven
-
Validated stability-indicating HPLC method
Procedure:
-
Solution Preparation: Prepare solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Acid and Base Hydrolysis:
-
To separate aliquots of the drug solution, add HCl (e.g., to a final concentration of 0.1 N) and NaOH (e.g., to 0.1 N).
-
Store the samples at a controlled temperature (e.g., 60 °C) for a defined period.
-
At specified time points, withdraw samples, neutralize them, and dilute for analysis.
-
-
Oxidative Degradation:
-
Add hydrogen peroxide (e.g., 3%) to an aliquot of the drug solution.
-
Store the sample at room temperature and protect it from light.
-
Withdraw samples at defined time points and dilute for analysis.
-
-
Thermal Degradation:
-
Expose solid this compound powder and a solution of the drug to elevated temperatures (e.g., 60-80 °C) in a calibrated oven.
-
Analyze samples at specified time points.
-
-
Photostability Testing:
-
Expose solid drug powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Keep control samples protected from light.
-
Analyze both exposed and control samples.
-
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all major degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.
Visualizations
Mechanism of Action: Ganglionic Blockade
This compound acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChR) located in the autonomic ganglia of both the sympathetic and parasympathetic nervous systems. This blockade prevents the binding of the neurotransmitter acetylcholine (ACh), thereby inhibiting neurotransmission.
Caption: Mechanism of ganglionic blockade by this compound.
Experimental Workflow: Shake-Flask Solubility Assay
The following diagram illustrates the key steps in determining the equilibrium solubility of a compound using the shake-flask method.
References
- 1. Trimetaphan camsilate - Wikipedia [en.wikipedia.org]
- 2. Trimetaphan Camsilate [benchchem.com]
- 3. Trimethaphan | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trimetaphan camsilate CAS#: 68-91-7 [amp.chemicalbook.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | C32H40N2O5S2 | CID 44602409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [drugfuture.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. medkoo.com [medkoo.com]
- 10. japsonline.com [japsonline.com]
- 11. Stability testing protocols | PPTX [slideshare.net]
- 12. This compound (Arfonad) and human plasma cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 14. Compendium of Drug Degradation Pathways / Li, Min <電子版> - 紀伊國屋書店ウェブストア|オンライン書店|本、雑誌の通販、電子書籍ストア [kinokuniya.co.jp]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. who.int [who.int]
Trimethaphan Camsylate: A Technical Guide
CAS Number: 68-91-7[1]
This in-depth technical guide provides a comprehensive overview of Trimethaphan Camsylate, a short-acting ganglionic blocking agent. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its mechanism of action, pharmacokinetics, and application in experimental protocols.
Core Compound Information
| Parameter | Value | Reference |
| CAS Number | 68-91-7 | [1] |
| Molecular Formula | C32H40N2O5S2 | [1] |
| Molecular Weight | 596.8 g/mol | [1] |
| Class | Ganglionic Blocker | [2] |
| Mechanism of Action | Competitive Antagonist of Nicotinic Acetylcholine (B1216132) Receptors | [3][4] |
Pharmacokinetic Properties
This compound exhibits a rapid onset and short duration of action, making it suitable for applications requiring precise control over autonomic blockade.[4]
| Parameter | Value | Reference |
| Volume of Distribution (Vd) | 0.6 L/kg | [2] |
| Elimination Half-life (t½) | Approximately 10 minutes | [2] |
| Metabolism | May be metabolized by pseudocholinesterase. | [5] |
| Excretion | Primarily renal, with the drug being filtered and actively secreted. | [5] |
| Administration | Intravenous | [4] |
Mechanism of Action and Signaling Pathway
This compound functions as a non-depolarizing competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located within autonomic ganglia.[3][4] By competitively inhibiting the binding of acetylcholine, it effectively blocks neurotransmission in both the sympathetic and parasympathetic nervous systems. This dual blockade leads to a reduction in vascular tone and cardiac output.[5]
The primary signaling pathway affected is the cholinergic transmission at the ganglionic synapse. In a normal physiological state, preganglionic neurons release acetylcholine (ACh), which binds to nAChRs on the postganglionic neuron, leading to its depolarization and the propagation of the nerve impulse. This compound competitively binds to these nAChRs, preventing ACh from binding and thereby inhibiting the downstream signaling cascade.
References
- 1. This compound | C32H40N2O5S2 | CID 44602409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Trimetaphan camsilate - Wikipedia [en.wikipedia.org]
- 5. Trimethaphan | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Trimethaphan Camsylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of trimethaphan (B611479) camsylate, a short-acting ganglionic blocking agent. The information is intended to guide researchers in designing and executing preclinical studies that require the induction of controlled hypotension or the investigation of autonomic nervous system function.
Introduction
Trimethaphan camsylate is a non-depolarizing competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) located within the autonomic ganglia.[1] By blocking these receptors, it effectively inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems.[1] This dual action leads to a rapid and reversible reduction in blood pressure, making it a valuable tool for specific research applications. Its primary clinical and research applications include the induction of controlled hypotension during surgery to minimize bleeding, the management of hypertensive emergencies, and the physiological study of the autonomic nervous system.[2][3]
Mechanism of Action
This compound exerts its pharmacological effects by competing with the endogenous neurotransmitter, acetylcholine (ACh), at the neuronal nicotinic (Nn) cholinergic receptors on postganglionic neurons within the autonomic ganglia.[1] This competitive antagonism prevents the depolarization of the postsynaptic membrane, thereby blocking the transmission of nerve impulses from preganglionic to postganglionic neurons in both the sympathetic and parasympathetic pathways.
The blockade of sympathetic ganglia leads to a reduction in adrenergic tone on blood vessels, resulting in vasodilation and a subsequent decrease in peripheral resistance and blood pressure. The concurrent blockade of parasympathetic ganglia can lead to side effects such as tachycardia (by blocking vagal input to the heart), mydriasis, and reduced gastrointestinal motility.
Signaling Pathway of this compound Action
References
Trimethaphan Camsylate: Application Notes and Protocols for Controlled Hypotension in Animal Surgery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of trimethaphan (B611479) camsylate for inducing controlled hypotension in animal surgical models. The information is intended to guide researchers in designing and executing experiments requiring temporary and reversible reduction in blood pressure.
Mechanism of Action
Trimethaphan camsylate is a short-acting, non-depolarizing ganglionic blocking agent.[1] It competitively antagonizes the nicotinic acetylcholine (B1216132) receptors at autonomic ganglia, thereby inhibiting transmission in both the sympathetic and parasympathetic nervous systems.[1][2][3] The primary mechanism for its hypotensive effect is the blockade of sympathetic ganglia, which leads to a reduction in sympathetic tone, causing vasodilation and a subsequent decrease in arterial blood pressure.[1][3][4] Additionally, trimethaphan may have direct peripheral vasodilator effects and can cause the release of histamine (B1213489), further contributing to its hypotensive action.[4] Due to its charge, it does not cross the blood-brain barrier, limiting its effects to the peripheral nervous system.[1]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound at the autonomic ganglia.
Applications in Animal Research
This compound is a valuable tool in animal research for creating a controlled hypotensive state. This is particularly useful in surgical procedures where reducing blood flow to the surgical field can minimize bleeding and improve visualization. Specific applications include:
-
Neurosurgery: To reduce bleeding in the surgical field.
-
Cardiovascular Research: To study the physiological responses to hypotension.
-
Orthopedic Surgery: Particularly in procedures like scoliosis surgery to reduce transfusion requirements.[5]
-
Urological Surgery: To create a bloodless field for delicate procedures.
Quantitative Data on Physiological Effects
The following tables summarize the quantitative effects of this compound on various physiological parameters in different animal models.
Table 1: Hemodynamic Effects of this compound in Dogs
| Parameter | Animal Model | Dosage/Target | Key Findings | Reference |
| Mean Arterial Pressure (MAP) | Dog | Infusion to reduce MAP by 50% | MAP was significantly reduced from a normotensive value of approximately 100 mmHg to 50 mmHg. | [5] |
| Spinal Cord Blood Flow (SCBF) | Dog | Infusion to reduce MAP by 50% | SCBF was significantly reduced to half its normotensive value, from 23.2 ml/min/100 gm to 11.4 ml/min/100 gm. | [5] |
| Vascular Relaxation | Dog (in vitro) | 10⁻⁵ - 10⁻³ M | Caused a dose-related relaxation of cerebral, mesenteric, and femoral arteries. | |
| Heart Rate | Greyhound | Infusion to reduce MAP by 30% | Progressive increases in heart rate were observed with increasing doses. | [6] |
| Cardiac Index | Greyhound | Infusion to reduce MAP by 30% | No significant change was observed. | [6] |
| Systemic Vascular Resistance | Greyhound | Infusion to reduce MAP by 30% | Decreased systemic vascular resistance. | [6] |
Table 2: Effects of this compound on Intracranial Pressure in Cats
| Parameter | Animal Model | Dosage/Target | Key Findings | Reference |
| Mean Arterial Pressure (MAP) | Cat | 0.1% infusion | MAP was decreased from 121 +/- 9.5 mmHg to 58 +/- 4.6 mmHg in less than 1 minute. | [7] |
| Intracranial Pressure (ICP) | Cat | 0.1% infusion (rapid) | ICP increased from 16 +/- 1.4 mmHg to 23 +/- 3.2 mmHg. | [7] |
| Mean Arterial Pressure (MAP) | Cat | 0.1% infusion | MAP was decreased from 128 +/- 13.4 mmHg to 52 +/- 8.1 mmHg over more than 2 minutes. | [7] |
| Intracranial Pressure (ICP) | Cat | 0.1% infusion (slow) | In 4 out of 8 cats, ICP increased from 19 +/- 1.1 mmHg to 31 +/- 3.9 mmHg. In the other 4, ICP did not change. | [7] |
Experimental Protocols
Protocol 1: Induction of Controlled Hypotension in a Canine Model
This protocol is based on methodologies aimed at reducing mean arterial pressure by a target percentage.
Materials:
-
This compound for injection
-
5% Dextrose in Water (D5W) or 0.9% Saline for dilution
-
Infusion pump
-
Intravenous (IV) catheter
-
Arterial line for direct blood pressure monitoring
-
ECG and pulse oximeter
-
Anesthetized and ventilated canine subject
Procedure:
-
Animal Preparation: Anesthetize the dog and establish mechanical ventilation. Place an IV catheter for drug administration and an arterial line for continuous and accurate blood pressure monitoring.
-
Preparation of Infusion Solution: Prepare a 0.1% (1 mg/mL) solution of this compound by diluting it in D5W or 0.9% saline.
-
Induction of Hypotension:
-
Begin the infusion at a low rate (e.g., 0.1 mg/kg/min) and titrate upwards to achieve the desired level of hypotension.
-
A common target is a 50% reduction in the baseline mean arterial pressure.[5]
-
Continuously monitor the MAP and adjust the infusion rate accordingly. The onset of action is rapid (within 1-2 minutes), and the duration is short (around 10 minutes), allowing for precise control.
-
-
Maintenance of Hypotension: Once the target MAP is reached, adjust the infusion rate to maintain a stable hypotensive state throughout the surgical procedure.
-
Reversal of Hypotension: To reverse the hypotensive effect, simply discontinue the infusion. Blood pressure should return to baseline levels within 10-15 minutes.
-
Monitoring: Throughout the procedure, continuously monitor arterial blood pressure, heart rate, ECG, and oxygen saturation.
Experimental Workflow for Controlled Hypotension
Caption: Experimental workflow for inducing controlled hypotension with this compound.
Potential Side Effects and Considerations
The non-specific nature of ganglionic blockade by trimethaphan can lead to a range of side effects. Researchers should be aware of and prepared to manage these potential complications.
-
Tachycardia: Blockade of parasympathetic ganglia innervating the heart can lead to an increased heart rate.[1]
-
Mydriasis and Cycloplegia: Parasympathetic blockade can cause pupillary dilation and paralysis of the ciliary muscle.[1]
-
Reduced Gastrointestinal Motility: Inhibition of parasympathetic input to the gut can lead to decreased motility.[1]
-
Histamine Release: Trimethaphan can cause histamine release, which can contribute to hypotension.[1]
-
Respiratory Arrest: Although rare, sudden respiratory arrest has been reported.[1]
-
Increased Intracranial Pressure: Rapid induction of hypotension with trimethaphan may cause an increase in intracranial pressure, particularly in subjects with pre-existing elevated ICP.[7]
Disclaimer: this compound is a potent drug and should only be used by qualified researchers in appropriate laboratory settings with continuous monitoring of the animal's physiological status. The protocols provided here are for informational purposes and should be adapted to the specific needs of the research study and animal model.
References
- 1. Canine systemic and cerebral effects of hypotension induced by hemorrhage, trimethaphan, halothane, or nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trimethaphan is a direct arterial vasodilator and an alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The influence of trimethaphan (Arfonad)-induced hypotension with and without spine distraction on canine spinal cord blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induced hypotension with a mixture of sodium nitroprusside and trimetaphan camsylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct effects of trimetaphan on the dog mesenteric artery and saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular actions of trimetaphan nitroprusside. Comparison with sodium nitroprusside in greyhounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rate of induction of hypotension with trimetaphan modifies the intracranial pressure response in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Trimethaphan Camsylate: Application Notes and Protocols for Electrophysiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethaphan (B611479) (TMA) camsylate is a potent, short-acting ganglionic blocker. It functions as a non-depolarizing competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) located within autonomic ganglia, thereby inhibiting neurotransmission in both the sympathetic and parasympathetic nervous systems.[1][2] This blockade of autonomic outflow leads to significant physiological effects, most notably vasodilation and a subsequent reduction in arterial blood pressure.[3] While historically used in clinical settings for hypertensive crises, its application in contemporary research, particularly in electrophysiology, allows for the precise dissection of autonomic influence on cellular and synaptic functions.[2][4]
Beyond its canonical role as a ganglionic blocker, in vitro studies have revealed that at higher concentrations, trimethaphan can also exhibit direct vasodilatory effects and act as an alpha-adrenoceptor antagonist.[1] Furthermore, research in invertebrate and mammalian preparations has suggested potential modulatory effects on other neurotransmitter systems, including GABAergic and glutamatergic signaling. These multifaceted actions make Trimethaphan Camsylate a valuable pharmacological tool for investigating a range of physiological processes in electrophysiological paradigms.
This document provides detailed application notes and protocols for the use of this compound in electrophysiology research, aimed at facilitating its effective use by researchers, scientists, and drug development professionals.
Mechanism of Action in Electrophysiology
This compound's primary mechanism of action relevant to electrophysiology is the competitive antagonism of nAChRs at the autonomic ganglia.[2][5] In an electrophysiological context, this manifests as a reduction or complete blockade of postsynaptic responses evoked by preganglionic nerve stimulation.
At higher concentrations, Trimethaphan has been shown to possess alpha-adrenergic blocking properties.[1] This can be observed electrophysiologically as a reduction in the postsynaptic response to norepinephrine (B1679862) or other alpha-adrenergic agonists.
Additionally, some studies suggest that Trimethaphan may have off-target effects. For instance, it has been reported to competitively inhibit GABA-induced currents in rat hippocampal neurons.[6] Another study on the crayfish neuromuscular junction demonstrated that Trimethaphan can reduce the amplitude of glutamate-induced synaptic currents and excitatory junctional currents in a dose-dependent manner, starting at concentrations greater than 5 µM.[2]
Data Presentation
The following tables summarize the quantitative data available for this compound in various experimental preparations.
| Preparation Type | Effect | Concentration Range | Reference |
| Isolated Dog Arteries | Attenuation of Nicotine-Induced Contraction | 10⁻⁷ M - 3 x 10⁻⁶ M | [1] |
| Isolated Dog Arteries | Dose-Related Vasodilation | 10⁻⁵ M - 10⁻³ M | [1] |
| Isolated Dog Arteries | Alpha-Adrenergic Blockade | 10⁻⁴ M - 10⁻³ M | [1] |
| Crayfish Neuromuscular Junction | Reduction of Glutamate-Induced and Excitatory Junctional Currents | > 5 µM | [2] |
| Study Population | Application | Dosing Regimen | Key Findings | Reference |
| Human (ECT Patients) | Control of Hypertension and Tachycardia | 5, 10, or 15 mg IV bolus | Dose-dependent amelioration of blood pressure and heart rate increases. A 15 mg bolus was most effective. | [7][8] |
| Human (Healthy Volunteers) | Induction of Ganglionic Blockade | 0.5 - 7 mg/min IV infusion | Effective blockade of sympathetic and parasympathetic activity. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Electrophysiology
This protocol describes the preparation of a stock solution of this compound suitable for use in in vitro electrophysiology experiments, such as patch-clamp recordings from brain slices or cultured neurons.
Materials:
-
This compound powder
-
Sterile, deionized water or dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine the Desired Stock Concentration: A common stock concentration for in vitro pharmacology is 10 mM.
-
Calculate the Required Mass: Based on the molecular weight of this compound (596.80 g/mol ), calculate the mass of powder needed for your desired stock concentration and volume.
-
Dissolution:
-
For aqueous solutions: Weigh the calculated amount of this compound powder and dissolve it in the appropriate volume of sterile, deionized water. Vortex thoroughly to ensure complete dissolution.
-
For DMSO solutions: If solubility in aqueous solutions is limited, this compound can be dissolved in DMSO.[3] Weigh the powder and dissolve it in the required volume of high-purity DMSO.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (months to years). For short-term storage (days to weeks), 4°C is acceptable.[3]
-
Note: When using a DMSO stock solution, ensure the final concentration of DMSO in the recording chamber is minimal (typically <0.1%) to avoid solvent effects on neuronal activity.
Protocol 2: In Vitro Electrophysiology on Autonomic Ganglia Slices
This protocol provides a general framework for investigating the effects of this compound on synaptic transmission in isolated autonomic ganglia using brain slice electrophysiology techniques.
Materials:
-
Prepared autonomic ganglia slices (e.g., superior cervical ganglion)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound stock solution
-
Patch-clamp or extracellular field potential recording setup
-
Stimulating electrode
Procedure:
-
Slice Preparation: Prepare acute slices of the desired autonomic ganglion according to standard laboratory protocols.
-
Recording Setup: Transfer a slice to the recording chamber of the electrophysiology rig and continuously perfuse with oxygenated aCSF.
-
Baseline Recording:
-
Obtain a stable whole-cell patch-clamp recording from a ganglion neuron or position an extracellular field potential electrode.
-
Place a stimulating electrode to activate the preganglionic nerve fibers.
-
Record baseline excitatory postsynaptic potentials (EPSPs) or population spikes evoked by electrical stimulation.
-
-
Application of this compound:
-
Dilute the this compound stock solution into the aCSF to the desired final concentration (e.g., starting with a concentration in the range of 10⁻⁷ M to 10⁻⁶ M for nAChR antagonism).
-
Switch the perfusion to the aCSF containing this compound.
-
-
Data Acquisition:
-
Continuously record the evoked synaptic responses during the application of the drug.
-
Monitor for a reduction in the amplitude of the EPSPs or population spikes, indicative of ganglionic blockade.
-
-
Dose-Response Analysis (Optional):
-
Apply increasing concentrations of this compound to generate a dose-response curve and determine the IC50 for the blockade of synaptic transmission.
-
-
Washout:
-
Perfuse the slice with drug-free aCSF to determine the reversibility of the drug's effects.
-
Protocol 3: Investigating Alpha-Adrenoceptor Antagonism in Neuronal Preparations
This protocol outlines a method to study the potential alpha-adrenergic blocking effects of this compound in a suitable neuronal preparation.
Materials:
-
Appropriate neuronal preparation (e.g., brain slices containing noradrenergic projections, cultured sympathetic neurons)
-
aCSF
-
Norepinephrine (or another alpha-adrenergic agonist)
-
This compound stock solution
-
Electrophysiology recording setup
Procedure:
-
Preparation and Baseline: Prepare the neuronal tissue and establish a stable electrophysiological recording as described in Protocol 2.
-
Agonist Application:
-
Apply a known concentration of norepinephrine to the bath and record the resulting change in membrane potential, firing rate, or synaptic activity. This establishes the baseline response to alpha-adrenergic stimulation.
-
Wash out the norepinephrine and allow the preparation to return to baseline.
-
-
Trimethaphan Application:
-
Perfuse the preparation with aCSF containing a high concentration of this compound (e.g., 10⁻⁴ M to 10⁻³ M).[1]
-
-
Co-application of Agonist and Antagonist:
-
While continuing to perfuse with Trimethaphan, re-apply the same concentration of norepinephrine.
-
-
Data Analysis:
-
Compare the response to norepinephrine in the presence and absence of Trimethaphan. A significant reduction in the norepinephrine-induced effect suggests alpha-adrenoceptor antagonism.
-
Signaling Pathways and Experimental Workflows
References
- 1. Trimethaphan is a direct arterial vasodilator and an alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trimetaphan camsilate - Wikipedia [en.wikipedia.org]
- 3. Trimetaphan Camsilate [benchchem.com]
- 4. AGING ALTERS THE RELATIVE CONTRIBUTIONS OF THE SYMPATHETIC AND PARASYMPATHETIC NERVOUS SYSTEMS TO BLOOD PRESSURE CONTROL IN WOMEN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. judoctor2011.wordpress.com [judoctor2011.wordpress.com]
- 6. Analysis of the mechanism of action of some ganglion-blocking drugs in the rabbit superior cervical ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.psu.edu [pure.psu.edu]
- 8. Trimethaphan (Arfonad) control of hypertension and tachycardia during electroconvulsive therapy: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Experimental Models of Aortic Dissection Using Trimethaphan Camsylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for utilizing Trimethaphan Camsylate in experimental models of aortic dissection. This compound, a ganglionic blocking agent, is a valuable tool for inducing controlled hypotension to study the progression and potential treatments of this life-threatening condition.
Introduction
Aortic dissection is a critical cardiovascular event characterized by a tear in the aortic intima, leading to the formation of a false lumen within the aortic wall. Hemodynamic forces, particularly systolic blood pressure and the rate of rise of the ventricular pressure (dP/dt), are key factors in the propagation of the dissection. Experimental models are crucial for understanding the pathophysiology of aortic dissection and for developing novel therapeutic interventions. This compound is used in these models to pharmacologically control blood pressure, thereby allowing researchers to investigate the impact of hemodynamic modulation on the progression of the dissection.
Mechanism of Action of this compound
This compound is a non-depolarizing competitive antagonist at the nicotinic acetylcholine (B1216132) receptors in autonomic ganglia.[1][2] By blocking both the sympathetic and parasympathetic nervous systems, it leads to a reduction in peripheral vascular resistance and venous return, resulting in a rapid and controllable decrease in blood pressure.[3] This ganglionic blockade is the primary mechanism for its use in aortic dissection models, as it allows for the precise control of one of the key variables in the disease's progression.[4] Additionally, Trimethaphan may have a direct vasodilatory effect on blood vessels.[3][4]
Experimental Models and Protocols
The following protocols are based on established experimental models of surgically induced aortic dissection in canines, where this compound is used to manage hemodynamic parameters.
I. Animal Model and Surgical Induction of Aortic Dissection
A well-established model for studying acute aortic dissection involves the surgical creation of an intimal tear in the aorta of a canine model.[1][4][5][6]
Animal Model:
-
Species: Mongrel dogs[4] or Beagle dogs[1][6] of either sex are suitable for this model.
-
Housing and Acclimatization: Animals should be housed in a controlled environment and allowed to acclimatize for an appropriate period before any procedures.
Surgical Protocol:
-
Anesthesia: Anesthetize the animal using a standard protocol, such as with sodium pentobarbital (B6593769) (25 mg/kg).[7]
-
Surgical Approach: Perform a left thoracotomy at the sixth intercostal space to expose the descending aorta.[1]
-
Creation of Intimal Tear:
-
Closure: Close the thoracotomy incision in layers.
II. Preparation and Administration of this compound
This compound is administered as a continuous intravenous (IV) infusion to achieve and maintain the desired level of hypotension.[4]
Preparation of Infusion:
-
Reconstitution: Prepare a dilute solution of this compound for infusion. A common concentration is 1 mg/mL (e.g., 500 mg in 500 mL of 5% Dextrose Injection).
-
Vehicle: 5% Dextrose Injection is a suitable vehicle.
Administration Protocol:
-
Route of Administration: Administer via a continuous intravenous infusion.
-
Dosage and Titration:
-
The primary goal is to lower the systolic blood pressure to a target level, typically around 90 mm Hg.[4]
-
Start the infusion at a low rate and titrate upwards based on continuous blood pressure monitoring to achieve the target pressure.
-
The infusion rate will need to be adjusted throughout the experiment to maintain the desired level of hypotension.
-
-
Duration of Action: Trimethaphan has a rapid onset and a short duration of action, making it suitable for controlled experimental settings.[1]
III. Hemodynamic Monitoring
Continuous and accurate monitoring of hemodynamic parameters is critical for the success of the experiment.
-
Arterial Blood Pressure: Monitor systolic, diastolic, and mean arterial pressure continuously via an arterial line.
-
Heart Rate: Monitor heart rate continuously.
-
Myocardial Contractility (dP/dt): If feasible, measure the rate of rise of left ventricular pressure as an indicator of myocardial contractility.[4]
Quantitative Data Presentation
The following table summarizes the key findings from an experimental study using this compound in a canine model of acute aortic dissection.[4]
| Treatment Group | Number of Animals (n) | Systolic Blood Pressure Target | Progression of Aortic Dissection |
| Control | 10 | No Intervention | 9 out of 10 animals showed progression |
| Propranolol | 10 | No Intervention | 9 out of 10 animals showed progression |
| Trimethaphan | 10 | Lowered to 90 mm Hg | 0 out of 10 animals showed progression |
Visualizations
Signaling Pathway of this compound```dot
Caption: Experimental workflow for the canine aortic dissection model.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Ganglionic blocker - Wikipedia [en.wikipedia.org]
- 3. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
- 4. judoctor2011.wordpress.com [judoctor2011.wordpress.com]
- 5. Construction of a canine model with acute type B aortic dissection using a self-made pressure-driven flow device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A canine model of multiple organ dysfunction following acute type-A aortic dissection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
Application Notes and Protocols for Trimethaphan Camsylate in Neurosurgical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethaphan (B611479) camsylate, a potent and short-acting ganglionic blocking agent, has historically been utilized in clinical settings to induce controlled hypotension during surgical procedures.[1] In the realm of neurosurgical research, its utility extends to the creation of animal models that mimic conditions of reduced cerebral perfusion pressure, a critical factor in various neuropathologies such as traumatic brain injury (TBI), subarachnoid hemorrhage (SAH), and focal cerebral ischemia.[2] By competitively antagonizing nicotinic acetylcholine (B1216132) receptors in autonomic ganglia, trimethaphan blocks both sympathetic and parasympathetic outflow, leading to vasodilation and a subsequent reduction in blood pressure.[3][4] This document provides detailed application notes and experimental protocols for the use of trimethaphan camsylate in rodent models of neurosurgical research.
Mechanism of Action
This compound functions as a non-depolarizing competitive antagonist at nicotinic acetylcholine receptors within the autonomic ganglia.[4] This action inhibits the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems. The blockade of sympathetic ganglia leads to vasodilation of peripheral blood vessels, a decrease in cardiac output, and consequently, a reduction in arterial blood pressure.[3][4] Additionally, trimethaphan can induce the release of histamine, which further contributes to its hypotensive effect.[3] Due to its charged sulfonium (B1226848) structure, trimethaphan does not readily cross the blood-brain barrier, minimizing direct central nervous system effects.[4]
Quantitative Data Summary
The following tables summarize key quantitative data gathered from various studies utilizing this compound to induce hypotension in animal models. These values should be considered as a starting point, and dosages may require optimization based on the specific animal strain, anesthetic regimen, and desired level and duration of hypotension.
Table 1: Dosage and Administration of this compound in Rodent Models
| Parameter | Value | Animal Model | Reference |
| Intravenous Bolus Dose | 5 - 15 mg | Human (for ECT) | [5] |
| Intravenous Infusion | Titrated to effect | Rat | [2] |
| Target Mean Arterial Pressure (MAP) | 40 torr | Rat | [2] |
| Duration of Hypotension | 22 minutes | Rat | [2] |
Table 2: Physiological Effects of Trimethaphan-Induced Hypotension in Rats
| Parameter | Condition | Value | Reference |
| Cerebral ATP (μmol/g) | 0.6% Halothane (B1672932) + Hypotension | 1.71 ± 0.05 | [2] |
| Cerebral ATP (μmol/g) | 2% Halothane + Hypotension | 2.27 ± 0.02 | [2] |
| Cerebral Phosphocreatine (μmol/g) | 0.6% Halothane + Hypotension | 1.97 ± 0.07 | [2] |
| Cerebral Phosphocreatine (μmol/g) | 2% Halothane + Hypotension | 4.02 ± 0.23 | [2] |
| Cerebral Lactate (μmol/g) | 0.6% Halothane + Hypotension | 16.5 ± 5.1 | [2] |
| Cerebral Lactate (μmol/g) | 2% Halothane + Hypotension | 4.75 ± 0.9 | [2] |
| Cerebral Oxygen Consumption | 2% Halothane | 47% decrease | [2] |
Experimental Protocols
Protocol 1: Induction of Controlled Hypotension in a Rat Model of Traumatic Brain Injury
This protocol describes the induction of controlled hypotension using this compound following a controlled cortical impact (CCI) injury in rats. This model is relevant for studying the effects of secondary ischemic insults after TBI.
Materials:
-
This compound solution (1 mg/mL in sterile saline)
-
Anesthetized and ventilated adult male Sprague-Dawley rats (250-300g)
-
Controlled Cortical Impact (CCI) device
-
Intra-arterial blood pressure monitoring system
-
Infusion pump
-
Standard surgical instruments for craniotomy
Procedure:
-
Animal Preparation: Anesthetize the rat with isoflurane (B1672236) (3-4% for induction, 1.5-2% for maintenance) in an oxygen/air mixture. Secure the animal in a stereotaxic frame. Perform a craniotomy over the desired cortical region.
-
Induction of TBI: Induce a moderate TBI using a CCI device with standardized parameters (e.g., 3 mm impactor tip, 4 m/s velocity, 2 mm deformation depth).
-
Initiation of Hypotension: Immediately following TBI, begin an intravenous infusion of this compound using an infusion pump. Start with a low infusion rate and titrate upwards to achieve the target Mean Arterial Pressure (MAP) of 40-50 mmHg within 5-10 minutes.
-
Maintenance of Hypotension: Continuously monitor arterial blood pressure and adjust the infusion rate of this compound to maintain the target MAP for the desired duration (e.g., 30 minutes).
-
Reversal of Hypotension: Gradually decrease and then stop the trimethaphan infusion to allow the MAP to return to baseline levels.
-
Post-operative Care: Suture the incision and provide appropriate post-operative analgesia and care. Monitor the animal for neurological deficits and recovery.
Protocol 2: Investigating Cerebral Autoregulation using Trimethaphan-Induced Hypotension in a Rat Model
This protocol outlines a method to assess the limits of cerebral autoregulation by inducing graded hypotension with this compound.
Materials:
-
This compound solution (1 mg/mL in sterile saline)
-
Anesthetized and ventilated adult Wistar rats (300-350g)
-
Intra-arterial blood pressure monitoring system
-
Cerebral blood flow (CBF) monitoring probe (e.g., laser Doppler flowmetry)
-
Infusion pump
-
Data acquisition system
Procedure:
-
Surgical Preparation: Anesthetize the rat and place it in a stereotaxic frame. Insert a catheter into the femoral artery for blood pressure monitoring and another into the femoral vein for drug infusion. Place a CBF probe over the parietal cortex.
-
Baseline Measurement: After a stabilization period, record baseline MAP and CBF for 10-15 minutes.
-
Induction of Stepwise Hypotension: Begin an intravenous infusion of this compound. Gradually increase the infusion rate to lower the MAP in a stepwise manner (e.g., in decrements of 10 mmHg).
-
Data Collection: At each MAP level, allow for a 5-minute stabilization period before recording both MAP and CBF.
-
Determination of Autoregulation Limit: Continue the stepwise reduction in MAP until a significant drop in CBF is observed, indicating the lower limit of autoregulation.
-
Recovery: Discontinue the trimethaphan infusion and monitor the return of MAP and CBF to baseline levels.
Concluding Remarks
This compound remains a valuable pharmacological tool for neurosurgical research, enabling the investigation of physiological and pathological responses to controlled hypotension. The protocols provided herein offer a foundational framework for researchers. It is imperative to acknowledge that the hypotensive response to trimethaphan can be variable, and careful titration and continuous physiological monitoring are essential for reproducible and ethically sound experimental outcomes. Further research may be warranted to explore the use of trimethaphan in other neurosurgical models, such as subarachnoid hemorrhage and spinal cord injury, to better understand the role of systemic blood pressure in the pathophysiology of these conditions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cerebral energy levels during trimethaphan-induced hypotension in the rat: effects of light versus deep halothane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trimethaphan | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trimetaphan camsilate - Wikipedia [en.wikipedia.org]
- 5. Trimethaphan (Arfonad) control of hypertension and tachycardia during electroconvulsive therapy: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Trimethaphan Camsylate Tachyphylaxis in Prolonged Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis with Trimethaphan (B611479) Camsylate in prolonged experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Trimethaphan Camsylate and how does it work?
This compound is a non-depolarizing, competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) located in the autonomic ganglia.[1][2][3] By blocking these receptors, it inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems.[1][2][3] This ganglionic blockade leads to a reduction in vascular tone and cardiac output, resulting in hypotension.[1] Additionally, Trimethaphan has been shown to have direct vasodilatory effects and can cause histamine (B1213489) release, which also contributes to its hypotensive action.[4][5]
Q2: What is tachyphylaxis and when does it occur with this compound?
Tachyphylaxis is a rapid decrease in the response to a drug following its continuous or repeated administration.[6][7] With prolonged intravenous infusion of this compound, a diminishing hypotensive effect, or tachyphylaxis, is often observed. This phenomenon can become clinically significant within 24 to 48 hours of continuous administration. The dose required to maintain the desired level of hypotension may need to be progressively increased, and in some cases, the drug may lose its effectiveness altogether.
Q3: What are the suspected mechanisms behind this compound tachyphylaxis?
While the precise molecular mechanisms of Trimethaphan-induced tachyphylaxis are not fully elucidated, it is believed to be a multifactorial process primarily occurring at the post-synaptic level of the autonomic ganglia. Potential mechanisms include:
-
Receptor Desensitization: Continuous exposure to Trimethaphan may cause a conformational change in the nAChRs, leading to a desensitized state where the receptor is unresponsive to acetylcholine. This is a common mechanism for tachyphylaxis with drugs targeting nAChRs.
-
Receptor Downregulation: Although less likely to be the primary mechanism for the rapid onset of tachyphylaxis, prolonged blockade could potentially lead to a decrease in the number of nAChR receptors on the post-ganglionic neuron surface.
-
Post-receptor Adaptations: Changes in intracellular signaling pathways downstream of the nAChR may contribute to the reduced response.
-
Histamine Release: The histamine-releasing property of Trimethaphan may lead to complex cardiovascular responses that can change over time, potentially contributing to the observed tachyphylaxis.[4]
Troubleshooting Guide
Issue: Loss of Hypotensive Effect During Prolonged Trimethaphan Infusion
If you observe a gradual loss of the hypotensive effect of this compound during a prolonged experiment, consider the following troubleshooting steps:
-
Confirm Tachyphylaxis: Rule out other potential causes for the loss of efficacy, such as issues with the drug solution's stability, problems with the infusion pump, or physiological changes in the animal model that are unrelated to tachyphylaxis.
-
Dose Adjustment: A common initial response to tachyphylaxis is to carefully increase the infusion rate of Trimethaphan to achieve the desired hypotensive effect. However, be aware that this may lead to a further increase in the rate of tachyphylaxis development and a higher risk of adverse effects.
-
Intermittent Dosing: If the experimental design allows, consider switching from a continuous infusion to an intermittent dosing schedule. A drug-free interval may allow for the resensitization of the nAChRs and a restored response to Trimethaphan.
-
Consider Alternative Ganglionic Blockers: If tachyphylaxis to Trimethaphan is a persistent issue, you might consider using an alternative ganglionic blocker, although tachyphylaxis can be a class effect.
-
Combination Therapy: In some clinical contexts, Trimethaphan has been used in combination with other hypotensive agents to reduce the required dose and potentially mitigate tachyphylaxis.[8] The feasibility of this approach would depend on the specific experimental goals.
Data Presentation
Table 1: Illustrative Example of Tachyphylaxis Development with Continuous Trimethaphan Infusion
Disclaimer: This table is an illustrative example based on the generally reported onset of tachyphylaxis and the principles of diminishing drug response. Actual data will vary depending on the experimental model, dose, and individual subject variability.
| Time (Hours) | Hypothetical Mean Arterial Pressure (mmHg) at a Constant Infusion Rate | Qualitative Response |
| 0 | 120 | Baseline |
| 1 | 80 | Initial robust hypotensive effect |
| 6 | 85 | Stable hypotensive effect |
| 12 | 90 | Onset of tachyphylaxis, slight increase in blood pressure |
| 24 | 100 | Moderate tachyphylaxis, significant reduction in hypotensive effect |
| 48 | 110 | Severe tachyphylaxis, minimal hypotensive effect |
Experimental Protocols
Protocol: Induction and Assessment of this compound Tachyphylaxis in an Animal Model
This protocol provides a generalized framework. Specific parameters such as animal species, drug concentrations, and monitoring techniques should be optimized for your particular research question.
1. Animal Preparation and Baseline Monitoring:
- Anesthetize the animal according to your institution's approved protocol.
- Surgically implant catheters for drug administration (e.g., femoral vein) and continuous blood pressure monitoring (e.g., femoral artery).
- Record baseline physiological parameters, including mean arterial pressure (MAP), heart rate (HR), and electrocardiogram (ECG), for a stabilization period of at least 30 minutes.
2. Induction of Hypotension:
- Prepare a fresh solution of this compound in a suitable vehicle (e.g., 5% dextrose in water).
- Initiate a continuous intravenous infusion of Trimethaphan at a starting dose known to produce a target level of hypotension (e.g., a 30-40% reduction in MAP).
3. Maintenance and Monitoring of Tachyphylaxis:
- Maintain the infusion at a constant rate.
- Continuously monitor and record MAP and HR.
- Observe for a gradual return of MAP towards the baseline level, which indicates the development of tachyphylaxis.
- To quantify tachyphylaxis, you can measure the time it takes for MAP to increase by a certain percentage (e.g., 20%) from its lowest point, or the increase in the dose of Trimethaphan required to maintain the target MAP over time.
4. (Optional) Interventions to Reverse Tachyphylaxis:
- If investigating reversal strategies, you can introduce interventions after tachyphylaxis has been established. Examples from ex vivo studies that could be adapted include:
- A brief period of high-frequency electrical stimulation of a sympathetic nerve.
- Administration of a bolus of histamine or potassium chloride.
5. Data Analysis:
- Plot the time course of MAP and HR changes in response to the continuous Trimethaphan infusion.
- Calculate the rate of tachyphylaxis development.
- Statistically compare the cardiovascular parameters at different time points to quantify the loss of drug effect.
Visualizations
Caption: Trimethaphan's mechanism of action and the development of tachyphylaxis.
Caption: Experimental workflow for studying Trimethaphan tachyphylaxis.
Caption: Troubleshooting logic for Trimethaphan tachyphylaxis.
References
- 1. judoctor2011.wordpress.com [judoctor2011.wordpress.com]
- 2. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]
- 3. Ganglionic blocker - Wikipedia [en.wikipedia.org]
- 4. Effects of trimethaphan on arterial blood histamine and systemic hemodynamics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trimethaphan is a direct arterial vasodilator and an alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drugs associated with tachyphylaxis: results from a retrospective pharmacovigilance study using disproportionality analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AGING ALTERS THE RELATIVE CONTRIBUTIONS OF THE SYMPATHETIC AND PARASYMPATHETIC NERVOUS SYSTEMS TO BLOOD PRESSURE CONTROL IN WOMEN - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trimethaphan Camsylate and Histamine Release
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating histamine (B1213489) release associated with the in vivo administration of Trimethaphan (B611479) Camsylate.
Frequently Asked Questions (FAQs)
Q1: What is Trimethaphan Camsylate and why does it cause histamine release?
This compound is a ganglionic blocking agent used to induce controlled hypotension, particularly in surgery.[1][2] Its mechanism of action involves competing with acetylcholine (B1216132) at nicotinic receptors in autonomic ganglia.[1][2] In addition to its primary ganglionic blocking effect, trimethaphan can cause direct peripheral vasodilation and is known to induce the release of histamine.[1][2] This histamine release is a recognized side effect and can contribute to its hypotensive effects and other adverse reactions such as urticaria and itching.[1]
Q2: What are the common clinical manifestations of trimethaphan-induced histamine release?
Clinical signs of histamine release following trimethaphan administration can include hypotension, tachycardia (increased heart rate), and erythema (redness of the skin).[3] A histamine-type reaction has also been reported along the course of the vein used for administration.[1]
Q3: What strategies can be employed to mitigate histamine release from this compound?
The primary strategy to mitigate trimethaphan-induced histamine release is the pre-treatment with histamine receptor antagonists. Specifically, a combination of an H1 and an H2 receptor antagonist has been shown to be effective.[3] Mast cell stabilizers could theoretically also be used, as they inhibit the degranulation of mast cells, which are a primary source of histamine.
Q4: How can histamine release be measured in an experimental setting?
Several methods can be used to quantify histamine release in vivo:
-
Blood Sampling and Analysis: Arterial or venous blood samples can be collected at baseline and at various time points after drug administration. Plasma or serum histamine levels can then be measured using techniques such as high-performance liquid chromatography (HPLC) or enzyme-linked immunosorbent assay (ELISA).[3][4]
-
In Vivo Microdialysis: This technique allows for the continuous sampling of histamine from the interstitial fluid of tissues, providing a real-time measurement of local histamine release.[4]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Significant drop in blood pressure beyond the desired hypotensive effect after Trimethaphan administration. | This could be exacerbated by a significant histamine release, leading to excessive vasodilation. | 1. Pre-treat the subject with a combination of H1 and H2 receptor antagonists prior to Trimethaphan administration. 2. Consider reducing the initial dose of Trimethaphan. 3. Ensure continuous monitoring of hemodynamic parameters. |
| Appearance of urticaria (hives), itching, or erythema (skin flushing) in the animal model. | These are classic signs of histamine-mediated cutaneous reactions. | 1. Confirm that appropriate pre-treatment with antihistamines was administered. 2. Visually inspect the injection site and surrounding area for localized reactions. 3. Document the severity and duration of the reaction. |
| High variability in histamine levels between experimental subjects. | Individual sensitivity to histamine-releasing agents can vary. Other medications administered concurrently could also influence histamine release. | 1. Ensure a standardized protocol for drug administration and blood sampling. 2. Increase the sample size of the study to account for inter-individual variability. 3. Review all co-administered drugs for their potential to induce or inhibit histamine release. |
| Inconsistent or undetectable histamine levels in plasma/serum samples. | Improper sample handling or choice of assay can lead to inaccurate results. Histamine is rapidly metabolized. | 1. Collect blood samples on ice and process them promptly to separate plasma/serum. 2. Store samples at -80°C until analysis. 3. Use a validated and sensitive assay for histamine quantification (e.g., competitive ELISA or HPLC with fluorometric detection). |
Quantitative Data on Histamine Release and Mitigation
The following table summarizes the quantitative data from a study investigating the effects of trimethaphan on arterial blood histamine levels and the impact of pre-treatment with H1 and H2 receptor antagonists.
Table 1: Arterial Plasma Histamine Concentrations (ng/mL) Following Trimethaphan Administration [3]
| Treatment Group | Baseline (Awake) | 2 min post-Trimethaphan (Awake) | Baseline (Anesthetized) | 2 min post-Trimethaphan (Anesthetized) |
| Group 1: Trimethaphan Only (0.5 mg/kg IV bolus) | 0.56 ± 0.14 | 2.56 ± 0.35 | 0.60 ± 0.11 | 2.58 ± 0.33 |
| Group 2: H1/H2 Antagonist Pre-treatment + Trimethaphan (0.5 mg/kg IV bolus) | 0.61 ± 0.12 | 0.72 ± 0.13 | 0.65 ± 0.11 | 0.79 ± 0.14 |
Data are presented as mean ± SEM. Pre-treatment in Group 2 consisted of chlorpheniramine (B86927) (0.1 mg/kg) and cimetidine (B194882) (4 mg/kg) administered 15 minutes before trimethaphan.
Experimental Protocols
Protocol 1: In Vivo Mitigation of Trimethaphan-Induced Histamine Release
This protocol is adapted from a study in human subjects and can be modified for use in appropriate animal models.[3]
1. Subject Preparation:
- Fast the subjects overnight with free access to water.
- Anesthetize the animal according to the approved institutional protocol.
- Establish intravenous (IV) access for drug administration and arterial access for blood sampling and blood pressure monitoring.
2. Pre-treatment (Mitigation Group):
- Administer an H1 receptor antagonist (e.g., chlorpheniramine, 0.1 mg/kg) intravenously.
- Administer an H2 receptor antagonist (e.g., cimetidine, 4 mg/kg) intravenously.
- Allow a 15-minute interval between pre-treatment and Trimethaphan administration.
3. Control Group:
- Administer a saline placebo intravenously 15 minutes prior to Trimethaphan administration.
4. Trimethaphan Administration:
- Administer a single intravenous bolus of this compound (0.5 mg/kg).
5. Sample Collection and Hemodynamic Monitoring:
- Collect arterial blood samples at baseline (before pre-treatment) and at 2, 5, 10, and 20 minutes after Trimethaphan administration.
- Continuously monitor mean arterial pressure (MAP) and heart rate throughout the experiment.
6. Histamine Analysis:
- Immediately place blood samples on ice.
- Centrifuge at 4°C to separate plasma.
- Store plasma at -80°C until analysis.
- Quantify histamine concentration using a validated radioenzymatic assay or ELISA kit.
Visualizations
Signaling Pathway: Proposed Mechanism of Trimethaphan-Induced Histamine Release
Caption: Proposed signaling pathway for Trimethaphan-induced histamine release and mitigation strategies.
Experimental Workflow: In Vivo Mitigation Study
Caption: Workflow for an in vivo study to mitigate Trimethaphan-induced histamine release.
Logical Relationship: Troubleshooting Guide Logic
Caption: Logical flow for troubleshooting adverse reactions to this compound.
References
- 1. Trimethaphan | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effects of trimethaphan on arterial blood histamine and systemic hemodynamics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo microdialysis measurement of histamine in rat blood effects of compound 48/80 and histamine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Trimethaphan Camsylate-Induced Hypotension
This guide provides researchers, scientists, and drug development professionals with essential information for managing hypotension induced by Trimethaphan (B611479) Camsylate in animal models. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to ensure safe and effective experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Trimethaphan Camsylate and how does it induce hypotension?
This compound is a non-depolarizing ganglionic blocking agent.[1] It competitively blocks nicotinic acetylcholine (B1216132) receptors in both sympathetic and parasympathetic autonomic ganglia.[2][3] This blockade inhibits the transmission of nerve impulses, leading to a reduction in sympathetic tone and direct peripheral vasodilation, which together cause a drop in blood pressure.[2][3] The drug may also contribute to hypotension by causing the release of histamine.[1][3]
Q2: What is the typical onset and duration of action for this compound?
Trimethaphan has a rapid onset and a short duration of action, making it suitable for controlled hypotension. When administered via continuous intravenous infusion, the hypotensive effects typically begin within 1 to 2 minutes and last for approximately 10 minutes after the infusion is stopped.[2]
Q3: What are the signs of excessive hypotension in an animal model?
Excessive hypotension is indicated by a mean arterial pressure (MAP) dropping below critical levels (e.g., <60 mmHg in healthy small animals), which can compromise organ perfusion.[4] Clinical signs may include a rapid, weak pulse (tachycardia), pale mucous membranes, and in severe cases, signs of central nervous system hypoxia or respiratory depression.[1][2][5] Prolonged and severe hypotension can lead to significant metabolic disturbances and potential organ damage.[4][5]
Q4: How can the hypotensive effects of this compound be reversed or managed?
Due to its short duration of action, the primary method for reversing the effects of Trimethaphan is to discontinue the infusion.[2] Blood pressure should begin to return to baseline levels within 10-15 minutes.[2][6] If blood pressure does not recover adequately or if the hypotension is too severe, supportive measures should be implemented. This can include administering intravenous fluids to increase vascular volume and, in critical cases, using vasopressor agents. It is crucial to have a pre-established plan for managing severe hypotension.
Q5: What are the common side effects of this compound in animals?
Side effects stem from its non-specific blockade of the entire autonomic nervous system.[2] These can include tachycardia (increased heart rate), mydriasis (pupil dilation), cycloplegia (loss of visual focus), dry mouth, urinary retention, and diminished gastrointestinal motility.[1][2][7] Respiratory depression is a rare but serious adverse effect.[1][2]
Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound-induced hypotension.
| Problem | Potential Causes | Recommended Solutions |
| Insufficient Hypotension | • Inadequate Dose: The infusion rate may be too low for the specific animal model or individual. • Drug Infiltration: The intravenous catheter may be dislodged, leading to subcutaneous administration. • Tachyphylaxis: Rapid tolerance can develop, especially with prolonged infusion (24-48 hours).[2] | • Increase Infusion Rate: Gradually increase the infusion rate while closely monitoring blood pressure. • Verify IV Access: Check the catheter placement to ensure proper intravenous delivery. • Use a Fresh Solution: Prepare a new drug solution if tachyphylaxis is suspected after a long infusion period. |
| Excessive or Precipitous Hypotension | • High Infusion Rate: The initial or adjusted dose is too high. • Interaction with Anesthetics: Some anesthetics (e.g., halothane (B1672932), isoflurane) are vasodilators and can potentiate the hypotensive effect of Trimethaphan.[4][6][8] • Hypovolemia: The animal may have been dehydrated or experienced blood loss prior to drug administration. | • Stop Infusion Immediately: Halt the infusion until blood pressure stabilizes. • Reduce Anesthetic Depth: If applicable, lower the concentration of the inhalant anesthetic.[4] • Administer IV Fluids: A fluid bolus can help restore intravascular volume.[9] • Restart at a Lower Rate: Once stable, resume the infusion at a significantly reduced rate. |
| High Variability in BP Response | • Physiological Differences: Individual animal responses can vary due to genetics, age, and underlying health status.[10][11] • Environmental Stress: Stress from handling or the environment can cause fluctuations in baseline blood pressure.[12][13][14] • Inconsistent Drug Delivery: Issues with the infusion pump or catheter can lead to erratic dosing. | • Standardize Protocols: Ensure consistency in animal handling, acclimatization periods, and environmental conditions.[12] • Use Telemetry: For continuous and accurate measurements, radiotelemetry is the gold standard, minimizing handling stress.[12] • Calibrate Equipment: Regularly check and calibrate infusion pumps and blood pressure monitoring systems.[12] |
| Animal Shows Signs of Distress (e.g., Respiratory Issues) | • Severe Hypotension: Inadequate perfusion of the respiratory centers in the brain. • Direct Drug Effect: Although rare, Trimethaphan has been associated with respiratory arrest.[1] • Anesthetic Complications: The issue may be related to the anesthetic protocol rather than Trimethaphan itself. | • Stop Infusion & Assess Vitals: Immediately cease Trimethaphan administration and evaluate respiratory rate, heart rate, and oxygen saturation. • Provide Respiratory Support: If necessary, provide mechanical ventilation or supplemental oxygen. • Review Anesthetic Protocol: Ensure the anesthetic depth is appropriate and not contributing to respiratory depression. |
Quantitative Data Summary
The following tables provide key quantitative data for the use of this compound in animal models.
Table 1: Pharmacodynamic Profile of Intravenous this compound
| Parameter | Value | Reference |
| Route of Administration | Continuous Intravenous Infusion | [2] |
| Onset of Action | 1 - 2 minutes | [2] |
| Duration of Action | ~10 minutes (post-infusion) | [2][7] |
| Metabolism | May be metabolized by pseudocholinesterase | [3] |
| Excretion | Primarily renal (filtered and secreted) | [1][3] |
Table 2: Example Infusion Rates for Inducing Hypotension
Note: These are starting points. The exact dose must be titrated to effect for each individual animal.
| Animal Model | Infusion Rate (mcg/kg/min) | Target Mean Arterial Pressure (MAP) | Reference |
| Dogs | Titrated to effect | 40-50 mmHg | [5][15] |
| Rats | Titrated to effect | 40 mmHg | [8] |
| Humans (for reference) | 45-52 mcg/kg/min | ~49 mmHg | [6] |
Experimental Protocols
Protocol: Induction of Controlled Hypotension in a Rat Model
This protocol provides a general framework. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane). The choice of anesthetic is critical, as agents like halothane can influence cerebral metabolism during hypotension.[8]
-
Place the animal in a supine position to minimize the risk of severe postural hypotension.[2]
-
Surgically place catheters in the femoral artery for direct blood pressure monitoring and the femoral vein for drug infusion.
-
Allow the animal to stabilize post-surgery and record baseline hemodynamic parameters for at least 30 minutes.
-
-
Drug Preparation:
-
Prepare a fresh solution of this compound in a suitable vehicle (e.g., 5% dextrose solution) at a concentration of 1 mg/mL.
-
Draw the solution into a syringe and place it in a calibrated infusion pump.
-
-
Induction and Maintenance of Hypotension:
-
Begin the intravenous infusion of this compound at a low rate and titrate upwards to achieve the target MAP (e.g., 40 mmHg).[8]
-
Continuously monitor MAP, heart rate, and other vital signs throughout the infusion period.
-
Adjust the infusion rate as needed to maintain the target level of hypotension. Be aware that tachyphylaxis may require a gradual increase in the infusion rate over time.[2]
-
-
Recovery Phase:
-
To reverse the hypotension, terminate the infusion.
-
Continue to monitor the animal's blood pressure and vital signs until they return to and maintain at baseline levels. Full recovery of renal function parameters can be expected within an hour of discontinuing the drug.[6]
-
Provide appropriate post-procedural care, including analgesia and fluid support as needed.
-
Visualizations: Diagrams and Workflows
Below are diagrams illustrating key concepts related to the use of this compound.
Caption: Mechanism of action of this compound.
Caption: Standard experimental workflow for induced hypotension.
Caption: Troubleshooting logic for blood pressure responses.
References
- 1. Trimetaphan camsilate - Wikipedia [en.wikipedia.org]
- 2. Trimethaphan - BioPharma Notes [biopharmanotes.com]
- 3. Trimethaphan | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Troubleshooting Hypotension | Veterian Key [veteriankey.com]
- 5. Canine systemic and cerebral effects of hypotension induced by hemorrhage, trimethaphan, halothane, or nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trimethaphan-induced hypotension: effect on renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Cerebral energy levels during trimethaphan-induced hypotension in the rat: effects of light versus deep halothane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Stepwise Approach to the Treatment of Hypotension in Small Animal Practice - WSAVA 2015 Congress - VIN [vin.com]
- 10. AGING ALTERS THE RELATIVE CONTRIBUTIONS OF THE SYMPATHETIC AND PARASYMPATHETIC NERVOUS SYSTEMS TO BLOOD PRESSURE CONTROL IN WOMEN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Population variability in animal health: Influence on dose-exposure-response relationships: Part II: Modelling and simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Systemic Arterial Hypertension and Factors Associated with Blood Pressure Dysregulation in Companion Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The influence of trimethaphan (Arfonad)-induced hypotension with and without spine distraction on canine spinal cord blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Trimethaphan Camsylate in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Trimethaphan (B611479) Camsylate in research animals. All quantitative data is summarized for ease of comparison, and detailed experimental protocols are provided.
Frequently Asked Questions (FAQs)
Q1: What is Trimethaphan Camsylate and what is its primary mechanism of action in research animals?
A1: this compound is a short-acting, competitive ganglionic blocking agent.[1] Its primary mechanism of action is the antagonism of nicotinic acetylcholine (B1216132) receptors at autonomic ganglia, blocking both the sympathetic and parasympathetic nervous systems.[1][2] This non-selective blockade leads to a reduction in sympathetic tone, causing vasodilation and a subsequent decrease in blood pressure.[1][2] Because it is a sulfonium (B1226848) compound with a positive charge, it does not cross the blood-brain barrier, limiting its effects to the peripheral nervous system.[1]
Q2: What are the most common adverse effects of this compound observed in research animals?
A2: The adverse effects of this compound are a direct consequence of its non-selective ganglionic blockade. These commonly include:
-
Cardiovascular: Postural hypotension, tachycardia (though this can be diminished by the blockade of sympathetic ganglia to the heart), and decreased force of cardiac contraction.[2][3]
-
Ocular: Mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle, leading to loss of focus).[1]
-
Gastrointestinal: Reduced motility, which can lead to constipation.[1][3]
-
Urogenital: Urinary retention.[1]
-
Other: Histamine release, which can further contribute to hypotension.[2] A rare but serious adverse effect is sudden respiratory arrest, the mechanism of which is not fully understood.[3]
Q3: Are there species-specific differences in the adverse effects of this compound?
A3: While the fundamental mechanism of action and the resulting profile of adverse effects are generally consistent across mammalian species, the intensity and manifestation of these effects can vary. For instance, in dogs, this compound-induced hypotension has been shown to cause detectable metabolic alterations and, in some cases, persistent post-hypotension neurologic dysfunction.[4] The specific dose required to achieve a desired level of hypotension and the threshold for observing adverse effects will differ between species such as rats, dogs, and rabbits.
Troubleshooting Guides
Issue 1: Excessive Hypotension or Uncontrolled Blood Pressure Drop
-
Problem: A more significant drop in mean arterial pressure (MAP) than anticipated is observed following administration.
-
Possible Causes:
-
Incorrect Dosage Calculation: Overestimation of the required dose for the specific animal model and weight.
-
Rapid Infusion Rate: Administering the drug too quickly can lead to a precipitous fall in blood pressure.
-
Interaction with Anesthetics: Concurrent use of certain anesthetics, particularly inhalants like halothane (B1672932), can potentiate the hypotensive effects of this compound.[5]
-
-
Solutions:
-
Titrate to Effect: Begin with a lower infusion rate and gradually increase it while closely monitoring blood pressure to achieve the target MAP.
-
Reduce Anesthetic Depth: If using inhalant anesthesia, consider reducing the concentration.
-
Fluid Support: Ensure the animal is euvolemic. Intravenous fluid administration can help to support blood pressure.
-
Vasopressors: In severe cases, the use of a vasopressor may be necessary to counteract excessive hypotension.
-
Issue 2: Pronounced Tachycardia
-
Problem: A significant and sustained increase in heart rate is observed.
-
Possible Cause:
-
Parasympathetic Blockade: The blockade of parasympathetic input to the heart can lead to tachycardia.
-
-
Solutions:
-
Dose Adjustment: Tachycardia can be dose-dependent. A reduction in the infusion rate of this compound may lessen this effect.
-
Beta-Blockers: In cases where tachycardia is severe and compromises cardiovascular function, the cautious use of a short-acting beta-blocker could be considered, though this may complicate the interpretation of the primary experimental results.
-
Issue 3: Signs of Reduced Organ Perfusion
-
Problem: Despite achieving the target MAP, there are signs of inadequate organ perfusion, such as decreased urine output or metabolic acidosis.
-
Possible Causes:
-
Regional Blood Flow Reduction: this compound can cause a significant reduction in blood flow to certain organs. For example, in dogs, it has been shown to decrease spinal cord blood flow by approximately 50%.[1]
-
Pre-existing Conditions: Animals with underlying cardiovascular or renal compromise may be more susceptible to reduced organ perfusion during induced hypotension.
-
-
Solutions:
-
Monitor Organ Function: In addition to blood pressure, monitor other indicators of organ perfusion, such as urine output, blood lactate (B86563) levels, and central venous oxygen saturation.
-
Re-evaluate Target MAP: The target MAP may need to be adjusted to a higher level to ensure adequate perfusion for the specific animal and experimental conditions.
-
Alternative Hypotensive Agents: If this compound consistently leads to signs of poor organ perfusion in a particular model, consider using an alternative agent with a different mechanism of action.
-
Data on Adverse Effects
| Adverse Effect | Animal Model | Dosage/Administration | Incidence/Severity | Reference |
| Hypotension | Dog | IV infusion to reduce MAP to 40 or 50 torr for 1 hour | Detectable metabolic alterations at 50 torr; systemic and cerebral hypoxia at 40 torr. | [4] |
| Neurologic Dysfunction | Dog | IV infusion to reduce MAP to 40 torr for 1 hour | 2 out of 10 dogs showed persistent post-hypotension neurologic dysfunction. | [4] |
| Reduced Spinal Cord Blood Flow | Dog | IV infusion to reduce MAP by 50% | SCBF was reduced to approximately half of the normotensive value. | [1] |
| Altered Cerebral Metabolism | Rat | IV infusion to reduce MAP to 40 torr for 22 min | More abnormal cortical tissue metabolite levels (lower ATP and PCr, higher lactate) with light halothane anesthesia compared to deep anesthesia. | [5] |
Experimental Protocols
Protocol 1: Induction of Controlled Hypotension in a Canine Model
-
Animal Preparation: Anesthetize a healthy, adult mongrel dog using a standardized anesthetic protocol (e.g., induction with propofol (B549288) and maintenance with isoflurane). Intubate the animal and provide mechanical ventilation.
-
Catheterization: Place catheters in the femoral artery for continuous blood pressure monitoring and in the femoral vein for drug and fluid administration.
-
Drug Preparation: Prepare a solution of this compound (e.g., 1 mg/mL in 5% dextrose).
-
Induction of Hypotension:
-
Establish a baseline mean arterial pressure (MAP).
-
Begin a continuous intravenous infusion of this compound at an initial rate of 0.1-0.2 mg/kg/min.
-
Adjust the infusion rate every 5 minutes to achieve and maintain the target MAP (e.g., a 50% reduction from baseline).[1]
-
-
Monitoring: Continuously monitor MAP, heart rate, electrocardiogram (ECG), and end-tidal CO2. Periodically measure arterial blood gases and lactate levels.
-
Maintenance: Maintain the target MAP for the desired experimental duration.
-
Recovery: Gradually decrease the infusion rate of this compound to allow for a slow and controlled return to normotension. Monitor the animal closely during the recovery period for any adverse events.
Protocol 2: Acute Intravenous Toxicity Study in Rats (Adapted from OECD Guideline 425)
-
Animal Selection: Use healthy, young adult rats of a single sex (typically females), weighing between 200-300g.
-
Housing and Acclimatization: House the animals individually in a controlled environment for at least 5 days prior to the study to allow for acclimatization.
-
Dose Preparation: Prepare sterile solutions of this compound in a suitable vehicle (e.g., saline) at various concentrations.
-
Sighting Study (Optional but Recommended): Administer a single intravenous dose to one animal to determine the appropriate starting dose for the main study.
-
Main Study (Up-and-Down Procedure):
-
Administer a single intravenous dose of this compound to one rat.
-
Observe the animal closely for the first 4 hours and then periodically for up to 14 days for signs of toxicity and mortality.
-
If the animal survives, the dose for the next animal is increased. If the animal dies, the dose for the next animal is decreased.
-
The interval between dosing animals is typically 48 hours.
-
Continue this process until the criteria for stopping the study are met (e.g., a sufficient number of dose reversals have occurred).
-
-
Observations: Record all clinical signs of toxicity, including changes in behavior, autonomic signs (e.g., pupil size, salivation), and cardiovascular parameters (if monitored). Record the time of death for any fatalities.
-
Data Analysis: Use the collected data to calculate the LD50 with confidence intervals.
Visualizations
Caption: Mechanism of action of this compound at the autonomic ganglion.
Caption: Workflow for inducing controlled hypotension with this compound.
Caption: Decision tree for troubleshooting adverse events during this compound administration.
References
- 1. The influence of trimethaphan (Arfonad)-induced hypotension with and without spine distraction on canine spinal cord blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AGING ALTERS THE RELATIVE CONTRIBUTIONS OF THE SYMPATHETIC AND PARASYMPATHETIC NERVOUS SYSTEMS TO BLOOD PRESSURE CONTROL IN WOMEN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trimethaphan | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Canine systemic and cerebral effects of hypotension induced by hemorrhage, trimethaphan, halothane, or nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cerebral energy levels during trimethaphan-induced hypotension in the rat: effects of light versus deep halothane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Trimethaphan Camsylate Infusion Rates for Stable Blockade
Welcome to the technical support center for Trimethaphan (B611479) Camsylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing infusion rates for stable autonomic blockade in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Troubleshooting Guide: Common Issues During Trimethaphan Camsylate Infusion
This guide addresses specific issues that may arise during experiments involving this compound infusion.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unstable or Fluctuating Blood Pressure | - Inconsistent infusion rate.- Inadequate depth of anesthesia.- Fluid imbalance (hypovolemia or hypervolemia).- Interaction with other administered drugs. | - Ensure the infusion pump is calibrated and functioning correctly.- Maintain a stable plane of anesthesia; fluctuations can alter autonomic tone.- Ensure adequate hydration with intravenous fluids.[1][2]- Review all concurrently administered drugs for potential interactions that may affect blood pressure.[3][4] |
| Excessive Hypotension | - Infusion rate is too high.- Synergistic effects with anesthetic agents.- Individual subject sensitivity. | - Immediately reduce the infusion rate or temporarily pause the infusion.- Administer a bolus of intravenous crystalloid fluids (e.g., 10-20 mL/kg in dogs).[2][5]- If hypotension is severe and unresponsive to fluids, consider the use of a vasopressor agent like phenylephrine (B352888) or dopamine (B1211576).[6][7][8]- Reduce the concentration of inhalant anesthetic if applicable.[7] |
| Reflex Tachycardia | - Incomplete parasympathetic blockade, allowing for a baroreflex-mediated increase in heart rate in response to hypotension. | - This can be a sign of incomplete ganglionic blockade. The infusion rate of Trimethaphan may need to be gradually increased while closely monitoring blood pressure.[9]- Note that Trimethaphan is expected to block both sympathetic and parasympathetic ganglia; persistent, significant tachycardia may indicate an issue with the drug's effect. |
| Bradycardia | - Predominant blockade of sympathetic tone in an animal with high vagal tone. | - If bradycardia is severe and compromising cardiac output, consider reducing the Trimethaphan infusion rate.- In some experimental protocols, atropine (B194438) has been co-administered to counteract the parasympathetic effects, though this alters the model of complete autonomic blockade.[10] |
| Signs of Inadequate Blockade (e.g., blood pressure response to stimuli) | - Infusion rate is too low.- Individual subject has a lower sensitivity to the drug. | - Gradually increase the infusion rate in small increments (e.g., 0.5-1 mg/min in human studies) while continuously monitoring physiological parameters.[11]- Confirm blockade by observing a lack of heart rate and blood pressure response to autonomic challenges (e.g., Valsalva maneuver in humans).[11] |
| Respiratory Depression or Arrest | - This is a rare but serious side effect, the mechanism for which is not fully understood. It has been reported with high doses.[9] | - Immediately discontinue the infusion and provide ventilatory support.- Ensure continuous monitoring of respiratory rate and effort throughout the experiment. |
Frequently Asked Questions (FAQs)
Preparation and Administration
Q1: How should I prepare a this compound solution for intravenous infusion?
A1: To prepare a this compound solution for infusion, follow these general steps:
-
Reconstitution: this compound is typically supplied as a powder. Reconstitute the vial with a sterile diluent such as 5% Dextrose in Water (D5W) or Sterile Water for Injection to a desired stock concentration.
-
Dilution: For continuous infusion, the reconstituted drug should be further diluted in a larger volume of a compatible intravenous fluid, such as 5% Dextrose, to a final concentration suitable for administration. A common concentration used in clinical settings was 1 mg/mL (500 mg in 500 mL).
-
Sterility: Always use aseptic techniques during preparation to ensure the sterility of the final solution.
Q2: What is a typical starting infusion rate for this compound?
A2: The starting infusion rate is highly dependent on the animal species, the desired level of blockade, and the experimental protocol.
-
For human studies: Infusions have been started at rates between 0.5 mg/min and 2 mg/min, with gradual increases.[11]
-
For animal studies: It is crucial to start with a low dose and titrate upwards based on the physiological response. For example, in studies with dogs, the goal was to reduce the mean arterial pressure to a specific target (e.g., 50% of the normotensive value).[12] Always begin with a conservative rate and adjust based on continuous blood pressure monitoring.
Q3: How do I calculate the infusion rate in mL/hr for my experiment?
A3: To calculate the infusion rate, you can use the following formula:
Infusion Rate (mL/hr) = [Desired Dose (mg/kg/min) x Body Weight (kg) x 60 (min/hr)] / Concentration of Drug Solution (mg/mL)
It is essential to accurately determine the desired dose based on literature for the specific animal model and the concentration of your prepared Trimethaphan solution.[6][13]
Mechanism and Effects
Q4: How does this compound induce autonomic blockade?
A4: this compound is a non-depolarizing competitive antagonist of nicotinic acetylcholine (B1216132) receptors located in the autonomic ganglia. By blocking these receptors, it prevents the transmission of nerve impulses from preganglionic to postganglionic neurons in both the sympathetic and parasympathetic nervous systems.[9]
Q5: What are the expected physiological effects of a stable this compound blockade?
A5: A stable blockade results in the following:
-
Cardiovascular: A decrease in blood pressure due to vasodilation (blockade of sympathetic tone to blood vessels). Heart rate changes can be variable; tachycardia may occur due to blockade of parasympathetic input to the heart, but this can be blunted by the simultaneous blockade of sympathetic cardiac stimulation.[9]
-
Other Systems: Mydriasis (pupil dilation), cycloplegia (loss of visual accommodation), reduced gastrointestinal motility, and urinary retention due to parasympathetic blockade.[9]
Troubleshooting and Safety
Q6: What should I do in case of an overdose?
A6: An overdose will manifest as severe hypotension and potentially respiratory distress. The immediate actions are to stop the infusion and provide supportive care, including mechanical ventilation if necessary, and administration of intravenous fluids and vasopressors to restore blood pressure.
Q7: Are there any known reversal agents for this compound?
A7: While there is no specific antagonist for Trimethaphan, its effects are relatively short-acting upon discontinuation of the infusion. In cases of competitive neuromuscular blockers, cholinesterase inhibitors like neostigmine (B1678181) can reverse the blockade by increasing acetylcholine levels.[14] However, the use of such agents to reverse ganglionic blockade is not a standard practice and could have unpredictable effects due to the widespread nature of autonomic control. Management of adverse effects primarily relies on supportive care.
Q8: What are the key parameters to monitor during an infusion?
A8: Continuous monitoring is critical for a safe and successful experiment. Key parameters include:
-
Invasive arterial blood pressure: Provides real-time, accurate blood pressure readings.
-
Electrocardiogram (ECG): To monitor heart rate and rhythm.
-
Respiratory rate and end-tidal CO2: To ensure adequate ventilation.
-
Body temperature: Anesthesia and fluid administration can lead to hypothermia.
Quantitative Data Summary
The following tables summarize infusion rates and physiological responses observed in various studies.
Table 1: this compound Infusion Rates in Human Studies
| Study Population | Starting Infusion Rate | Titration Schedule | Maximum Infusion Rate | Criteria for Blockade |
| Healthy Young and Older Women | 0.5 - 2 mg/min | Increased by 0.5 - 1 mg/min every ~6 minutes | 7 mg/min | Absence of sympathetic nerve activity bursts, no change in blood pressure with increasing dose, and/or <5 bpm heart rate increase during Valsalva maneuver.[11] |
Table 2: this compound Administration in Animal Studies
| Animal Model | Dosing Strategy | Target Endpoint | Observed Effects |
| Dogs | Continuous IV infusion | Reduction of mean arterial pressure (MAP) to 50% of baseline | Significant decrease in spinal cord blood flow, which persisted after the drug was discontinued.[12] |
| Cats | 0.1% infusion | Decrease MAP from ~125 mmHg to ~55 mmHg | Rapid infusion (<1 min) was more likely to cause an increase in intracranial pressure compared to slower infusion (>2 min).[5] |
| Sheep | 1-2 gm total dose IV | Maintain MAP at 60-75 torr | No significant CNS depression was observed. Cardiovascular recovery occurred within 15-30 minutes after stopping the infusion.[9] |
Experimental Protocols
Protocol 1: Induction of Autonomic Blockade in a Canine Model (Based on literature)
Objective: To achieve a stable and controlled autonomic blockade in an anesthetized canine model.
Materials:
-
This compound powder
-
Sterile 5% Dextrose in Water (D5W) for injection
-
Syringe pump
-
Intravenous catheters
-
Anesthetic machine and monitoring equipment (invasive blood pressure, ECG, capnography)
Methodology:
-
Animal Preparation: Anesthetize the dog using a standard protocol (e.g., induction with propofol (B549288) and maintenance with isoflurane). Place intravenous catheters for drug and fluid administration. Place an arterial line for continuous blood pressure monitoring.
-
Drug Preparation: Prepare a 1 mg/mL solution of this compound by diluting the appropriate amount of reconstituted drug in D5W.
-
Initiation of Infusion: Begin the infusion at a low rate (e.g., 0.1 mg/kg/min) using a syringe pump.
-
Titration to Effect: Monitor the mean arterial pressure (MAP) continuously. Adjust the infusion rate in small increments (e.g., increase by 0.05 mg/kg/min every 5-10 minutes) until the target MAP (e.g., a 30-50% reduction from baseline) is achieved and stable.[12]
-
Maintenance of Blockade: Once the target MAP is reached, maintain the infusion at that rate. Continuously monitor all vital signs.
-
Discontinuation: At the end of the experimental period, gradually wean the infusion off while monitoring for any rebound hypertension.
Protocol 2: Preparation of this compound Infusion Solution (1 mg/mL)
Objective: To prepare a sterile 1 mg/mL infusion solution of this compound.
Materials:
-
This compound vial (e.g., 500 mg)
-
500 mL bag of sterile 5% Dextrose in Water (D5W)
-
Sterile syringe and needle
-
Alcohol swabs
Methodology:
-
Reconstitution (if required): If the drug is in powder form, reconstitute it according to the manufacturer's instructions with a specified volume of sterile diluent.
-
Aseptic Technique: Work in a clean environment (e.g., a laminar flow hood). Disinfect the injection port of the D5W bag and the top of the drug vial with an alcohol swab.
-
Drug Withdrawal: Using a sterile syringe and needle, withdraw the entire volume of the reconstituted this compound.
-
Admixture: Inject the withdrawn drug into the 500 mL bag of D5W.
-
Mixing: Gently agitate the bag to ensure the drug is evenly distributed throughout the solution.
-
Labeling: Clearly label the bag with the drug name, concentration (1 mg/mL), date, and time of preparation.
Visualizations
Caption: Mechanism of action of this compound at the autonomic ganglion.
References
- 1. dvm360.com [dvm360.com]
- 2. reference.medscape.com [reference.medscape.com]
- 3. Ganglionic blocker - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Rate of induction of hypotension with trimetaphan modifies the intracranial pressure response in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dosage calculation - Pneu-Dart [pneudart.com]
- 7. Cardiovascular and respiratory effects of incremental doses of dopamine and phenylephrine in the management of isoflurane-induced hypotension in cats with hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Response of hypotensive dogs to dopamine hydrochloride and dobutamine hydrochloride during deep isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lack of CNS depression from large doses of trimethaphan in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sustained complete autonomic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AGING ALTERS THE RELATIVE CONTRIBUTIONS OF THE SYMPATHETIC AND PARASYMPATHETIC NERVOUS SYSTEMS TO BLOOD PRESSURE CONTROL IN WOMEN - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The influence of trimethaphan (Arfonad)-induced hypotension with and without spine distraction on canine spinal cord blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. learnvetdentistry.com [learnvetdentistry.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Stability of Trimethaphan Camsylate in Physiological Buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of trimethaphan (B611479) camsylate in physiological buffers. The following information is designed to help you design and troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of trimethaphan camsylate in aqueous solutions?
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, the primary degradation pathways for this compound are likely to involve the cleavage of the carbon-sulfur bonds of the sulfonium (B1226848) cation. This can occur via hydrolysis, where water acts as a nucleophile, or through reaction with other nucleophiles present in the buffer (e.g., phosphate (B84403) ions). Degradation may also be accelerated by exposure to heat and light (photodegradation).
Q3: What are the recommended storage conditions for this compound solutions?
A3: For short-term storage (days to weeks), it is recommended to store solutions at 2-8°C in the dark. For long-term storage (months to years), freezing at -20°C or below is advisable. However, the optimal storage conditions should be determined empirically based on stability studies for your specific buffer and concentration.
Q4: How can I analyze the stability of this compound in my experiments?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for analyzing the stability of this compound. This method should be able to separate the intact drug from its potential degradation products. UV detection is a suitable method for quantification.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | 1. Incompatible sample solvent and mobile phase.2. Column degradation (e.g., silica (B1680970) dissolution at high pH).3. Secondary interactions with the stationary phase. | 1. Dissolve the sample in the mobile phase or a solvent with similar strength.2. Ensure the mobile phase pH is within the recommended range for the column (typically pH 2-8 for silica-based columns).3. Add a competing base (e.g., triethylamine) to the mobile phase to reduce peak tailing for basic compounds. |
| Fluctuating retention times | 1. Inconsistent mobile phase composition.2. Temperature fluctuations.3. Pump malfunction or leaks. | 1. Ensure proper mixing and degassing of the mobile phase.2. Use a column oven to maintain a constant temperature.3. Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate. |
| Ghost peaks | 1. Contamination in the mobile phase or sample.2. Carryover from previous injections. | 1. Use high-purity solvents and freshly prepared buffers.2. Implement a robust needle wash protocol and inject a blank solvent after a high-concentration sample. |
Stability Study Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid degradation of the compound | 1. Unsuitable buffer pH or composition.2. High storage temperature.3. Presence of catalytic impurities. | 1. Test a range of pH values to find the optimal stability profile.2. Store samples at a lower temperature (e.g., 4°C or -20°C).3. Ensure high purity of all reagents and solvents. |
| Inconsistent or non-reproducible stability data | 1. Inaccurate sample preparation.2. Variability in storage conditions.3. Analytical method variability. | 1. Use calibrated pipettes and ensure accurate dilutions.2. Tightly control temperature and light exposure for all samples.3. Ensure the HPLC method is validated for precision and accuracy. |
| Mass balance issues (sum of parent drug and degradants is not close to 100%) | 1. Formation of non-UV active or volatile degradation products.2. Degradation products are not being eluted from the HPLC column.3. Inaccurate quantification of degradation products. | 1. Use a mass spectrometer (LC-MS) to detect a wider range of compounds.2. Modify the HPLC gradient to elute highly retained compounds.3. If a pure standard for the degradant is not available, use relative response factors for estimation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Incubate the solid drug substance and the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a developed stability-indicating HPLC method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Assess the peak purity of the this compound peak to ensure no co-eluting degradants.
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
1. Method Development:
-
Column Selection: A C18 column is a good starting point.
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Elution: Start with a shallow gradient (e.g., 5-95% B over 30 minutes) to separate the parent drug from its degradation products generated during the forced degradation study.
-
Detection: Use a PDA detector to monitor at multiple wavelengths and to assess peak purity. A wavelength of around 220-230 nm is a reasonable starting point based on the structure.
2. Method Validation (according to ICH guidelines):
-
Specificity: Demonstrate that the method can distinguish this compound from its degradation products, impurities, and excipients.
-
Linearity: Assess the linear relationship between the concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by spiking known amounts of this compound into a placebo.
-
Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Assess the method's performance when small, deliberate changes are made to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Data Presentation
The following tables are templates for organizing and presenting your stability data.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | % Assay of this compound | Number of Degradation Products | Major Degradation Product (RRT) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24 h | ||||
| 0.1 M NaOH, 60°C | 24 h | ||||
| 3% H₂O₂, RT | 24 h | ||||
| Heat, 60°C (Solid) | 48 h | ||||
| Heat, 60°C (Solution) | 48 h | ||||
| UV Light | 24 h | ||||
| Visible Light | 48 h |
RRT: Relative Retention Time
Table 2: Stability of this compound in Physiological Buffer (e.g., PBS pH 7.4) at Different Temperatures
| Time (days) | % Remaining (4°C) | % Remaining (25°C) | % Remaining (37°C) |
| 0 | 100 | 100 | 100 |
| 1 | |||
| 3 | |||
| 7 | |||
| 14 | |||
| 30 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Logical flow for developing and validating a stability-indicating HPLC method.
Caption: Potential degradation pathways of the Trimethaphan cation.
Overcoming erratic absorption of Trimethaphan Camsylate in experiments
Welcome to the technical support center for Trimethaphan (B611479) Camsylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common experimental challenges, particularly its erratic absorption.
Frequently Asked Questions (FAQs)
Q1: What is Trimethaphan Camsylate and what is its primary mechanism of action?
This compound is a non-depolarizing ganglionic blocking agent.[1] Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) in autonomic ganglia, blocking transmission in both the sympathetic and parasympathetic nervous systems.[1] This blockade leads to vasodilation, a decrease in blood pressure, and can also affect heart rate.[1] Additionally, it may have direct peripheral vasodilator effects and cause the release of histamine.[2]
Q2: Why is the oral absorption of this compound erratic and incomplete?
Animal studies have consistently shown that this compound is erratically and incompletely absorbed after oral administration.[2] As a sulfonium (B1226848) compound, it carries a positive charge, which prevents it from easily crossing lipid cell membranes, such as those in the gastrointestinal tract.[1]
Q3: What are the known adverse effects of this compound in experimental animals?
Due to its non-selective blockade of the autonomic nervous system, this compound can produce a range of adverse effects.[2] These can include postural hypotension, tachycardia, urinary retention, and diminished gastrointestinal motility (constipation).[1][2] In some rare cases, high doses administered intravenously have been associated with respiratory arrest.[1][3] Close monitoring of animals is crucial during and after administration.
Q4: What are the recommended storage conditions for this compound?
For optimal stability, this compound solutions should be stored at controlled temperatures. While specific recommendations for experimental solutions may vary, commercially available injections are typically stored at 2-8°C.
Troubleshooting Guide
Issue 1: Inconsistent or Unreliable Results in In Vivo Experiments
Possible Cause: Erratic absorption and bioavailability of this compound when administered orally.
Solutions:
-
Parenteral Administration: For consistent and predictable systemic exposure, intravenous (IV) administration is the most reliable route as it bypasses absorption barriers.[4] Intramuscular (IM) or subcutaneous (SC) injections can also be considered, though absorption rates may still vary.
-
Formulation Optimization (for non-IV routes): If oral or other non-intravenous routes are necessary for the experimental design, consider the following formulation strategies to enhance absorption. These are general approaches for poorly soluble compounds and would require optimization for this compound.
-
Co-solvents: Employing a system of mixed solvents can improve the solubility of the compound.
-
Particle Size Reduction: Micronization or nanonization increases the surface area of the drug, potentially leading to improved dissolution and absorption.
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can enhance its solubility and absorption.
-
Solid Dispersions: Dispersing the drug in a polymer matrix can improve its dissolution rate.
-
Issue 2: Difficulty in Preparing a Stable and Soluble Formulation for Experiments
Possible Cause: Low aqueous solubility of this compound.
Solutions:
-
Solvent Selection: Test the solubility of this compound in a range of biocompatible solvents. Dimethyl sulfoxide (B87167) (DMSO) is often used for initial stock solutions, which can then be further diluted in aqueous buffers.
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Experiment with different pH values of your buffer system to find the optimal pH for solubility and stability.
-
Use of Excipients: Surfactants or cyclodextrins can be used to increase the solubility of poorly soluble compounds.
Issue 3: Observed Adverse Effects in Experimental Animals
Possible Cause: The inherent pharmacological action of this compound as a potent ganglionic blocker.
Solutions:
-
Dose-Response Studies: Conduct preliminary dose-response studies to determine the minimum effective dose that achieves the desired pharmacological effect with minimal side effects.
-
Close Monitoring: Continuously monitor vital signs such as blood pressure, heart rate, and respiration during and after drug administration.[3]
-
Supportive Care: Be prepared to provide supportive care, such as fluid administration to manage severe hypotension, if necessary.
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₀N₂O₅S₂ | DrugBank |
| Average Mass | 596.8 g/mol | DrugBank |
| Water Solubility | 0.00197 mg/mL | DrugBank |
| logP | 4.23 | DrugBank |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in Rats
This is a general protocol and should be adapted and optimized for specific experimental needs.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% saline, 5% dextrose solution)
-
Vortex mixer and/or sonicator
-
Sterile syringes and needles (25-27G)
-
Animal restrainer
-
Heat source for tail warming (optional)
-
Anesthetic (if required by the protocol)
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound powder.
-
Prepare a stock solution by dissolving the powder in a minimal amount of a suitable solvent like DMSO if necessary.
-
Further dilute the stock solution to the final desired concentration with a sterile vehicle. Ensure the final concentration of the initial solvent (e.g., DMSO) is low and well-tolerated by the animals.
-
Vortex or sonicate the solution until the compound is fully dissolved. Visually inspect for any particulates.
-
Warm the solution to room or body temperature before administration.
-
-
Animal Preparation:
-
Weigh the rat to accurately calculate the injection volume.
-
Properly restrain the animal. For conscious injections, a restraining device is necessary. Anesthesia may be used if justified in the animal use protocol.
-
If necessary, warm the tail using a heat lamp or warm water to dilate the lateral tail veins, making them more visible and accessible.
-
-
Injection Procedure:
-
Position the tail and identify one of the lateral tail veins.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the calculated volume. Monitor for any signs of resistance or swelling, which may indicate improper needle placement.
-
If resistance is met, withdraw the needle and attempt injection at a more proximal site on the tail.
-
-
Post-Injection Monitoring:
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor closely for any adverse effects, such as changes in activity, respiration, or signs of distress.
-
Visualizations
Caption: Mechanism of action of this compound at the autonomic ganglion.
Caption: A typical experimental workflow for in vivo studies with this compound.
References
Technical Support Center: Trimethaphan Camsylate and Respiratory Function in Vivo
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers investigating the in vivo respiratory effects of Trimethaphan (B611479) Camsylate. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and provide insights into experimental design and data interpretation.
Troubleshooting Guide: Unexpected Respiratory Events During In Vivo Experiments
| Observed Issue | Potential Cause | Recommended Action |
| Sudden Apnea (B1277953) or Respiratory Arrest | High dose of Trimethaphan Camsylate.[1] Rapid intravenous administration. Concurrent administration of other respiratory depressants (e.g., opioids, anesthetics).[2] | Immediately cease this compound infusion. Initiate positive pressure ventilation. Administer 100% oxygen. Monitor vital signs closely, including arterial blood gases. Consider administration of a neuromuscular blocking agent reversal agent if a curare-like effect is suspected, although the exact mechanism is not fully elucidated.[1] |
| Decreased Respiratory Rate (Bradypnea) | Direct central respiratory depression.[1] Neuromuscular blockade affecting respiratory muscles. | Monitor respiratory rate and tidal volume continuously. Assess the depth of anesthesia if applicable, as it can potentiate the effects of this compound.[2] Obtain arterial blood gas to assess for hypercapnia and hypoxia. Be prepared to provide ventilatory support. |
| Reduced Tidal Volume | Incomplete neuromuscular blockade leading to shallow breathing. Altered central respiratory drive. | Use a pneumotachograph or whole-body plethysmography to accurately measure tidal volume. Correlate with end-tidal CO2 and arterial blood gas measurements. Evaluate for signs of increased work of breathing. |
| Bronchoconstriction | Histamine release induced by this compound.[3] | Monitor airway resistance. Pre-treatment with an antihistamine may be considered in animal models, but potential interactions should be evaluated. Ensure the animal's airway is patent. |
| Hypoxemia (Low PaO2) | Ventilation-perfusion (V/Q) mismatch secondary to vasodilation and potential atelectasis. Respiratory depression leading to hypoventilation. | Increase the fraction of inspired oxygen (FiO2). Monitor pulse oximetry and arterial blood gases. Consider recruitment maneuvers if atelectasis is suspected. |
Frequently Asked Questions (FAQs)
Mechanism of Action and Respiratory Effects
Q1: What is the primary mechanism of action of this compound?
This compound is a non-depolarizing ganglionic blocking agent.[3] It acts as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors in autonomic ganglia, thereby blocking neurotransmission in both the sympathetic and parasympathetic nervous systems.[3] This leads to a reduction in vascular tone and blood pressure.[2]
Q2: What is the evidence for this compound causing respiratory depression?
Large doses of this compound have been associated with apnea and respiratory arrest in clinical settings.[1][2] Case reports have documented respiratory paralysis occurring with high intravenous doses used for controlling hypertension.[1] However, a study in anesthetized human subjects undergoing induced hypotension with this compound showed only minor alveolar hyperventilation with no significant change in minute ventilation.
Q3: What is the proposed mechanism for this compound-induced respiratory depression?
The exact mechanism is not fully understood. It is hypothesized to be either a direct depressant effect on the central respiratory centers or a "curare-like" effect, implying neuromuscular blockade at the respiratory muscles.[1] An in vitro study on a rat phrenic nerve-diaphragm preparation demonstrated a neuromuscular blocking effect of trimethaphan, which supports the possibility of a peripheral mechanism contributing to respiratory muscle weakness.
Experimental Considerations
Q4: What respiratory parameters should be monitored during in vivo experiments with this compound?
It is crucial to monitor:
-
Respiratory Rate (RR): To detect bradypnea.
-
Tidal Volume (TV): To assess the depth of breathing.
-
Minute Ventilation (MV = RR x TV): To evaluate overall ventilation.
-
Arterial Blood Gases (PaO2, PaCO2, pH): To assess gas exchange and acid-base status.
-
Oxygen Saturation (SpO2): As a non-invasive continuous measure of oxygenation.
Q5: Are there any known drug interactions that can potentiate respiratory depression with this compound?
Yes, concurrent use of other central nervous system depressants, such as general anesthetics and opioids, can potentiate the respiratory depressant effects of this compound.[2] Caution should be exercised, and lower doses of each agent may be required.
Quantitative Data from In Vivo Studies
Due to the limited availability of recent, detailed preclinical and clinical studies focusing specifically on the respiratory effects of this compound, a comprehensive quantitative data table is challenging to construct. The following table summarizes findings from a study in anesthetized humans.
Table 1: Respiratory Effects of Trimethaphan-Induced Hypotension in Anesthetized Humans
| Parameter | Control | During Hypotension | p-value |
| Minute Ventilation (L/min) | 8.2 ± 1.5 | 8.5 ± 1.7 | NS |
| Respiratory Frequency (breaths/min) | 19 ± 4 | 20 ± 4 | NS |
| Tidal Volume (mL) | 450 ± 90 | 440 ± 90 | NS |
| PaCO2 (mmHg) | 41.3 ± 3.0 | 39.0 ± 3.0 | < 0.01 |
| pH | 7.38 ± 0.03 | 7.40 ± 0.03 | < 0.05 |
NS = Not Significant Data adapted from a study investigating the effects of induced hypotension on breathing patterns.
Experimental Protocols
Protocol 1: Evaluation of Respiratory Effects of this compound in a Rodent Model
This protocol provides a general framework. Specific parameters should be optimized based on the research question and animal model.
1. Animal Model:
-
Species: Sprague-Dawley rat
-
Weight: 250-300g
-
Housing: Standard laboratory conditions with 12-hour light/dark cycle and ad libitum access to food and water.
2. Anesthesia:
-
Induction and maintenance with an inhalant anesthetic (e.g., isoflurane) to allow for spontaneous breathing. The level of anesthesia should be kept constant throughout the experiment.
3. Surgical Preparation:
-
Catheterization of the femoral artery for continuous blood pressure monitoring and arterial blood gas sampling.
-
Catheterization of the femoral vein for drug administration.
-
Tracheostomy may be performed for direct measurement of airway pressure and flow, and for mechanical ventilation if required.
4. Respiratory Monitoring:
-
Whole-body plethysmography: For non-invasive measurement of respiratory rate and tidal volume in conscious or lightly sedated animals.
-
Pneumotachograph: Connected to the tracheal tube for direct measurement of airflow, from which respiratory rate and tidal volume can be derived.
-
Arterial Blood Gas Analysis: Samples are taken at baseline and at specified time points after drug administration to measure PaO2, PaCO2, and pH.
5. Experimental Procedure:
-
Allow the animal to stabilize after surgical preparation.
-
Record baseline respiratory parameters and draw a baseline arterial blood gas sample.
-
Administer this compound intravenously as a bolus dose followed by a continuous infusion, or as escalating bolus doses.
-
Continuously monitor respiratory parameters.
-
Collect arterial blood gas samples at peak effect and at regular intervals.
6. Data Analysis:
-
Compare respiratory parameters and blood gas values before and after drug administration using appropriate statistical tests.
-
Determine the dose-response relationship for any observed respiratory effects.
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Trimethaphan Camsylate in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Trimethaphan (B611479) Camsylate in experimental settings. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Trimethaphan Camsylate?
A1: this compound is a non-depolarizing, competitive ganglionic blocking agent.[1] It acts as a nicotinic acetylcholine (B1216132) receptor antagonist at autonomic ganglia, thereby blocking transmission in both the sympathetic and parasympathetic nervous systems.[1] This blockade of sympathetic ganglia leads to vasodilation, a decrease in peripheral resistance, and a subsequent reduction in blood pressure.[1][2]
Q2: What are the expected cardiovascular effects of this compound administration in an experimental model?
A2: The primary cardiovascular effect is a dose-dependent decrease in blood pressure.[2] Due to the blockade of parasympathetic ganglia that normally exert a tonic inhibitory effect on the sinoatrial node, a reflex tachycardia (increased heart rate) may be observed.[1] However, this tachycardia can be blunted because trimethaphan also blocks the sympathetic ganglia that innervate the heart.[1]
Q3: Can this compound be administered orally in experimental animals?
A3: Oral administration of this compound is generally not recommended for experimental purposes. Animal studies have shown that its absorption from the gastrointestinal tract is erratic and incomplete.[2] To ensure predictable and controllable effects, intravenous administration is the preferred route.[2]
Q4: What is tachyphylaxis in the context of this compound administration, and how can it be managed?
A4: Tachyphylaxis is the rapid development of tolerance to a drug after repeated administration. With this compound, this can manifest as a diminishing hypotensive effect with continuous or repeated infusions. The exact mechanism is not fully understood but may involve compensatory mechanisms in the autonomic nervous system. To manage tachyphylaxis, it is advisable to use the lowest effective dose for the shortest possible duration. If tachyphylaxis develops, temporarily discontinuing the infusion may help restore responsiveness.
Troubleshooting Guides
Issue 1: Unexpectedly Profound or Prolonged Neuromuscular Blockade
Symptoms:
-
Delayed recovery from neuromuscular blockade induced by agents like succinylcholine (B1214915) or d-tubocurarine.
-
Respiratory distress or apnea (B1277953) in the experimental animal.[3]
Possible Causes:
-
Drug Interaction: this compound potentiates the effects of both depolarizing (e.g., succinylcholine) and non-depolarizing (e.g., d-tubocurarine) neuromuscular blocking agents.[4] This is a known and significant interaction.[4]
-
Dosage Miscalculation: The dose of the neuromuscular blocking agent may not have been appropriately reduced to account for the synergistic effect of this compound.
Troubleshooting Steps:
-
Review Dosing: Immediately verify the doses of both this compound and the neuromuscular blocking agent administered.
-
Reduce Neuromuscular Blocker Dose: In subsequent experiments, significantly reduce the dose of the neuromuscular blocking agent when co-administered with this compound. A dose reduction of 30-50% is a reasonable starting point, with further adjustments based on experimental observation.
-
Monitor Neuromuscular Function: Utilize a peripheral nerve stimulator to monitor the degree of neuromuscular blockade throughout the experiment. This will allow for real-time assessment and more precise titration of the neuromuscular blocking agent.
-
Reversal Agents: For non-depolarizing blockers like d-tubocurarine, administration of a cholinesterase inhibitor such as neostigmine (B1678181) can help reverse the blockade. However, it's important to note that neostigmine may potentiate the inhibitory effect of trimethaphan itself.[5] The neuromuscular blockade from the interaction of trimethaphan with aminoglycoside antibiotics is not reversed by neostigmine or calcium chloride.[6]
-
Supportive Care: Provide mechanical ventilation and ensure a patent airway until neuromuscular function returns to normal.
Issue 2: Inadequate or Unstable Hypotension
Symptoms:
-
Failure to achieve the target mean arterial pressure (MAP).
-
Fluctuations in blood pressure despite a constant infusion rate of this compound.
Possible Causes:
-
Tachyphylaxis: As mentioned in the FAQs, rapid tolerance can develop.
-
Inadequate Anesthetic Depth: Lighter planes of anesthesia may lead to increased sympathetic tone, counteracting the hypotensive effect of this compound.[2]
-
Fluid Imbalance: Hypovolemia can lead to an unpredictable and exaggerated hypotensive response, while fluid overload can counteract the desired effect.
Troubleshooting Steps:
-
Increase Infusion Rate Cautiously: Gradually increase the infusion rate of this compound while closely monitoring blood pressure.
-
Assess Anesthetic Depth: Ensure that the animal is at a stable and adequate plane of anesthesia. Deeper anesthesia generally reduces the dose of trimethaphan required to achieve hypotension.[2]
-
Manage Tachyphylaxis: If tachyphylaxis is suspected, consider a brief interruption of the infusion or the use of an alternative hypotensive agent.
-
Ensure Fluid Homeostasis: Maintain normal fluid balance in the experimental animal. Administer intravenous fluids as necessary to correct for any deficits.
-
Combination Therapy: In some experimental protocols, a combination of hypotensive agents, such as sodium nitroprusside and trimethaphan, has been used to achieve a more stable and controlled hypotension with fewer side effects.[7]
Quantitative Data on Drug Interactions
Table 1: Interaction of this compound with Neuromuscular Blocking Agents
| Interacting Drug | Animal Model | Observed Effect | Quantitative Data | Reference |
| Succinylcholine | Human (Case Report) | Prolonged apnea | A case of prolonged apnea was reported following the combined use of trimethaphan and succinylcholine. | [3] |
| d-Tubocurarine | Isolated rat phrenic nerve-diaphragm | Potentiation of neuromuscular blockade | Trimethaphan was found to be 1/100 to 1/200 as potent as d-tubocurarine in attenuating twitch tension. | [5] |
| Pancuronium, Tubocurarine (B1210278), Metocurine | Rat phrenic nerve diaphragm preparation | Dose-dependent potentiation of non-depolarizing relaxants | Trimethaphan concentrations below 2.39 X 10(-4) M produced a dose-dependent potentiation. Potentiation was equal for tubocurarine and metocurine, but less for pancuronium. | [4] |
| Aminoglycoside Antibiotics (e.g., gentamicin) | Isolated rat phrenic nerve-hemidiaphragm | Synergistic complete neuromuscular blockade | Trimethaphan (1.5 X 10(-2) mmol/L) with gentamicin (B1671437) (0.04 mmol/L) produced complete blockade, while neither was effective alone at these concentrations. | [6] |
Table 2: Interaction of this compound with Anesthetics
| Interacting Drug | Animal Model | Observed Effect | Quantitative Data | Reference |
| Halothane (B1672932) | Human | Additive hypotensive effect | Deeper planes of anesthesia with halothane reduce the required dose of trimethaphan for a given level of hypotension. | [2] |
| Halothane | Rat | Protective effect on cerebral metabolism during hypotension | With trimethaphan-induced hypotension (MAP 40 torr), rats under 2% halothane had significantly better cerebral ATP and phosphocreatine (B42189) levels compared to those under 0.6% halothane. | [8] |
| Halothane | Human | Attenuation of respiratory response to hypotension | During trimethaphan-induced hypotension in halothane-anesthetized subjects, there was only a minor increase in the inspiratory to total cycle duration ratio and a slight, significant decrease in PaCO2. | [9] |
Experimental Protocols
Protocol 1: Induction of Controlled Hypotension in a Rodent Model (Rat)
Objective: To induce and maintain a controlled level of hypotension for a specified duration.
Materials:
-
This compound solution (e.g., 1 mg/mL in sterile saline)
-
Anesthetized and ventilated rat with cannulated femoral artery (for blood pressure monitoring) and femoral vein (for drug infusion)
-
Infusion pump
-
Blood pressure transducer and recording system
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane, pentobarbital). Ensure a stable plane of anesthesia. Cannulate the femoral artery and vein using established surgical techniques.
-
Baseline Measurement: Record a stable baseline Mean Arterial Pressure (MAP) for at least 15-20 minutes before drug administration.
-
Initiation of Infusion: Begin an intravenous infusion of this compound at a low rate (e.g., 10-20 µg/kg/min).
-
Titration to Effect: Gradually increase the infusion rate every 2-3 minutes until the target MAP (e.g., a 30-40% reduction from baseline) is achieved. The typical infusion rate to achieve hypotension is in the range of 45-52 µg/kg/min.[10]
-
Maintenance of Hypotension: Once the target MAP is reached, maintain the infusion at that rate. Continuously monitor the arterial blood pressure.
-
Troubleshooting during Maintenance: If blood pressure starts to rise (indicating tachyphylaxis), cautiously increase the infusion rate. If blood pressure drops below the target, reduce the infusion rate.
-
Recovery: At the end of the experimental period, discontinue the this compound infusion. Monitor the blood pressure until it returns to the baseline level. The effects of trimethaphan are relatively short-lived upon cessation of the infusion.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound at the autonomic ganglion.
Caption: Experimental workflow for inducing controlled hypotension with this compound.
Caption: Troubleshooting logic for common issues with this compound.
References
- 1. Trimetaphan camsilate - Wikipedia [en.wikipedia.org]
- 2. Trimethaphan | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Prolonged apnea following trimethaphan and succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neuromuscular blocking effect of trimetaphan alone and in combination with different non-depolarizing muscle relaxants in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The site of action of trimethaphan-induced neuromuscular blockade in isolated rat and frog muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminoglycoside antibiotics: interaction with trimethaphan at the neuromuscular junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openanesthesia.org [openanesthesia.org]
- 8. Cerebral energy levels during trimethaphan-induced hypotension in the rat: effects of light versus deep halothane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of induced hypotension on breathing pattern in halothane-anaesthetized man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trimethaphan-induced hypotension: effect on renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Trimethaphan Camsylate and Hexamethonium for Ganglionic Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two seminal ganglionic blocking agents, Trimethaphan Camsylate and Hexamethonium. Both drugs have been instrumental in the study of the autonomic nervous system and the management of hypertensive crises. This document outlines their pharmacological profiles, supported by experimental data, to assist researchers in selecting the appropriate agent for their experimental needs.
At a Glance: Key Pharmacological Differences
| Feature | This compound | Hexamethonium |
| Primary Mechanism | Competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) in autonomic ganglia.[1] | Non-depolarizing ganglionic blocker that acts as a neuronal nAChR antagonist, primarily by blocking the ion pore.[2] |
| Potency | Approximately one-fourth the antinicotinic potency of hexamethonium.[3] | More potent nicotinic antagonist.[3] |
| Additional Actions | Direct peripheral vasodilation and histamine (B1213489) release.[1][4] Possesses alpha-adrenergic blocking action at high concentrations.[3] | Minimal to no direct action on vascular smooth muscle.[3] |
| Onset and Duration | Rapid onset and short duration of action; administered by intravenous infusion.[1] | Longer duration of action. |
| Administration | Intravenous.[1] | Intravenous, intramuscular. Poor oral absorption.[5] |
| Blood-Brain Barrier | Does not cross, due to its charge.[1] | Does not cross.[5] |
Mechanism of Action and Signaling Pathway
Both this compound and Hexamethonium exert their effects by interrupting neurotransmission at the autonomic ganglia, which are crucial relay stations for both the sympathetic and parasympathetic nervous systems.[1][2] The primary neurotransmitter at these ganglia is acetylcholine (ACh), which acts on nicotinic acetylcholine receptors (nAChRs) on the postsynaptic neuron.[6][7][8]
Trimethaphan is a competitive antagonist, meaning it vies with acetylcholine for the same binding site on the nAChR.[1] In contrast, Hexamethonium is a non-depolarizing blocker that is thought to act primarily by physically occluding the ion channel of the nAChR, preventing the influx of ions that would normally lead to depolarization of the postsynaptic neuron.[2]
The blockade of both sympathetic and parasympathetic ganglia leads to a wide array of physiological effects, the nature of which depends on the dominant autonomic tone of the specific organ. For instance, because blood vessels are primarily under sympathetic control, ganglionic blockade leads to vasodilation and a drop in blood pressure.[1]
Comparative Pharmacodynamics and Side Effect Profile
The differing mechanisms and additional actions of Trimethaphan and Hexamethonium lead to distinct pharmacodynamic profiles. While both effectively lower blood pressure, Trimethaphan's direct vasodilatory and histamine-releasing properties can contribute to a more pronounced hypotensive effect.[1][4]
The side effects of both drugs are a direct consequence of their non-selective blockade of the autonomic nervous system.[4] By inhibiting both sympathetic and parasympathetic outflow, a range of effects can be observed.
Common Side Effects of Ganglionic Blockade:
-
Cardiovascular: Orthostatic hypotension, tachycardia (though this can be blunted as the cardiac ganglia are also blocked).[1]
-
Ocular: Mydriasis (pupil dilation), cycloplegia (loss of accommodation).[1]
-
Gastrointestinal: Dry mouth, constipation, paralytic ileus.[1]
-
Genitourinary: Urinary retention.[4]
-
Other: Anhidrosis (decreased sweating).
Due to the severity and breadth of these side effects, ganglionic blockers have largely been superseded in clinical practice by more selective antihypertensive agents. However, their utility in experimental pharmacology remains.
Experimental Protocols
In Vitro Assessment of Nicotinic Receptor Antagonism
This protocol outlines a general method for comparing the potency of nicotinic receptor antagonists like Trimethaphan and Hexamethonium in an isolated tissue preparation, such as the guinea pig ileum or an isolated ganglion.
Objective: To determine and compare the potency of this compound and Hexamethonium in antagonizing nicotine-induced contractions in an isolated smooth muscle preparation.
Materials:
-
Isolated tissue preparation (e.g., guinea pig ileum)
-
Organ bath with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with 95% O2 / 5% CO2
-
Isotonic transducer and data acquisition system
-
Nicotine (B1678760) solution
-
This compound solutions of varying concentrations
-
Hexamethonium solutions of varying concentrations
Procedure:
-
Tissue Preparation: A segment of the guinea pig ileum is suspended in the organ bath under a resting tension.
-
Equilibration: The tissue is allowed to equilibrate for a set period, with regular washing.
-
Control Response: A cumulative concentration-response curve to nicotine is established to determine the EC50 (the concentration of nicotine that produces 50% of the maximal response).
-
Antagonist Incubation: The tissue is washed and then incubated with a known concentration of either this compound or Hexamethonium for a predetermined time.
-
Antagonism Assessment: The cumulative concentration-response curve to nicotine is repeated in the presence of the antagonist.
-
Data Analysis: The rightward shift of the nicotine concentration-response curve in the presence of the antagonist is used to calculate the pA2 value, a measure of antagonist potency. This procedure is repeated for a range of antagonist concentrations.
References
- 1. Trimetaphan camsilate - Wikipedia [en.wikipedia.org]
- 2. Hexamethonium - Wikipedia [en.wikipedia.org]
- 3. Trimethaphan is a direct arterial vasodilator and an alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trimethaphan | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Autonomic ganglia, acetylcholine receptor antibodies, and autoimmune ganglionopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic acetylcholine receptors in autonomic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Trimethaphan Camsylate and Mecamylamine for CNS Research
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Trimethaphan Camsylate and Mecamylamine (B1216088), two nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists, with a focus on their utility in Central Nervous System (CNS) studies. While both compounds act on the cholinergic system, their distinct pharmacological profiles, particularly their ability to penetrate the blood-brain barrier, dictate their applications in neuroscience research.
Executive Summary
Mecamylamine is a non-selective, non-competitive antagonist of neuronal nAChRs that readily crosses the blood-brain barrier, making it a valuable tool for investigating the role of these receptors in various CNS functions and disorders. In contrast, this compound is a competitive ganglionic blocker that, due to its charged structure, does not significantly penetrate the CNS. This fundamental difference renders Trimethaphan primarily useful as a peripheral control in CNS studies, to distinguish central from peripheral autonomic effects.
Mechanism of Action and Receptor Specificity
Mecamylamine acts as a non-competitive antagonist at a wide range of neuronal nAChRs.[1][2] It is believed to block the open ion channel of the receptor, thereby preventing ion flow and subsequent neuronal depolarization.[3] Studies have shown that mecamylamine inhibits various nAChR subtypes, including α4β2, α3β4, and α7, which are all expressed in the CNS.[2][4]
This compound , on the other hand, is a competitive antagonist at nicotinic receptors in autonomic ganglia.[5] It competes with acetylcholine for the binding site on these receptors, thereby blocking both sympathetic and parasympathetic outflow.[5] Its action is largely confined to the peripheral nervous system.[6]
Quantitative Comparison of Receptor Affinity and Potency
The following tables summarize the available quantitative data for Mecamylamine. A comprehensive quantitative comparison is limited by the lack of available data for this compound's affinity for specific neuronal nAChR subtypes, as its research focus has been on its peripheral ganglionic blocking effects.
Table 1: Binding Affinity (Ki) of Mecamylamine for Neuronal nAChRs
| Preparation | Ki (μM) | Reference |
| Rat whole brain membranes | 1.53 ± 0.33 | [4] |
Table 2: Inhibitory Potency (IC50) of Mecamylamine at Neuronal nAChRs
| nAChR Subtype | Cell System | Agonist | IC50 (μM) | Reference |
| Neuronal nAChRs | Rat Chromaffin Cells | Nicotine (B1678760) | 0.34 | [1] |
| Human α3β4 | Xenopus Oocytes | Acetylcholine | Data not specified | [2] |
| Human α4β2 | Xenopus Oocytes | Acetylcholine | Data not specified | [2] |
| Human α7 | Xenopus Oocytes | Acetylcholine | Data not specified | [2] |
Note: While specific IC50 values for human subtypes expressed in Xenopus oocytes were not detailed in the cited literature, the studies confirmed that mecamylamine is an effective inhibitor of these receptors.[2]
Central Nervous System Effects
Mecamylamine's ability to cross the blood-brain barrier allows it to exert a range of effects on the CNS.[4][7] It has been shown to influence neurotransmitter release, including dopamine (B1211576) and serotonin, and has been investigated for its potential therapeutic effects in conditions such as depression and addiction.[7][8]
This compound does not have direct effects on the CNS due to its inability to cross the blood-brain barrier.[6] Its utility in CNS studies is primarily as a tool to create peripheral autonomic blockade, thereby helping to isolate and identify centrally mediated effects of other pharmacological agents.
Experimental Protocols
In Vitro Characterization of nAChR Antagonism
Objective: To determine the inhibitory potency (IC50) of a compound on specific nAChR subtypes expressed in a cellular system.
Methodology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired human nAChR subunits (e.g., α4 and β2).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution.
-
The oocyte is impaled with two microelectrodes filled with KCl, one for voltage sensing and one for current injection.
-
The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
-
Agonist Application: A brief pulse of acetylcholine is applied to elicit an inward current mediated by the expressed nAChRs.
-
Antagonist Application: The antagonist (Mecamylamine or Trimethaphan) is co-applied with acetylcholine at varying concentrations.
-
Data Analysis: The peak inward current is measured in the absence and presence of the antagonist. The concentration-response curve is plotted, and the IC50 value is calculated.
In Vivo Assessment of CNS Effects
Objective: To investigate the effect of a compound on extracellular neurotransmitter levels in a specific brain region of a freely moving animal.
Methodology: In Vivo Microdialysis in Rats
-
Surgical Implantation:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted, targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).
-
The cannula is secured with dental cement, and the animal is allowed to recover for several days.
-
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: The compound of interest (e.g., Mecamylamine) is administered systemically (e.g., intraperitoneally).
-
Sample Collection: Dialysate collection continues for a set period following drug administration.
-
Neurochemical Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline and compared between treatment groups.
Visualizing Mechanisms and Workflows
Figure 1: Signaling pathway of Mecamylamine in the CNS.
Figure 2: Trimethaphan's peripheral mechanism of action.
Figure 3: Experimental workflow for in vivo microdialysis.
Conclusion
In the context of CNS research, Mecamylamine and this compound serve distinct and complementary roles. Mecamylamine is an indispensable tool for directly probing the function of neuronal nicotinic acetylcholine receptors within the brain. Its ability to cross the blood-brain barrier and its broad antagonist activity at various nAChR subtypes allow for the investigation of cholinergic modulation of complex behaviors and neuropathological processes.
Conversely, this compound's primary value in CNS studies lies in its inability to penetrate the brain. This property allows researchers to pharmacologically dissect central versus peripheral autonomic effects, ensuring that observed CNS phenomena are not confounded by peripheral ganglionic blockade. The choice between these two agents, therefore, depends critically on the specific research question and the need to either target or exclude central nicotinic receptor antagonism.
References
- 1. Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]mecamylamine binding to rat brain membranes. Studies with mecamylamine and nicotine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Behavioral effects of nicotinic antagonist mecamylamine in a rat model of depression: prefrontal cortex level of BDNF protein and monoaminergic neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of nicotine and mecamylamine on rat dorsal raphe neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Controlled Hypotension: A Comparative Analysis of Glycopyrrolate and Dexmedetomidine as an Alternative to Trimethaphan Camsylate
For decades, trimethaphan (B611479) camsylate was a cornerstone of controlled hypotension in surgical settings, prized for its rapid and titratable action. However, its discontinuation has necessitated a search for reliable alternatives. This guide provides a comprehensive comparison of a modern approach—the combined use of glycopyrrolate (B1671915) and dexmedetomidine (B676)—with the historical standard, supported by experimental data and detailed protocols for researchers and drug development professionals.
Trimethaphan, a ganglionic blocker, induced hypotension by non-selectively inhibiting both sympathetic and parasympathetic autonomic ganglia.[1][2][3] This broad mechanism, while effective, was associated with a range of side effects stemming from parasympathetic blockade, including visual disturbances, dry mouth, and urinary retention.[1] Its use has been largely superseded by agents with more targeted mechanisms and favorable safety profiles.
Dexmedetomidine, a highly selective alpha-2 adrenergic receptor agonist, has emerged as a potent agent for controlled hypotension.[4] It centrally inhibits sympathetic tone, leading to dose-dependent reductions in heart rate and blood pressure.[5] Clinical studies have demonstrated its efficacy in providing a bloodless surgical field and improving surgical visibility.[6][7] A common side effect of dexmedetomidine is bradycardia, which can be managed with the co-administration of an anticholinergic agent like glycopyrrolate.[8][9] Glycopyrrolate, a muscarinic antagonist, primarily functions to counteract the parasympathomimetic effects of dexmedetomidine, thereby stabilizing heart rate.[10] However, caution is advised, as the combination can lead to an exaggerated hypertensive response in some patients.[11][12]
Comparative Efficacy and Hemodynamic Profiles
The following tables summarize quantitative data from clinical studies, offering a comparative overview of the hemodynamic effects of dexmedetomidine and the historical context of trimethaphan. It is important to note that direct, head-to-head clinical trials comparing trimethaphan with the dexmedetomidine-glycopyrrolate combination are unavailable due to the discontinuation of trimethaphan. The data for dexmedetomidine is derived from studies where it was the primary hypotensive agent.
Table 1: Hemodynamic Parameters in Controlled Hypotension
| Parameter | Trimethaphan Camsylate (Historical Data) | Dexmedetomidine (with or without Glycopyrrolate for bradycardia) |
| Mean Arterial Pressure (MAP) | Target MAP of 50-65 mmHg achievable | Target MAP of 60-70 mmHg achievable[6][7] |
| Heart Rate (HR) | Tachycardia often observed[3] | Bradycardia is a common side effect[6] |
| Cardiac Output | Variable, can be decreased | Generally decreased |
| Onset of Action | 1-2 minutes[1] | 5-10 minutes for loading dose |
| Duration of Action | 10 minutes[1] | Half-life of approximately 2 hours |
Table 2: Clinical Outcomes and Side Effect Profiles
| Outcome/Side Effect | This compound (Historical Data) | Dexmedetomidine and Glycopyrrolate |
| Surgical Field Quality | Good to excellent | Good to excellent[6][7] |
| Postoperative Analgesia | No intrinsic analgesic properties | Dexmedetomidine has analgesic effects[4][13] |
| Postoperative Sedation | No intrinsic sedative properties | Dexmedetomidine provides cooperative sedation[4] |
| Common Side Effects | Orthostatic hypotension, tachycardia, urinary retention, dry mouth[1] | Bradycardia, potential for exaggerated hypertension with glycopyrrolate[6][11][12] |
| Respiratory Effects | Rare reports of respiratory arrest[3] | Minimal respiratory depression[8] |
Experimental Protocols
Representative Protocol for Controlled Hypotension using Dexmedetomidine
This protocol is based on methodologies from clinical trials investigating dexmedetomidine for controlled hypotension during surgical procedures.[6][14]
1. Patient Selection:
-
Adult patients (18-60 years) classified under American Society of Anesthesiologists (ASA) physical status I or II, scheduled for elective surgery requiring controlled hypotension.
-
Exclusion criteria include significant cardiovascular, respiratory, renal, or hepatic disease, and a baseline Mean Arterial Pressure (MAP) below 70 mmHg.
2. Anesthesia Induction and Maintenance:
-
Standard general anesthesia is induced with agents such as propofol (B549288) and fentanyl.
-
Anesthesia is maintained with a volatile anesthetic (e.g., sevoflurane) and intermittent boluses of a neuromuscular blocking agent.
3. Dexmedetomidine Administration:
-
A loading dose of dexmedetomidine (e.g., 1 µg/kg) is administered intravenously over 10 minutes prior to the start of surgery.
-
This is followed by a continuous infusion of dexmedetomidine at a rate of 0.2-0.7 µg/kg/h, titrated to achieve the target MAP of 60-70 mmHg.
4. Hemodynamic Monitoring and Management:
-
Continuous monitoring of electrocardiogram (ECG), heart rate (HR), invasive blood pressure, and oxygen saturation is performed.
-
Bradycardia (HR < 60 beats/min) is managed by reducing the dexmedetomidine infusion rate. If persistent and accompanied by hypotension, intravenous atropine (B194438) or glycopyrrolate (e.g., 0.004 mg/kg of glycopyrrolate) is administered.[9]
-
Hypotension (MAP < 60 mmHg) unresponsive to a decrease in the volatile anesthetic is treated with intravenous fluids and, if necessary, a vasopressor.
5. Data Collection and Analysis:
-
Hemodynamic parameters (MAP, HR) are recorded at baseline and at regular intervals throughout the procedure.
-
Surgical field quality is assessed by the surgeon using a validated scale (e.g., Fromme-Boezaart scale).
-
Intraoperative blood loss and any adverse events are documented.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of trimethaphan, dexmedetomidine, and glycopyrrolate are rooted in their interactions with different components of the autonomic nervous system.
Figure 1: Comparative Mechanisms of Action.
Dexmedetomidine Signaling Pathway
Dexmedetomidine exerts its effects by binding to alpha-2 adrenergic receptors, which are G-protein coupled receptors. This interaction inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. In the central nervous system, this reduces sympathetic outflow, resulting in hypotension and bradycardia.
References
- 1. Trimethaphan - BioPharma Notes [biopharmanotes.com]
- 2. Trimetaphan Camsilate [benchchem.com]
- 3. Trimetaphan camsilate - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Different Loading Doses of Dexmedetomidine on Controlled Hypotension and the Incidence of Bradycardia During Rhinoplasty: A Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of hypotensive properties of dexmedetomidine versus clonidine for induced hypotension during functional endoscopic sinus surgery: A randomised, double-blind interventional study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Atropine or Glycopyrrolate on the Prevention of Bradycardia During Sedation Using Dexmedetomidine in Adult Patients Undergoing Lower Extremity Surgery Under Spinal Anesthesia [ctv.veeva.com]
- 9. Effect of Atropine or Glycopyrrolate on the Prevention of Bradycardia During Sedation Using Dexmedetomidine in Geriatric Patients Undergoing Total Knee Replacement Under Spinal Anesthesia [ctv.veeva.com]
- 10. Glycopyrrolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. m.wacanes.com [m.wacanes.com]
- 12. An exaggerated hypertensive response to glycopyrrolate therapy for bradycardia associated with high-dose dexmedetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dexmedetomidine versus remifentanil for controlled hypotension under general anesthesia: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
Validating Historical Research Using Trimethaphan Camsylate: A Comparative Guide for Modern Alternatives
For decades, Trimethaphan (B611479) Camsylate (brand name: Arfonad) was a primary pharmacological tool for inducing controlled hypotension in clinical and research settings.[1][2] Its use was pivotal in neurosurgery to reduce bleeding, in the management of hypertensive crises, and in studies of the autonomic nervous system.[3][4] However, due to its broad, non-selective mechanism of action and the development of more targeted agents, Trimethaphan is now rarely used and no longer produced.[4][5] This guide provides researchers, scientists, and drug development professionals with a framework for interpreting historical data from studies that used Trimethaphan and for designing validation studies using modern, safer alternatives.
Mechanism of Action: A Non-Selective Blockade
Trimethaphan is a ganglionic blocker, meaning it competitively antagonizes nicotinic acetylcholine (B1216132) receptors (nAChRs) at the autonomic ganglia.[1][3] This action blocks neurotransmission in both the sympathetic and parasympathetic nervous systems, leading to widespread physiological effects.[6] Its primary hypotensive effect stems from the blockade of sympathetic ganglia, which causes vasodilation and a reduction in sympathetic tone.[4][6] However, the concurrent blockade of the parasympathetic system leads to a host of side effects, including tachycardia (though this can be blunted), urinary retention, and loss of visual accommodation (cycloplegia).[3][6]
Comparison with Modern Alternatives
The therapeutic use of Trimethaphan has been largely supplanted by more specific and safer drugs.[4] The choice of a modern alternative depends on the desired clinical or experimental outcome, the required onset and duration of action, and the side-effect profile. Key alternatives include direct vasodilators and adrenoceptor antagonists.
| Agent | Mechanism of Action | Onset | Duration | Key Advantages | Major Disadvantages/Considerations |
| Trimethaphan | Ganglionic Blocker (blocks sympathetic & parasympathetic ganglia) | 1-2 min | ~10 min | Rapid onset and short duration allowing for tight control. | Broad, non-specific effects (tachycardia, cycloplegia, etc.); histamine (B1213489) release; potential for respiratory arrest.[1][6] |
| Sodium Nitroprusside | Direct arterial and venous vasodilator (NO donor) | < 1 min | 1-10 min | Potent, rapid, and predictable hypotension.[7][8] | Risk of cyanide toxicity with prolonged use; rebound hypertension; increased intracranial pressure.[8][9] |
| Nitroglycerin | Primarily a venous vasodilator (NO donor) | 1-3 min | 3-5 min | Reduces preload; effective for myocardial ischemia. | Less potent arterial vasodilator than nitroprusside; can cause headaches and reflex tachycardia.[10] |
| Labetalol (B1674207) | Alpha-1 and non-selective Beta-adrenergic antagonist | 2-5 min | 2-4 hours | Avoids reflex tachycardia; maintains cardiac output.[11][12] | Slower onset; longer duration makes rapid titration difficult; risk of bradycardia.[12] |
| Esmolol | Selective Beta-1 adrenergic antagonist | 1-2 min | 10-20 min | Ultra-short acting; reduces heart rate and myocardial oxygen demand. | Primarily affects heart rate and contractility, less potent for vasodilation; risk of bradycardia.[10] |
| Remifentanil | Ultra-short-acting opioid agonist | 1-3 min | 5-10 min | Provides analgesia and sedation; easily titratable. | Can cause significant respiratory depression and bradycardia; requires careful monitoring.[13] |
| Nicardipine | Calcium channel blocker (arterial vasodilator) | 5-15 min | 4-6 hours | Potent arterial vasodilator with minimal effect on heart rate or contractility.[10] | Slower onset and long duration. |
Experimental Data: Trimethaphan vs. Alternatives
Validating historical research requires understanding the quantitative differences in physiological effects between Trimethaphan and modern agents. Below are summaries of data from studies directly comparing these drugs for induced hypotension.
Table 1: Hemodynamic Effects of Trimethaphan vs. Sodium Nitroprusside
This table summarizes findings from a study in dogs where hypotension was induced to comparable levels of mean arterial pressure (MAP).[7]
| Parameter | Sodium Nitroprusside | Trimethaphan |
| Mean Arterial Pressure (MAP) Reduction | -26% | -31% |
| Cardiac Output (CO) Change | -11.5% | -12.5% |
| Heart Rate (HR) Change | Slight Tachycardia | Bradycardia |
| Total Peripheral Resistance (TPR) Change | Decreased | Decreased |
| Renal Blood Flow Change | Maintained or Increased | Decreased |
| Coronary Blood Flow Change | Reduced | Markedly Reduced |
Data synthesized from a comparative study in anesthetized dogs.[7]
Table 2: Neurological Effects During Thoracic Aortic Cross-Clamping
This table presents data from a study in dogs comparing Trimethaphan and Sodium Nitroprusside for controlling hypertension during aortic cross-clamping, a scenario where spinal cord perfusion is critical.[14]
| Parameter (after 10 min cross-clamping) | Sodium Nitroprusside (SNP) Group | Trimethaphan Group | P-Value |
| Distal Aortic Pressure | Lower | Higher | < 0.01 |
| Cerebrospinal Fluid (CSF) Pressure | Higher | Lower | < 0.01 |
| Spinal Cord Perfusion Pressure (SCPP) | Lower | Higher | < 0.005 |
| Neurologic Outcome (Tarlov's Score) | Worse | Better | < 0.05 |
Data from a study investigating spinal cord ischemia in dogs.[14]
Experimental Protocols for Validating Historical Research
Replicating or validating past research requires a clear experimental design. While original protocols for Trimethaphan studies may be sparse, a modern validation study can be designed based on the principles of controlled hypotension.
General Protocol for Induced Hypotension
-
Subject Selection: Define the population (e.g., human subjects ASA I-II, or specific animal model) and exclusion criteria (e.g., pre-existing hypotension, cardiovascular disease).[15][16]
-
Anesthetic Induction: Standardize the general anesthetic regimen, as it can have additive hypotensive effects.[4][17] A common historical approach involved agents like thiopental (B1682321) and halothane.[9] Modern protocols may use propofol (B549288) and an inhaled anesthetic like isoflurane (B1672236) or sevoflurane.[15][17]
-
Hemodynamic Monitoring: Invasive arterial blood pressure monitoring is essential for continuous measurement. Depending on the research question, monitoring may also include central venous pressure, cardiac output, and heart rate.[7][16]
-
Drug Administration:
-
Target Endpoint: Define the target level of hypotension, typically a reduction in mean arterial pressure (MAP) to 50-65 mmHg or a 30% reduction from baseline.[10][19]
-
Data Collection: Record hemodynamic variables at baseline, during drug infusion, at the target MAP, and during recovery. Note any adverse events or interventions required.[16]
-
Analysis: Compare hemodynamic stability, drug dosage required, recovery time, and other relevant outcomes between the historical data and the new experimental group.
References
- 1. Trimetaphan camsilate - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Trimetaphan Camsilate [benchchem.com]
- 4. Trimethaphan | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Alternative to ganglionic blockade with anticholinergic and alpha-2 receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trimethaphan - BioPharma Notes [biopharmanotes.com]
- 7. A comparison of the cardiovascular effects of sodium nitroprusside and trimethaphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison between sodium nitroprusside and trimetaphan-induced hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitroprusside vs. a nitroprusside-trimethaphan mixture for induced hypotension: hemodynamic effects and cyanide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The efficacy of Labetalol versus Nitroglycerin for induction of controlled hypotension during sinus endoscopic surgery. A prospective, double-blind and randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of labetalol with other anti-hypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative evaluation between two methods of induced hypotension with infusion of Remifentanil and Labetalol during sinus endoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trimethaphan versus sodium nitroprusside for the control of proximal hypertension during thoracic aortic cross-clamping: the effects on spinal cord ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Induced hypotension in orthognathic surgery: a comparative study of 2 pharmacological protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hypotension after Anesthesia Induction: Target-Controlled Infusion Versus Manual Anesthesia Induction of Propofol | MDPI [mdpi.com]
- 17. Mechanisms contributing to hypotension after anesthetic induction with sufentanil, propofol, and rocuronium: a prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. AGING ALTERS THE RELATIVE CONTRIBUTIONS OF THE SYMPATHETIC AND PARASYMPATHETIC NERVOUS SYSTEMS TO BLOOD PRESSURE CONTROL IN WOMEN - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drugs.com [drugs.com]
Comparative Analysis of Trimethaphan Camsylate Cross-reactivity with Non-Nicotinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethaphan (B611479) camsylate is a potent, short-acting ganglionic blocker primarily utilized in research and clinical settings to induce controlled hypotension. Its principal mechanism of action is the competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at autonomic ganglia, thereby inhibiting neurotransmission in both the sympathetic and parasympathetic nervous systems.[1][2][3] However, a comprehensive understanding of its pharmacological profile necessitates an evaluation of its potential cross-reactivity with other receptor systems. This guide provides a comparative analysis of trimethaphan camsylate's interactions with non-nicotinic receptors, supported by available experimental data, to aid researchers in interpreting study outcomes and anticipating potential off-target effects.
Primary Target: Nicotinic Acetylcholine Receptors (nAChRs)
This compound's primary therapeutic and experimental effect is achieved through the blockade of nAChRs in autonomic ganglia.[1][2][3] This action disrupts cholinergic signaling at the ganglionic synapse, leading to a reduction in sympathetic tone and subsequent vasodilation and hypotension. While specific binding affinities (Ki/Kd) and functional inhibition constants (IC50) for trimethaphan at various nAChR subtypes are not extensively reported in publicly available literature, its functional antagonism is well-established. One study determined its antinicotinic potency to be approximately one-fourth that of hexamethonium (B1218175), another ganglionic blocker.
Cross-reactivity Profile of this compound
Beyond its primary target, experimental evidence suggests that this compound can interact with other receptor systems, particularly at higher concentrations. These off-target interactions may contribute to its overall pharmacological effect and side-effect profile.
Table 1: Summary of this compound Cross-reactivity
| Receptor Target | Interaction | Concentration Range | Quantitative Data | Reference |
| α-Adrenergic Receptors | Antagonism | 10⁻⁴ - 10⁻³ M | Not Reported | |
| Histamine (B1213489) Release | Induction | Not Specified | Not Reported | [4][5] |
| Direct Vasodilation | Agonism/Positive Modulation | 10⁻⁵ - 10⁻³ M | Not Reported |
Detailed Analysis of Cross-Reactivity
Alpha-Adrenergic Receptor Antagonism
A key study by Harioka et al. (1984) demonstrated that this compound exhibits antagonist activity at α-adrenergic receptors in isolated canine arteries. At concentrations of 10⁻⁴ to 10⁻³ M, trimethaphan shifted the dose-response curve for the α-agonist norepinephrine (B1679862) to the right, indicative of competitive antagonism. This finding suggests that at higher therapeutic or experimental doses, trimethaphan may directly contribute to vasodilation by blocking the vasoconstrictive effects of endogenous catecholamines at α-adrenoceptors, independent of its ganglionic blocking action. However, specific binding affinities (Ki) or functional IC50 values for this interaction have not been reported.
Histamine Release
The administration of this compound has been associated with the release of histamine.[3][4][5] This non-receptor-mediated effect can contribute to its hypotensive action through histamine-induced vasodilation. The precise mechanism and the concentration-dependence of trimethaphan-induced histamine release are not well-documented in the available literature, and quantitative data such as EC50 values are lacking.
Direct Vasodilatory Effect
The same study that identified α-adrenergic antagonism also provided evidence for a direct vasodilatory effect of trimethaphan on vascular smooth muscle. In phenylephrine-contracted arterial strips, trimethaphan induced relaxation in a concentration-dependent manner (10⁻⁵ - 10⁻³ M). This effect was independent of its nicotinic receptor blockade, as the purely ganglionic blocker hexamethonium did not produce similar relaxation. The molecular target for this direct vasodilatory action has not been elucidated.
Experimental Protocols
The following are summaries of the methodologies employed in the key study investigating the cross-reactivity of this compound.
Isolated Tissue Bath for Vascular Reactivity
-
Objective: To assess the direct effects of trimethaphan on vascular smooth muscle and its interaction with α-adrenergic receptors.
-
Methodology:
-
Helically cut strips of dog cerebral, mesenteric, and femoral arteries were suspended in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.
-
Isometric tension was recorded using force-displacement transducers.
-
Arterial strips were contracted with prostaglandin (B15479496) F2α or the α-adrenergic agonist phenylephrine.
-
Cumulative concentration-response curves to trimethaphan were generated in the pre-contracted tissues to evaluate its vasodilatory effect.
-
To assess α-adrenergic antagonism, concentration-response curves to norepinephrine were constructed in the absence and presence of increasing concentrations of trimethaphan.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known signaling pathway of trimethaphan's primary action and the experimental workflow used to determine its off-target vascular effects.
Conclusion
This compound is a primary antagonist of nicotinic acetylcholine receptors at autonomic ganglia. However, for a comprehensive understanding of its pharmacological effects, researchers should consider its potential for cross-reactivity with other receptors. At higher concentrations, trimethaphan has been shown to act as an antagonist at α-adrenergic receptors and to induce vasodilation through a direct mechanism on vascular smooth muscle. Furthermore, its ability to cause histamine release can also contribute to its hypotensive effects. The lack of extensive quantitative data on these off-target interactions highlights an area for future research to more precisely define the selectivity profile of this compound. Researchers employing this compound should be cognizant of these potential multi-target effects, especially when interpreting data from experiments utilizing higher dose ranges.
References
- 1. Trimethaphan is a direct arterial vasodilator and an alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Trimetaphan camsilate - Wikipedia [en.wikipedia.org]
- 4. Effects of trimethaphan on arterial blood histamine and systemic hemodynamics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trimethaphan | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Ganglionic Blockade: Evaluating Newer Alternatives to Trimethaphan Camsylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of newer and alternative ganglionic blocking strategies against the historical benchmark, Trimethaphan Camsylate. As Trimethaphan is no longer in production, the need for effective and well-understood alternatives for clinical research and specialized therapeutic applications is critical. This document outlines the mechanisms of action, summarizes key experimental data, and provides detailed protocols for the agents discussed.
Introduction to Ganglionic Blockade
Ganglionic blockers are drugs that inhibit neurotransmission in the autonomic ganglia, thereby blocking both sympathetic and parasympathetic nervous system outflow.[1][2] This non-selective action leads to a range of physiological effects, most notably a reduction in blood pressure, making them historically significant in the management of hypertensive emergencies and for inducing controlled hypotension during surgery.[3][4] this compound was a short-acting, competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) in the autonomic ganglia.[5][6] Its withdrawal from the market has necessitated the exploration of alternative methods to achieve autonomic blockade. This guide focuses on a direct pharmacological alternative—a combination of a muscarinic antagonist and an alpha-2 agonist—and a novel biological approach using botulinum toxin. Additionally, it revisits mecamylamine, a historically significant oral ganglionic blocker, for its continued relevance in research.
Comparative Efficacy and Mechanism of Action
The following sections detail the performance of this compound and its alternatives. The data presented is collated from various preclinical and clinical studies to provide a comprehensive overview for researchers.
This compound (Historical Benchmark)
-
Mechanism of Action: Trimethaphan is a non-depolarizing, competitive antagonist of nAChRs at both sympathetic and parasympathetic ganglia.[5][6] By blocking these receptors, it prevents the binding of acetylcholine and subsequent depolarization of the postganglionic neuron. It may also have direct vasodilatory effects and can cause histamine (B1213489) release.[5][6]
-
Key Efficacy Parameters: Primarily used for the rapid and short-term reduction of blood pressure. Its effects are immediate and dissipate quickly upon cessation of infusion, allowing for tight control.[3]
-
Side Effect Profile: The non-selective nature of ganglionic blockade leads to numerous side effects, including postural hypotension, tachycardia, urinary retention, constipation, and cycloplegia.[7]
Glycopyrrolate (B1671915) and Dexmedetomidine (B676) Combination (Pharmacological Alternative)
-
Mechanism of Action: This combination offers an alternative to traditional ganglionic blockade. Glycopyrrolate, a muscarinic antagonist, blocks the parasympathetic input to the heart, preventing bradycardia. Dexmedetomidine, a selective alpha-2 adrenergic agonist, acts centrally to reduce sympathetic outflow, leading to hypotension and sedation.[8][9][10]
-
Key Efficacy Parameters: Studies have shown this combination can effectively inhibit baroreflex responses, a key outcome of ganglionic blockade.[8] It has been demonstrated to inhibit norepinephrine (B1679862) release, similar to Trimethaphan.[8]
-
Side Effect Profile: This combination can lead to an initial transient hypertension followed by hypotension and bradycardia (if glycopyrrolate is not adequately dosed).[9][11] Exaggerated hypertensive responses have been reported when glycopyrrolate is administered to treat dexmedetomidine-induced bradycardia.[11]
Botulinum Toxin (Biological Approach)
-
Mechanism of Action: Botulinum toxin inhibits the release of acetylcholine from presynaptic nerve terminals.[12] When injected near autonomic ganglia, it can produce a long-lasting chemical sympathectomy by preventing cholinergic transmission between pre- and postganglionic neurons.
-
Key Efficacy Parameters: Primarily investigated for localized sympathetic blockade, for example, in the treatment of Complex Regional Pain Syndrome (CRPS). Its efficacy is measured by outcomes such as pain reduction and restoration of sympathetic function (e.g., temperature changes in the affected limb).
-
Side Effect Profile: When used for targeted ganglionic blockade, systemic side effects are minimal. Localized weakness in adjacent muscles is a potential risk depending on the injection site.
Mecamylamine (Historical Oral Ganglionic Blocker)
-
Mechanism of Action: Mecamylamine is a non-competitive antagonist of nAChRs in the autonomic ganglia and also in the central nervous system (CNS), as it can cross the blood-brain barrier.[13][14]
-
Key Efficacy Parameters: Historically used as an oral antihypertensive agent.[13] More recently, its central effects have been explored for potential therapeutic uses in neuropsychiatric disorders at doses lower than those required for blood pressure control.[15]
-
Side Effect Profile: Similar to Trimethaphan, it can cause significant side effects due to non-selective ganglionic blockade.[7] CNS effects can include sedation, tremors, and mood changes.[7]
Quantitative Data Summary
The following tables summarize the quantitative data from comparative studies.
Table 1: Hemodynamic Effects of Trimethaphan vs. Glycopyrrolate/Dexmedetomidine Combination
| Parameter | Control | Trimethaphan (TMP) | Glycopyrrolate/Dexmedetomidine (GLY-DEX) |
| Mean Arterial Pressure (mmHg) | 91 ± 2 | 78 ± 3 | 99 ± 3 |
| Heart Rate (bpm) | Not reported | Increased | Increased |
| Norepinephrine Release | Baseline | Significantly Inhibited | Significantly Inhibited |
Data from a study comparing autonomic blockade strategies.[8]
Table 2: Efficacy of Botulinum Toxin for Sympathetic Blockade in CRPS
| Parameter | Bupivacaine Alone (Control) | Bupivacaine + Botulinum Toxin A |
| Median Time to Analgesic Failure | < 10 days | 71 days |
| Mean Decrease in VAS Pain Score | Not reported | 1.6 points |
Data from a pilot study in patients with CRPS.[16]
Experimental Protocols
Protocol for Autonomic Blockade with Trimethaphan vs. Glycopyrrolate/Dexmedetomidine
This protocol is based on a study comparing the two methods for inhibiting baroreflex control of the circulation.
-
Subject Population: Healthy human volunteers.
-
Instrumentation: Continuous blood pressure monitoring, ECG, and intravenous catheters for drug infusion.
-
Trimethaphan Administration: Administered as a continuous intravenous infusion at a rate adjusted to achieve a target mean arterial pressure (e.g., 50-65 mmHg or a 30% reduction from baseline).[4] A typical infusion rate is 45-52 µg/kg/min.[17]
-
Glycopyrrolate and Dexmedetomidine Administration:
-
Efficacy Assessment: Baroreflex sensitivity is assessed using methods such as the Valsalva maneuver or infusion of a vasoactive agent like phenylephrine. Plasma norepinephrine levels are measured to quantify sympathetic outflow.[8]
Protocol for Lumbar Sympathetic Ganglion Block with Botulinum Toxin A
This protocol is derived from a clinical trial for the treatment of CRPS.
-
Subject Population: Patients with lower extremity CRPS.
-
Procedure:
-
The patient is placed in a prone position.
-
Under fluoroscopic guidance, a spinal needle is advanced to the anterolateral border of the L2 vertebral body.
-
A small amount of contrast medium is injected to confirm needle placement.
-
A solution containing 75 units of Botulinum Toxin Type A in 10cc of 0.5% Bupivacaine is injected.
-
-
Efficacy Assessment: The primary endpoint is the duration of pain relief, measured by the time until the patient's pain returns to a predefined baseline level. Secondary endpoints include changes in pain scores (e.g., Visual Analog Scale - VAS) and changes in skin temperature of the affected limb.
Signaling Pathways and Experimental Workflows
Signaling Pathway for Nicotinic Acetylcholine Receptor Blockade
Caption: Mechanism of competitive and non-competitive ganglionic blockade.
Signaling Pathway for Alternative Autonomic Blockade
Caption: Dual-drug approach to mimic ganglionic blockade.
Experimental Workflow for Comparative Study
Caption: Workflow for a comparative autonomic blockade study.
Conclusion
While this compound set the standard for rapid and controllable ganglionic blockade, its unavailability has spurred the development and investigation of viable alternatives. The combination of glycopyrrolate and dexmedetomidine presents a promising pharmacological strategy to replicate the physiological state of autonomic blockade for research purposes, although careful titration is required to manage its hemodynamic effects. For targeted and prolonged regional sympathetic blockade, botulinum toxin offers a novel and effective approach with a favorable side effect profile. Mecamylamine, though historically significant, continues to be a valuable tool in CNS research due to its ability to cross the blood-brain barrier. The choice of agent will ultimately depend on the specific research question or clinical application, with careful consideration of the desired duration of action, route of administration, and potential side effects. This guide provides the foundational data and protocols to aid researchers in making informed decisions for their experimental designs.
References
- 1. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
- 2. Ganglionic blocker - Wikipedia [en.wikipedia.org]
- 3. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 4. Controlled hypotension: a guide to drug choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Trimethaphan | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]
- 8. Autonomic cardiovascular control during a novel pharmacologic alternative to ganglionic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Atropine or Glycopyrrolate on the Prevention of Bradycardia During Sedation Using Dexmedetomidine in Adult Patients Undergoing Lower Extremity Surgery Under Spinal Anesthesia [ctv.veeva.com]
- 10. Autonomic nervous system responses during sedative infusions of dexmedetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An exaggerated hypertensive response to glycopyrrolate therapy for bradycardia associated with high-dose dexmedetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Mecamylamine: new therapeutic uses and toxicity/risk profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nitroprusside vs. a nitroprusside-trimethaphan mixture for induced hypotension: hemodynamic effects and cyanide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Trimethaphan-induced hypotension: effect on renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to Vasodilation Studies: Trimethaphan Camsylate vs. Alpha-Adrenergic Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasodilatory mechanisms and effects of Trimethaphan Camsylate and alpha-adrenergic antagonists. The information presented is intended to assist researchers in selecting appropriate pharmacological tools for their vasodilation studies.
Introduction
Vasodilation, the widening of blood vessels, is a critical physiological process and a key target in the management of cardiovascular diseases. Understanding the mechanisms of vasodilatory agents is paramount for developing novel therapeutics. This guide focuses on two distinct classes of vasodilators: this compound, a ganglionic blocker, and alpha-adrenergic antagonists, which directly target adrenoceptors on vascular smooth muscle.
Mechanism of Action
This compound
This compound is a short-acting, competitive ganglionic blocker.[1][2] It functions as a nicotinic acetylcholine (B1216132) receptor antagonist at autonomic ganglia, thereby blocking neurotransmission in both the sympathetic and parasympathetic nervous systems.[1][3] The primary mechanism of vasodilation induced by Trimethaphan is the reduction of sympathetic tone to the peripheral vasculature, leading to the relaxation of arterial and venous smooth muscle.[1][2] Additionally, some evidence suggests that Trimethaphan may exert a direct vasodilatory effect on blood vessels and can cause the release of histamine, which also contributes to vasodilation.[4][5]
Alpha-Adrenergic Antagonists
Alpha-adrenergic antagonists induce vasodilation by blocking alpha-adrenoceptors on vascular smooth muscle, thereby inhibiting the vasoconstrictive effects of catecholamines like norepinephrine (B1679862).[6] There are two main subtypes of alpha-receptors involved in vascular tone regulation: α1 and α2.
-
Alpha-1 Adrenergic Antagonists (e.g., Prazosin (B1663645), Doxazosin): These drugs are selective for the α1-adrenoceptor.[7] Blockade of these receptors, which are predominantly located postsynaptically on vascular smooth muscle, leads to potent arterial and venous vasodilation.[8][9]
-
Non-selective Alpha-Adrenergic Antagonists (e.g., Phentolamine): These antagonists block both α1 and α2-adrenoceptors.[10] Blockade of presynaptic α2-adrenoceptors can lead to an increase in norepinephrine release, which may cause a reflex tachycardia and blunt the overall vasodilatory effect.[10]
Quantitative Comparison of Vasodilatory Effects
Direct comparative studies quantifying the vasodilatory potency of this compound against selective alpha-1 adrenergic antagonists are limited. However, a study comparing intravenous Trimethaphan (TMP) and the non-selective alpha-adrenergic antagonist phentolamine (B1677648) (PTL) in patients with chronic ischemic heart failure provides valuable insights into their effects on systemic vascular resistance (SVR).
| Agent | Class | Mechanism of Action | Change in Systemic Vascular Resistance (SVR) | Change in Cardiac Index (CI) | Reference |
| Trimethaphan (TMP) | Ganglionic Blocker | Nicotinic acetylcholine receptor antagonist at autonomic ganglia | ↓ 25% | ↑ | [3] |
| Phentolamine (PTL) | Non-selective α-adrenergic antagonist | Blocks α1 and α2-adrenergic receptors | ↓ 30% | ↑ | [3] |
| Prazosin | Selective α1-adrenergic antagonist | Blocks α1-adrenergic receptors | Marked decrease | Maintained | [8][9] |
Note: The data for Prazosin is derived from separate studies and is presented for a qualitative comparison of its known effects.
Signaling Pathways
This compound Signaling Pathway
dot
References
- 1. Trimethaphan - BioPharma Notes [biopharmanotes.com]
- 2. Trimetaphan Camsilate [benchchem.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Trimethaphan | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Alpha blockers - Mayo Clinic [mayoclinic.org]
- 7. Selective alpha-1 inhibitors: first- or second-line antihypertensive agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The hemodynamic effects of adrenergic blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of prazosin on forearm resistance and capacitance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha-adrenoceptor blockade by phentolamine causes beta-adrenergic vasodilation by increased catecholamine release due to presynaptic alpha-blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating the Effects of Trimethaphan Camsylate with Modern Pharmacological Tools: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ganglionic blocker Trimethaphan Camsylate with modern pharmacological alternatives for achieving controlled hypotension. It includes detailed data, experimental protocols, and pathway visualizations to assist in research and development.
Introduction: The Legacy of this compound
This compound, formerly marketed as Arfonad, is a non-depolarizing, competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) located in autonomic ganglia.[1][2] By blocking neurotransmission in both the sympathetic and parasympathetic nervous systems, it induces vasodilation and a rapid, controllable drop in blood pressure.[2][3] Historically, it was used for controlled hypotension during surgery and in hypertensive emergencies.[1][4]
However, its non-selectivity is a major drawback, leading to a wide array of side effects due to the simultaneous blockade of both sympathetic and parasympathetic systems.[2][3][5] These include postural hypotension, tachycardia, urinary retention, and constipation.[2][6] Consequently, Trimethaphan has been largely superseded by more selective and safer agents and is no longer in production, prompting the need for modern alternatives to replicate its primary therapeutic effect—controlled hypotension.[4][7]
Mechanism of Action: Trimethaphan vs. Modern Alternatives
Trimethaphan's primary mechanism involves competitive antagonism at the nAChR in autonomic ganglia, preventing acetylcholine from stimulating postganglionic neurons.[3][8] This comprehensive blockade of the autonomic nervous system is distinct from modern agents, which typically target more specific pathways in the cardiovascular system.
Below is a diagram illustrating the signaling pathway of this compound.
Caption: Trimethaphan competitively blocks nicotinic receptors in autonomic ganglia.
Modern hypotensive agents achieve blood pressure reduction through more targeted mechanisms, such as direct vasodilation or specific adrenergic receptor blockade. For example, sodium nitroprusside, a direct vasodilator, works by donating nitric oxide (NO), which initiates a signaling cascade leading to smooth muscle relaxation.
Caption: Modern vasodilators like sodium nitroprusside act via the nitric oxide pathway.
Comparative Analysis of Pharmacological Agents
The following table summarizes the key characteristics of this compound and compares them with several classes of modern drugs used for controlled hypotension.
| Agent/Class | Mechanism of Action | Onset of Action | Duration of Action | Key Advantages | Key Disadvantages & Side Effects |
| This compound | Ganglionic Blocker (nAChR antagonist) | 1-2 minutes[2] | 10 minutes[2] | Rapid onset and offset, titratable | Non-selective, tachyphylaxis, histamine (B1213489) release, broad parasympathetic and sympathetic side effects (dry mouth, urinary retention, tachycardia, hypotension)[2][3][4][9] |
| Direct Vasodilators (e.g., Sodium Nitroprusside, Nitroglycerin) | Donate Nitric Oxide (NO), leading to cGMP-mediated vasodilation | < 1 minute | 2-5 minutes | Very rapid, potent, easily titratable | Risk of cyanide toxicity (nitroprusside), reflex tachycardia, tachyphylaxis, headache |
| β-Blockers (e.g., Esmolol, Labetalol) | Block β-adrenergic receptors, reducing heart rate, contractility, and cardiac output | 1-2 minutes | 10-20 minutes | Controls tachycardia, reduces myocardial oxygen demand | Bradycardia, bronchospasm, heart block, negative inotropy |
| Calcium Channel Blockers (e.g., Clevidipine, Nicardipine) | Inhibit L-type calcium channels in vascular smooth muscle, causing vasodilation[10] | 2-5 minutes | 5-15 minutes | Arterial-selective vasodilation, rapid metabolism | Reflex tachycardia, headache, flushing, potential for lipid emulsion-related issues (Clevidipine) |
| α2-Adrenergic Agonists (e.g., Dexmedetomidine, Clonidine) | Stimulate central α2-receptors, decreasing sympathetic outflow[10] | 5-15 minutes | 1-2 hours | Sedative and analgesic properties, blunts sympathetic responses | Bradycardia, hypotension, sedation; not recommended as first-line therapy[10] |
Experimental Protocols for Evaluating Hypotensive Agents
To objectively compare the efficacy and safety of potential alternatives to Trimethaphan, a standardized experimental protocol is essential. Below is a general methodology for assessing hypotensive effects in a preclinical animal model.
Protocol: Comparative Evaluation of Hypotensive Agents in Anesthetized Rodents
-
Animal Preparation:
-
Adult male Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats are used.
-
Animals are anesthetized with an appropriate agent (e.g., isoflurane (B1672236) or urethane).
-
The trachea is cannulated to ensure a patent airway. Body temperature is maintained at 37°C using a heating pad.
-
-
Instrumentation and Baseline Measurement:
-
The femoral artery is cannulated with a pressure transducer for continuous monitoring of arterial blood pressure (systolic, diastolic, and mean).
-
The femoral vein is cannulated for intravenous drug administration.
-
A lead II electrocardiogram (ECG) is recorded to monitor heart rate and rhythm.
-
After a stabilization period of at least 30 minutes, baseline hemodynamic parameters are recorded for 15 minutes.
-
-
Drug Administration:
-
The test compound (e.g., a modern vasodilator) and the reference compound (historically, Trimethaphan) are prepared in a suitable vehicle (e.g., saline).
-
Drugs are administered via continuous intravenous infusion at escalating doses.
-
A control group receives only the vehicle.
-
Each dose is infused for a set period (e.g., 10-15 minutes) to achieve a steady-state effect.
-
-
Hemodynamic Monitoring and Data Collection:
-
Blood pressure and heart rate are continuously recorded throughout the infusion period and for at least 30-60 minutes post-infusion to assess recovery.
-
Key parameters to measure include the magnitude of blood pressure reduction, the time to onset of hypotension, and the duration of the effect after stopping the infusion.
-
-
Data Analysis:
-
The percentage change in Mean Arterial Pressure (MAP) and heart rate from baseline is calculated for each dose.
-
Dose-response curves are generated to determine the potency (e.g., ED50) of each compound.
-
Statistical analysis (e.g., ANOVA for repeated measures) is used to compare the effects of different agents and doses.[11]
-
The following diagram illustrates the general workflow for this type of experiment.
Caption: A typical experimental workflow for comparing hypotensive agents in vivo.
Logical Framework for Selecting a Modern Alternative
The choice of a modern hypotensive agent depends on the specific research or clinical context. The following decision tree provides a logical framework for selecting an appropriate alternative based on experimental goals.
Caption: Decision tree for selecting a modern hypotensive agent for research.
Conclusion
While this compound was a potent tool for inducing controlled hypotension, its non-selective ganglionic blockade resulted in a side effect profile that is unacceptable by modern standards. Current pharmacological alternatives offer superior safety and selectivity by targeting specific mechanisms of blood pressure regulation. Direct vasodilators and short-acting calcium channel blockers provide rapid and titratable hypotension, while β-blockers and α2-agonists offer the additional benefits of heart rate control and sedation, respectively. The selection of an appropriate agent should be guided by the specific requirements of the experimental or clinical scenario, balancing the need for efficacy with the desired side effect profile.
References
- 1. Ganglionic blocker - Wikipedia [en.wikipedia.org]
- 2. Trimethaphan - BioPharma Notes [biopharmanotes.com]
- 3. Trimethaphan | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
- 5. judoctor2011.wordpress.com [judoctor2011.wordpress.com]
- 6. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]
- 7. Alternative to ganglionic blockade with anticholinergic and alpha-2 receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trimetaphan Camsilate [benchchem.com]
- 9. Trimetaphan camsilate - Wikipedia [en.wikipedia.org]
- 10. Current and Emerging Classes of Pharmacological Agents for the Management of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Fading Footprint of a Giant: A Comparative Guide to the Limitations of Trimethaphan Camsylate in Contemporary Research
For decades, Trimethaphan (B611479) Camsylate served as a cornerstone in clinical and research settings requiring precise control of blood pressure. However, the evolution of pharmacological agents has largely relegated this potent ganglionic blocker to the annals of medical history. This guide provides a comprehensive comparison of Trimethaphan Camsylate with its contemporary alternatives, highlighting the limitations that have precipitated its decline and offering researchers a clear perspective on superior modern options. The data presented underscores the enhanced safety, selectivity, and efficacy of newer agents in achieving controlled hypotension and advancing autonomic nervous system research.
This compound: A Profile of Non-selective Autonomic Blockade
This compound exerts its effect by acting as a competitive antagonist at nicotinic acetylcholine (B1216132) (nACh) receptors in both sympathetic and parasympathetic autonomic ganglia. This non-selective blockade disrupts the entire outflow of the autonomic nervous system, leading to a rapid and profound decrease in blood pressure. While effective, this shotgun approach is fraught with a multitude of undesirable effects, stemming from the simultaneous inhibition of both branches of the autonomic nervous system.
The primary historical application of Trimethaphan was in the induction of controlled hypotension during surgery to minimize blood loss and for the emergency management of hypertensive crises. In the research arena, it has been a valuable tool for investigating the physiological role of the autonomic nervous system. However, its significant drawbacks have led to its replacement by more refined pharmacological tools.
Limitations of this compound
The utility of this compound in modern research is severely constrained by several key factors:
-
Lack of Specificity: The indiscriminate blockade of both sympathetic and parasympathetic ganglia results in a wide array of adverse effects, including severe orthostatic hypotension, tachycardia, urinary retention, constipation, and cycloplegia (paralysis of the ciliary muscle of the eye)[1][2]. This lack of selectivity makes it difficult to isolate the effects of sympathetic blockade from those of parasympathetic blockade in a research setting.
-
Tachyphylaxis: The rapid development of tolerance (tachyphylaxis) to the hypotensive effects of Trimethaphan necessitates escalating doses, increasing the risk of adverse events and making long-term studies impractical.
-
Histamine Release: Trimethaphan can induce the release of histamine, which can contribute to its hypotensive effect but also lead to allergic reactions and bronchospasm in susceptible individuals.
-
Unpredictable Response: The hypotensive response to Trimethaphan can be variable among individuals, requiring intensive monitoring and frequent dose adjustments.
-
Limited Availability: Due to its declining clinical use, this compound is no longer widely manufactured and is primarily available for research purposes, often in limited quantities.
Contemporary Alternatives: A Paradigm of Precision
Modern pharmacology offers a diverse armamentarium of agents that provide more selective and safer means of achieving controlled hypotension and studying autonomic function. These alternatives can be broadly categorized based on their mechanism of action.
Signaling Pathway of Autonomic Ganglionic Blockade by Trimethaphan
Caption: Mechanism of Trimethaphan's non-selective ganglionic blockade.
Comparative Performance Data
The following tables summarize the key performance characteristics of this compound in comparison to its modern alternatives, based on available experimental data.
Table 1: Hemodynamic Effects and Clinical Characteristics
| Feature | This compound | Sodium Nitroprusside | Nicardipine | Esmolol | Labetalol | Fenoldopam (B1199677) |
| Primary Mechanism | Ganglionic Blocker | Nitric Oxide Donor | Calcium Channel Blocker | Beta-1 Blocker | Alpha & Beta Blocker | Dopamine D1 Agonist |
| Selectivity | Non-selective | Vasodilator | Arterial Vasodilator | Cardioselective | Non-selective | Renal Vasodilator |
| Heart Rate | Tachycardia | Reflex Tachycardia | Variable/Slight Increase | Bradycardia | Bradycardia/Stable | Reflex Tachycardia |
| Cardiac Output | Decreased | Increased/Maintained | Increased/Maintained | Decreased | Decreased/Stable | Increased |
| Cerebral Blood Flow | Decreased | Increased | Maintained/Increased | Decreased | Maintained | Maintained |
| Intracranial Pressure | No significant change | Increased | No significant change | Decreased | No significant change | No significant change |
| Onset of Action | 1-2 minutes | < 1 minute | 5-15 minutes | 1-2 minutes | 2-5 minutes | 5-15 minutes |
| Duration of Action | 10-15 minutes | 1-3 minutes | 1-4 hours | 10-20 minutes | 2-4 hours | 30-60 minutes |
| Metabolism | Pseudocholinesterase | RBCs (Cyanide) | Liver (CYP3A4) | RBC Esterases | Liver | Liver |
| Key Adverse Effects | Widespread autonomic | Cyanide toxicity | Tachycardia, headache | Bradycardia, hypotension | Bradycardia, bronchospasm | Hypotension, tachycardia |
Table 2: Comparative Efficacy in Controlled Hypotension (Neurosurgery)
| Parameter | This compound | Sodium Nitroprusside | Nicardipine |
| Quality of Surgical Field | Good | Good to Excellent | Good to Excellent |
| Recovery of Arterial Pressure | Slower | Rapid | Moderate |
| Effect on Catecholamines | Decreased Norepinephrine | No significant change | No significant change |
| Reference | [3] | [4][5] | [3] |
Experimental Protocols: A Methodological Overview
While detailed, step-by-step protocols from the cited studies are not fully available, the general methodologies can be summarized as follows:
General Protocol for Comparative Studies of Controlled Hypotension:
-
Patient Selection: Patients undergoing specific surgical procedures (e.g., neurosurgery, orthopedic surgery) requiring controlled hypotension were enrolled. Key exclusion criteria often included significant cardiovascular, renal, or hepatic disease.
-
Anesthesia Induction and Maintenance: A standardized anesthetic regimen was administered to all patients to minimize confounding variables.
-
Randomization: Patients were randomly assigned to receive either this compound or the comparator agent.
-
Drug Administration: The study drug was typically administered as a continuous intravenous infusion, with the dose titrated to achieve and maintain a target mean arterial pressure (e.g., 55-65 mmHg).
-
Hemodynamic Monitoring: Continuous intra-arterial blood pressure monitoring was employed, along with monitoring of heart rate, cardiac output, and other relevant hemodynamic parameters.
-
Data Collection: Data was collected at baseline, during the hypotensive period, and during the recovery phase. This included hemodynamic variables, quality of the surgical field (as assessed by the surgeon), estimated blood loss, and any adverse events.
-
Statistical Analysis: Appropriate statistical methods were used to compare the outcomes between the treatment groups.
Experimental Workflow for Comparing Hypotensive Agents
Caption: Generalized workflow for clinical trials comparing hypotensive agents.
Modern Alternatives for Autonomic Research
For researchers investigating the autonomic nervous system, more specific pharmacological tools have superseded Trimethaphan.
-
Mecamylamine: Another ganglionic blocker, mecamylamine, is sometimes used in research, particularly for its ability to cross the blood-brain barrier and antagonize central nAChRs[6][7][8][9]. This makes it a tool for studying the role of central nicotinic systems in conditions like nicotine (B1678760) addiction and Tourette's syndrome, a distinct application from Trimethaphan's primary use for peripheral ganglionic blockade.
-
Selective Autonomic Agents: A more precise approach involves the use of selective alpha- and beta-adrenergic antagonists (e.g., prazosin, propranolol) and muscarinic antagonists (e.g., atropine, glycopyrrolate) to dissect the specific contributions of the sympathetic and parasympathetic nervous systems.
Conclusion: A Relic of a Bygone Era
This compound, while historically significant, is a blunt instrument in an era of precision pharmacology. Its non-selective mechanism of action and unfavorable side effect profile render it obsolete for most clinical applications and a suboptimal choice for contemporary research. Modern alternatives such as sodium nitroprusside, nicardipine, esmolol, labetalol, and fenoldopam offer superior safety, selectivity, and predictability for inducing controlled hypotension. For autonomic research, a more targeted approach using selective antagonists provides more nuanced and interpretable data. The continued reliance on Trimethaphan in any research setting should be carefully justified, given the availability of these more advanced and reliable pharmacological tools.
References
- 1. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
- 2. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]
- 3. A comparison of the cardiovascular effects of sodium nitroprusside and trimethaphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison between sodium nitroprusside and trimetaphan-induced hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitroprusside vs. a nitroprusside-trimethaphan mixture for induced hypotension: hemodynamic effects and cyanide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Mecamylamine: new therapeutic uses and toxicity/risk profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Trimethaphan Camsylate: A Guide for Laboratory Professionals
For immediate safety and compliance, it is imperative that researchers, scientists, and drug development professionals adhere to stringent disposal protocols for all chemical waste, including Trimethaphan Camsylate. The proper disposal route for this ganglionic blocking agent is contingent on its classification as either a hazardous or non-hazardous waste under the Resource Conservation and Recovery Act (RCRA), as determined by the Environmental Protection Agency (EPA). This guide provides a comprehensive, step-by-step process to ensure the safe and compliant disposal of this compound.
Step 1: Waste Determination
The initial and most critical step is to determine if the this compound waste is a RCRA hazardous waste. This determination must be made by a qualified individual, such as an Environmental Health and Safety (EHS) specialist.
A pharmaceutical waste is generally considered hazardous if it meets one of the following criteria:
-
It is specifically listed on the EPA's P-list or U-list of hazardous wastes.[1][2]
-
It exhibits one of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[1][3]
If a Safety Data Sheet (SDS) for the specific this compound product is available, it will provide guidance on its hazardous characteristics and disposal considerations.[4] In the absence of a specific SDS, or if the information is unclear, it is recommended to manage the waste as hazardous to ensure full compliance and mitigate any potential risks.[5]
Step 2: Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent accidental mixing of incompatible substances and to ensure correct disposal.
-
Hazardous Waste: If determined to be a RCRA hazardous waste, this compound must be collected in a designated hazardous waste container. These containers are typically black and must be clearly labeled as "Hazardous Waste" with the full chemical name and associated hazards.[5][6][7]
-
Non-Hazardous Waste: If confirmed to be non-hazardous, it should be collected in a separate container, often color-coded blue or white with a blue lid, and clearly labeled as "Non-Hazardous Pharmaceutical Waste for Incineration."[6][7][8][9]
Under no circumstances should pharmaceutical waste be mixed with regular trash, infectious waste, or sharps waste.[8][10]
Step 3: Storage
Waste containers must be stored in a secure, designated area that is inaccessible to unauthorized personnel.[8] The storage area should be well-ventilated, and the containers must be kept closed except when adding waste.
Step 4: Disposal
The final disposal of this compound must be conducted by a licensed and certified hazardous waste management company.
-
Hazardous Waste: RCRA hazardous pharmaceutical waste must be transported by a licensed hauler to a permitted treatment, storage, and disposal facility (TSDF), where it will typically be incinerated at high temperatures.[3] A hazardous waste manifest must be completed to track the waste from generation to its final disposal.[5][6]
-
Non-Hazardous Waste: The recommended disposal method for non-hazardous pharmaceutical waste is also incineration to prevent its entry into the environment.[9][10][11] While some states may have different regulations, incineration is the most environmentally sound option.[12] Landfilling of pharmaceutical waste is strongly discouraged due to the risk of groundwater contamination.[12]
Never dispose of this compound by flushing it down the drain or toilet. [12] Wastewater treatment facilities are not designed to remove such chemicals, leading to environmental contamination.
Quantitative Data Summary: Disposal Requirements
| Requirement | RCRA Hazardous Waste | Non-Hazardous Pharmaceutical Waste |
| Container Color | Black[5][6][7] | Blue or White with Blue Lid[6][7][8][9] |
| Labeling | "Hazardous Waste," Chemical Name, Hazards | "Non-Hazardous Pharmaceutical Waste for Incineration" |
| Tracking | Hazardous Waste Manifest Required[5][6] | Certificate of Destruction Recommended[8] |
| Disposal Method | High-Temperature Incineration at a permitted TSDF[3] | Incineration (Recommended)[9][10][11] |
Experimental Protocols
The procedures outlined above are based on established best practices and regulatory requirements for the management of pharmaceutical waste. Specific experimental protocols involving this compound should include a detailed waste management plan as part of the overall safety protocol. This plan should be reviewed and approved by the institution's EHS department.
Disposal Workflow for this compound
Caption: Disposal decision workflow for this compound.
References
- 1. bioservusa.com [bioservusa.com]
- 2. dep.wv.gov [dep.wv.gov]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. danielshealth.com [danielshealth.com]
- 6. medicalwastepros.com [medicalwastepros.com]
- 7. securewaste.net [securewaste.net]
- 8. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 9. usbioclean.com [usbioclean.com]
- 10. Safe disposal of non-household pharmaceutical waste | | Wisconsin DNR [dnr.wisconsin.gov]
- 11. easyrxcycle.com [easyrxcycle.com]
- 12. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Personal protective equipment for handling Trimethaphan Camsylate
This guide provides crucial safety and logistical information for the handling and disposal of Trimethaphan Camsylate in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
This compound is a ganglionic blocking agent, appearing as a white crystalline powder that is soluble in water and alcohol[1]. While specific hazard information is limited, it is prudent to handle this compound with care, adhering to established protocols for hazardous drugs to minimize exposure risk.
Personal Protective Equipment (PPE)
Consistent use of appropriate Personal Protective Equipment (PPE) is the most critical line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Gloves | Nitrile or latex, powder-free. Change outer glove immediately upon contamination. Change both pairs regularly. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection against tears and permeation. |
| Body Protection | Laboratory Coat or Gown | Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye and Face Protection | Safety Goggles or Face Shield | ANSI Z87.1 certified. | Protects against splashes and aerosols entering the eyes. |
| Respiratory Protection | N95 or higher Respirator | NIOSH-approved. | Recommended when handling the powder outside of a containment system to prevent inhalation. |
Operational Plan: Safe Handling Workflow
A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following workflow diagram outlines the key steps from preparation to disposal.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Consult with your institution's environmental health and safety (EHS) office for specific guidance. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated hazardous waste container. Do not mix with non-hazardous waste. |
| Contaminated PPE (e.g., gloves, gown) | Dispose of in a designated hazardous waste container immediately after use. |
| Aqueous Solutions | Neutralize if necessary and dispose of in accordance with local and institutional regulations for chemical waste. Avoid drain disposal unless explicitly permitted by your EHS office. |
At the time of review, criteria for land treatment or burial (sanitary landfill) disposal practices are subject to significant revision[2]. Therefore, it is imperative to consult with environmental regulatory agencies for guidance on acceptable disposal practices[2].
Experimental Protocols
While specific experimental protocols will vary, the following general principles should be applied when working with this compound:
-
Containment: Whenever possible, conduct manipulations of powdered this compound within a chemical fume hood or a containment ventilated enclosure to minimize the risk of inhalation.
-
Spill Management: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, including respiratory protection, contain the spill with an absorbent material. Clean the area with a deactivating agent and dispose of all materials as hazardous waste.
-
Storage: this compound injection should be stored at 2-8 °C[2]. The solid form should be stored in a cool, dry, and well-ventilated area away from incompatible materials.
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
